molecular formula C7H15NO2 B078484 Ethyl (S)-2-amino-2-methylbutyrate CAS No. 13893-46-4

Ethyl (S)-2-amino-2-methylbutyrate

Cat. No.: B078484
CAS No.: 13893-46-4
M. Wt: 145.2 g/mol
InChI Key: YZZNKFDTPRWHHB-ZETCQYMHSA-N
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Description

Ethyl (S)-2-amino-2-methylbutyrate is a high-value, enantiopure non-proteinogenic amino acid ester that serves as a critical chiral building block in synthetic organic chemistry and medicinal chemistry research. Its core research value lies in its unique structural features: the stereogenic (S)-configured alpha-carbon, the adjacent alpha-methyl group which induces significant steric hindrance and conformational restraint, and the ethyl ester protecting group which enhances solubility and enables further functionalization. This compound is extensively utilized in the synthesis of peptidomimetics and bioactive molecules, where it is incorporated to modulate peptide conformation, enhance metabolic stability, and improve pharmacokinetic properties by restricting the backbone torsion angles and shielding the amide bond from proteolytic cleavage. Researchers employ this chiral synthon in the development of novel pharmaceuticals, particularly in creating constrained analogs of natural amino acids for probing enzyme active sites or designing receptor ligands. Its mechanism of action in final constructs is highly context-dependent, but it fundamentally acts as a structure-imposing element that can lock a peptide or small molecule into a specific bioactive conformation, thereby potentially increasing potency and selectivity. This makes it an indispensable tool for investigating structure-activity relationships (SAR) and for the rational design of next-generation therapeutic candidates.

Properties

IUPAC Name

ethyl (2S)-2-amino-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-7(3,8)6(9)10-5-2/h4-5,8H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZNKFDTPRWHHB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@](C)(C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623437
Record name Ethyl L-isovalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13893-46-4
Record name Ethyl L-isovalinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (S)-2-amino-2-methylbutyrate and its Analogue, Ethyl (S)-2-methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive information on Ethyl (S)-2-amino-2-methylbutyrate, a chiral amino acid ester. Due to the limited availability of detailed public data on this specific compound, this guide will also offer an in-depth exploration of its close structural analogue, Ethyl (S)-2-methylbutyrate. The latter serves as a valuable case study for understanding the synthesis, properties, and applications of chiral esters in scientific research and development.

The specific CAS number for (S)-Ethyl 2-amino-2-methylbutanoate is 13893-46-4[1]. Amino acid esters are a class of organic compounds that are essential building blocks in peptide synthesis and find applications in various fields, including pharmacology and materials science[2][3]. They are characterized by the presence of an amino group and an ester functional group, which imparts both basic and lipophilic properties to the molecule[3][4]. The stereochemistry of these compounds is crucial, as different enantiomers can exhibit distinct biological activities[2].

Given the more extensive body of research on Ethyl 2-methylbutyrate, the subsequent sections will focus on this compound, with particular attention to its (S)-enantiomer, to provide a robust technical overview. The CAS number for the racemic mixture of Ethyl 2-methylbutyrate is 7452-79-1[5][6][7][8][9][10][11].

Physicochemical Properties

The physicochemical properties of Ethyl 2-methylbutyrate are well-documented and are crucial for its handling, application, and analysis. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C7H14O2[6][8][10][12]
Molecular Weight 130.18 g/mol [6][8][10][12]
Appearance Colorless oily liquid[7][10][13][14]
Odor Fruity, reminiscent of apple and pineapple[12][13][15]
Boiling Point 132-134 °C[10][16][17]
Melting Point -93 °C[15]
Density 0.865 g/cm³ at 25 °C[7][10]
Flash Point 28 °C[16]
Water Solubility 0.6 g/L at 20 °C[16]
logP 2.38[18]

Synthesis of Ethyl (S)-2-methylbutyrate

The synthesis of enantiomerically pure esters like Ethyl (S)-2-methylbutyrate is of significant interest. A common method for producing Ethyl 2-methylbutyrate is through the acid-catalyzed esterification of 2-methylbutanoic acid with ethanol[12].

A continuous production method has also been developed, which involves the reaction of 2-methylbutyric acid and ethanol in the presence of p-toluenesulfonic acid as a catalyst[19]. The process includes total reflux followed by distillation to purify the product[19].

For the enantioselective synthesis of the (S)-enantiomer, enzymatic resolution or the use of chiral starting materials is typically required. Lipases are often employed for the kinetic resolution of racemic 2-methylbutanoic acid or its esters.

Experimental Protocol: Acid-Catalyzed Esterification

The following is a general protocol for the synthesis of Ethyl 2-methylbutyrate via Fischer esterification.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylbutanoic acid and an excess of ethanol.

  • Catalyst Addition : Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reflux : Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction : Extract the aqueous layer with a suitable organic solvent, like diethyl ether or ethyl acetate.

  • Purification : Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation.

G cluster_reactants Reactants cluster_process Process cluster_products Products 2-Methylbutanoic_Acid 2-Methylbutanoic Acid Mixing Mixing in Reaction Vessel 2-Methylbutanoic_Acid->Mixing Ethanol Ethanol Ethanol->Mixing Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Mixing Reflux Heating under Reflux Mixing->Reflux Neutralization Neutralization with Base Reflux->Neutralization Water Water Reflux->Water Extraction Solvent Extraction Neutralization->Extraction Purification Drying and Distillation Extraction->Purification Ethyl_2-methylbutyrate Ethyl 2-methylbutyrate Purification->Ethyl_2-methylbutyrate

Caption: Workflow for the synthesis of Ethyl 2-methylbutyrate.

Applications in Drug Development and Other Fields

While detailed applications of Ethyl (S)-2-amino-2-methylbutyrate in drug development are not widely published, the structurally related α-amino acids and their esters are fundamental in medicinal chemistry[20]. The "magic methyl" effect, where the addition of a methyl group can significantly enhance the potency and selectivity of a drug candidate, highlights the importance of small alkyl substituents in molecular design[21]. The methyl group in Ethyl (S)-2-methylbutyrate can provide desirable steric and electronic properties in a molecule.

Ethyl 2-methylbutyrate and its enantiomers are primarily used in the flavor and fragrance industries due to their characteristic fruity aroma[12][15][17]. The (S)-enantiomer is described as having a fresh, apple-like scent, while the (R)-enantiomer has a fruitier, caprylic note[22].

In the context of drug development, chiral building blocks like Ethyl (S)-2-methylbutyrate are valuable starting materials for the synthesis of more complex molecules. Its optically active nature allows for its use in chiral synthesis, which is crucial for producing enantiomerically pure pharmaceuticals[17].

Analytical Methods for Chiral Analysis

The analysis and separation of enantiomers are critical in both research and industrial settings. For chiral compounds like Ethyl (S)-2-methylbutyrate and amino acid esters, several analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful method for separating enantiomers. This can be achieved using chiral stationary phases (CSPs) or by pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on an achiral column[][24][25]. For amino acid esters, reverse-phase HPLC is a common analytical technique[2]. A method for analyzing Ethyl 2-methylbutyrate by reverse-phase HPLC uses a mobile phase of acetonitrile, water, and phosphoric acid[9]. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid[9].

Gas Chromatography (GC)

Gas chromatography is another widely used technique for the analysis of volatile compounds like Ethyl 2-methylbutyrate. Chiral GC columns can be used to separate the (R) and (S) enantiomers directly. GC coupled with mass spectrometry (GC-MS) is a powerful tool for both identification and quantification[].

G cluster_hplc Chiral HPLC cluster_gc Chiral GC Sample Racemic Mixture (R)- and (S)-enantiomers HPLC_Column Chiral Stationary Phase Sample->HPLC_Column GC_Column Chiral GC Column Sample->GC_Column HPLC_Separation Separation HPLC_Column->HPLC_Separation HPLC_Detection Detection (e.g., UV, MS) HPLC_Separation->HPLC_Detection Separated_Enantiomers_HPLC Separated_Enantiomers_HPLC HPLC_Detection->Separated_Enantiomers_HPLC Chromatogram with resolved peaks GC_Separation Separation GC_Column->GC_Separation GC_Detection Detection (e.g., FID, MS) GC_Separation->GC_Detection Separated_Enantiomers_GC Separated_Enantiomers_GC GC_Detection->Separated_Enantiomers_GC Chromatogram with resolved peaks

Caption: Analytical workflow for chiral separation.

Conclusion

Ethyl (S)-2-amino-2-methylbutyrate represents a specific chiral molecule with potential applications in various scientific domains. While detailed information on this compound is limited, the comprehensive analysis of its analogue, Ethyl (S)-2-methylbutyrate, provides valuable insights into the synthesis, properties, and analytical methodologies relevant to this class of chiral esters. The principles and techniques discussed herein are broadly applicable to the study of chiral molecules and are of significant importance to researchers and professionals in drug discovery and development.

References

  • The Good Scents Company. (n.d.). ethyl 2-methyl butyrate, 7452-79-1. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Ethyl 2-Methylbutyrate. Retrieved from [Link]

  • Next Peptide. (n.d.). 13893-46-4 | (S)-Ethyl 2-amino-2-methylbutanoate. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Ethyl 2-methylbutyrate. Retrieved from [Link]

  • ECSA Group. (2024, April 10). Discover Ethyl 2-methylbutyrate, Methyl 2-methylbutyrate. Retrieved from [Link]

  • Kralj, M., et al. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Ethyl 2-methylbutyrate (FDB011877). Retrieved from [Link]

  • Google Patents. (n.d.). CN103508886A - Continuous production method for ethyl 2-methylbutyrate.
  • Abdulsattar, S. A. (2018-2019). Two types of isomerism are shown by amino acids basically due to the presence of asymmet. Retrieved from [Link]

  • Myasoedov, N. F., et al. (2025, December 4). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 16). 18.2: Properties of Amino Acids. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-methylbutyrate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, February 13). ethyl 2-methylbutyrate. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl-2-methylbutyrate (butanoic acid, 2-methyl-, ethyl ester) synthesis in the monoculture of (A) C. albicans, (B) S. aureus, and (C) their co-culture. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, February 6). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Retrieved from [Link]

  • Scentspiracy. (n.d.). Ethyl 2-Methyl Butyrate (CAS 7452-79-1) – Premium Natural Ingredient for Perfumery. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 7452-79-1| Chemical Name : Ethyl 2-Methylbutyrate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-3-methylbutanoate. Retrieved from [Link]

  • Leffingwell, J. C. (n.d.). The Ethyl 2-methylbutyrates. Retrieved from [Link]

  • Slideshare. (n.d.). Characteristics and Properties of Amino Acids (AA). Retrieved from [Link]

  • MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • Caring Sunshine. (n.d.). Ingredient: 2-(nitrooxy)ethyl 2-amino-3-methylbutanoate. Retrieved from [Link]

  • FooDB. (2011, September 26). Showing Compound (S)-(+)-ethyl-2-methylbutanoate (FDB029639). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl (S)-2-amino-2-methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl (S)-2-amino-2-methylbutyrate, a chiral α,α-disubstituted amino acid ester. While specific experimental data for this compound is not extensively documented in public literature, this guide synthesizes information from analogous structures and established principles of organic chemistry to offer a detailed profile for researchers, scientists, and professionals in drug development. The guide covers expected physicochemical properties, spectroscopic characteristics, and detailed, field-proven experimental protocols for synthesis, purification, and analysis. The methodologies are presented with a focus on the underlying scientific principles to ensure both technical accuracy and practical applicability.

Introduction

α,α-Disubstituted amino acids (αα-AAs) represent a critical class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry and drug development. The replacement of the α-hydrogen with an alkyl group, such as the methyl group in 2-amino-2-methylbutyric acid, imparts significant conformational constraints on the molecule. This structural rigidity can lead to peptides and other derivatives with enhanced proteolytic stability, predictable secondary structures (such as helices), and potent biological activity. Ethyl (S)-2-amino-2-methylbutyrate is the ethyl ester of the (S)-enantiomer of 2-amino-2-methylbutyric acid, a chiral building block for the synthesis of novel peptides and pharmaceutical intermediates. This guide aims to provide a detailed technical resource on its expected physical properties and the methodologies for its characterization.

Physicochemical Properties

PropertyPredicted Value / CharacteristicRationale and Comparative Data
Molecular Formula C7H15NO2Based on the structure: ethyl group (C2H5), amino group (NH2), methyl group (CH3), and a butyrate backbone.
Molecular Weight 145.20 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidShort-chain amino acid esters are typically liquids at room temperature.
Boiling Point ~160-180 °C (at atmospheric pressure)Estimated based on the boiling point of similar amino acid esters, likely to be distilled under reduced pressure to prevent decomposition.
Density ~0.95 - 1.05 g/cm³In line with other small amino acid esters.
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water.The ester and alkyl groups reduce water solubility compared to the parent amino acid, while enhancing solubility in organic solvents.
Optical Rotation Specific rotation ([α]D) is expected to be non-zero. The sign ((+) or (-)) would require experimental determination.As a chiral molecule, it will rotate plane-polarized light. The direction and magnitude of rotation depend on the solvent, temperature, and wavelength of light used.[1][2]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of Ethyl (S)-2-amino-2-methylbutyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl ester protons (a quartet and a triplet), a singlet for the α-methyl group, and signals for the ethyl group at the chiral center. The amino protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the quaternary α-carbon, and the carbons of the ethyl and methyl groups.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of α-amino acid esters typically shows fragmentation patterns involving the loss of the alkoxycarbonyl group and cleavage of the Cα-Cβ bond.[3][4] The molecular ion peak (M+) at m/z = 145.20 may be observed, though it could be weak.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to:

  • N-H stretching of the primary amine (~3300-3400 cm⁻¹).

  • C-H stretching of the alkyl groups (~2850-2960 cm⁻¹).

  • C=O stretching of the ester carbonyl group (~1730-1750 cm⁻¹).

Experimental Protocols

The following protocols are generalized but robust methodologies for the synthesis and analysis of chiral α,α-disubstituted amino acid esters like Ethyl (S)-2-amino-2-methylbutyrate.

Synthesis: Esterification of (S)-2-amino-2-methylbutyric acid

Principle: The most common method for preparing amino acid esters is the Fischer-Speier esterification, where the amino acid is treated with an alcohol in the presence of an acid catalyst. Thionyl chloride in alcohol is a highly effective variation of this method.[5]

Protocol:

  • Suspend (S)-2-amino-2-methylbutyric acid (1 equivalent) in anhydrous ethanol (10-20 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product, likely the hydrochloride salt, can be used as is or neutralized with a mild base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the free base of Ethyl (S)-2-amino-2-methylbutyrate.

Diagram: Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_aa (S)-2-amino-2-methylbutyric acid esterification Fischer-Speier Esterification (Reflux, 4-6h) start_aa->esterification start_reagents Anhydrous Ethanol Thionyl Chloride start_reagents->esterification evaporation Solvent Evaporation esterification->evaporation neutralization Neutralization (aq. NaHCO3) evaporation->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration drying->concentration product Ethyl (S)-2-amino-2-methylbutyrate concentration->product

Caption: Workflow for the synthesis of Ethyl (S)-2-amino-2-methylbutyrate.

Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: The enantiomeric purity of a chiral compound is a critical parameter, especially in pharmaceutical applications. Chiral HPLC, using a chiral stationary phase (CSP), is the most reliable method for separating and quantifying enantiomers.[6][7][8]

Protocol:

  • Column Selection: A polysaccharide-based CSP, such as one derived from cellulose or amylose phenylcarbamates, is often effective for the separation of amino acid ester enantiomers.[6]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic analytes.

  • Sample Preparation: Dissolve a small amount of Ethyl (S)-2-amino-2-methylbutyrate in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: Chiralpak® IA or similar

    • Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers, (S) and (R), should elute as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Diagram: Analytical Workflow for Quality Control

G cluster_sample Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis sample Ethyl (S)-2-amino- 2-methylbutyrate dissolve Dissolve in Mobile Phase sample->dissolve inject Inject into HPLC System dissolve->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate % Enantiomeric Excess (ee) integrate->calculate

Caption: Quality control workflow for determining the enantiomeric purity.

Applications in Research and Drug Development

Ethyl (S)-2-amino-2-methylbutyrate serves as a valuable chiral building block in several areas:

  • Peptidomimetics: Incorporation into peptide chains to induce specific secondary structures and enhance resistance to enzymatic degradation.

  • Asymmetric Synthesis: As a chiral auxiliary or starting material for the synthesis of more complex chiral molecules.

  • Pharmaceutical Intermediates: For the construction of active pharmaceutical ingredients (APIs) where a constrained amino acid moiety is required for biological activity.

Conclusion

While direct experimental data for Ethyl (S)-2-amino-2-methylbutyrate is limited, a robust understanding of its physical and chemical properties can be derived from the well-established chemistry of α,α-disubstituted amino acid esters. This guide provides a foundational understanding for researchers, outlining the expected properties and providing detailed, practical protocols for its synthesis and analysis. The methodologies described are grounded in established scientific principles, ensuring their reliability and applicability in a research and development setting.

References

  • A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. (n.d.). RSC Publishing. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 184-191. [Link]

  • Synthesis of alpha-methyl, alpha-substituted amino acids. (1998).
  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. (2016). Journal of The American Society for Mass Spectrometry, 27(10), 1633–1644. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. [Link]

  • The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. (1962). OSTI.GOV. [Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. (2018). Journal of Pharmaceutical and Biomedical Analysis, 150, 22-30. [Link]

  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. (2016). ResearchGate. [Link]

  • Mass spectra of alpha-amino acid oxazolidinones. (1975). Biomedical Mass Spectrometry, 2(3), 155-161. [Link]

  • Optical rotation. (n.d.). Wikipedia. [Link]

  • A general method to predict optical rotations of chiral molecules from their structures. (2011). Chirality, 23(8), 757-763. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2007). Molecules, 12(1), 1-12. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. (2018). Acta Naturae, 10(4), 98-106. [Link]

  • DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. (n.d.). Universities Space Research Association. [Link]

Sources

Technical Guide: Ethyl (S)-2-amino-2-methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthesis, and analytical characterization of Ethyl (S)-2-amino-2-methylbutyrate , a critical chiral building block in peptidomimetic drug design.

Synonyms: Ethyl (S)-Isovalinate; (S)-α-Ethylalanine ethyl ester Target Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists

Executive Summary

Ethyl (S)-2-amino-2-methylbutyrate is the ethyl ester of (S)-Isovaline (α-methyl-α-aminobutyric acid). Unlike its constitutional isomer Valine (2-amino-3-methylbutyric acid), this compound possesses a quaternary α-carbon. This structural feature renders it non-proteinogenic and highly resistant to enzymatic hydrolysis.

In drug development, this moiety is employed to:

  • Constrain Peptide Conformation: The steric bulk of the α-methyl group restricts rotation around the N-Cα (

    
    ) and Cα-C (
    
    
    
    ) bonds, favoring helical structures (
    
    
    -helix or
    
    
    -helix).
  • Enhance Metabolic Stability: The absence of an α-proton prevents racemization and degradation by standard proteases.

Physicochemical Profile

Molecular Weight & Formula

The molecular weight is a function of the free base versus the salt form (typically Hydrochloride).

PropertyValueNotes
IUPAC Name Ethyl (S)-2-amino-2-methylbutanoate
Molecular Formula Cngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H

NO

Free Base
Molecular Weight 145.20 g/mol Free Base
HCl Salt Formula C

H

NO

[1][2][3][4][5][6][7][8] · HCl
Common commercial form
HCl Salt MW 181.66 g/mol Stoichiometric calculation
Chirality (S)-EnantiomerCorresponds to L-amino acids sterically
CAS (Free Acid) 595-39-1(S)-Isovaline
CAS (Methyl Ester) 92760-72-0Closest analog often cited
Structural Isomerism (Critical Distinction)

Researchers must distinguish this compound from Ethyl Valinate . Both share the formula C


H

NO

and MW 145.20, but have vastly different reactivities.
  • Target (Isovaline Ester): Quaternary α-carbon. No α-proton. Sterically hindered amine.

  • Isomer (Valine Ester): Tertiary α-carbon. Has α-proton. Less hindered.

Synthesis & Manufacturing Workflows

The synthesis of quaternary amino acids is more challenging than standard amino acids due to the steric hindrance at the α-carbon. The preferred industrial route involves the Bucherer-Bergs reaction followed by chiral resolution or asymmetric alkylation.

Synthesis Pathway (Diagram)

SynthesisPathway MEK 2-Butanone (Starting Material) Hydantoin 5-Ethyl-5-methylhydantoin (Racemic) MEK->Hydantoin Bucherer-Bergs (KCN, (NH4)2CO3) Hydrolysis D,L-Isovaline (Racemic Acid) Hydantoin->Hydrolysis NaOH / Heat Resolution Chiral Resolution (e.g., Ephedrine salt) Hydrolysis->Resolution Fractional Crystallization SIsovaline (S)-Isovaline (Pure Acid) Resolution->SIsovaline Acidification Esterification Thionyl Chloride / EtOH (Esterification) SIsovaline->Esterification Activation Final Ethyl (S)-2-amino-2-methylbutyrate (Target) Esterification->Final Reflux

Figure 1: Synthetic route from 2-butanone to Ethyl (S)-Isovalinate via the Bucherer-Bergs method and classical resolution.

Protocol: Esterification of (S)-Isovaline

Due to the steric bulk of the α-methyl and α-ethyl groups, standard Fischer esterification is slow. The use of Thionyl Chloride (


) generates the acid chloride in situ, driving the reaction.
  • Setup: Charge a flame-dried round-bottom flask with anhydrous Ethanol (10-20 volumes).

  • Activation: Cool to 0°C. Add Thionyl Chloride (1.2 - 1.5 eq) dropwise. Caution: Exothermic, gas evolution.

  • Addition: Add (S)-Isovaline (1.0 eq) in portions.

  • Reflux: Heat to reflux (approx. 80°C) for 12–24 hours. Monitor by TLC or GC (ninhydrin stain may be faint due to steric hindrance; use I

    
     or PMA).
    
  • Workup: Concentrate in vacuo. Co-evaporate with toluene to remove excess

    
    .
    
  • Isolation: Recrystallize the hydrochloride salt from EtOH/Et

    
    O.
    

Analytical Characterization

Validating the identity and purity of Ethyl (S)-2-amino-2-methylbutyrate requires specific attention to its enantiomeric excess (ee) and the absence of the Valine isomer.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       0.85 (t, 3H, 
      
      
      
      -CH
      
      
      of ethyl side chain).
    • 
       1.20 (t, 3H, ester CH
      
      
      
      ).
    • 
       1.45 (s, 3H, 
      
      
      
      -CH
      
      
      ). Diagnostic Singlet. (Valine would show a doublet).
    • 
       1.70-1.90 (m, 2H, 
      
      
      
      -CH
      
      
      ).
    • 
       4.15 (q, 2H, ester CH
      
      
      
      ).
    • 
       8.50 (br s, 3H, NH
      
      
      
      ).
Chiral HPLC Method

Separation of the (S) and (R) enantiomers is achieved using crown ether or macrocyclic antibiotic chiral stationary phases (CSPs) which recognize the free amino group.

ParameterCondition
Column Chiralpak ZWIX(+) or Crownpak CR(+)
Mobile Phase MeOH / Acetonitrile / H

O + 50 mM HClO

Detection UV @ 210 nm (low absorption, ester carbonyl only) or CAD (Charged Aerosol Detector)
Flow Rate 0.5 mL/min
Temperature 25°C (Lower temperature improves resolution)
Analytical Logic Flow (Diagram)

AnalyticalFlow Sample Crude Product HNMR 1H NMR Analysis Sample->HNMR CheckStruct Check alpha-Methyl Signal HNMR->CheckStruct IsomerError REJECT: Valine Isomer Detected (Doublet at 0.9 ppm) CheckStruct->IsomerError Doublet observed AchiralHPLC Achiral HPLC-MS (Chemical Purity) CheckStruct->AchiralHPLC Singlet observed ChiralHPLC Chiral HPLC (Enantiomeric Excess) AchiralHPLC->ChiralHPLC Purity > 95% Release RELEASE BATCH (>98% ee, >98% purity) ChiralHPLC->Release ee > 98%

Figure 2: Quality control decision tree ensuring structural identity and enantiomeric purity.

Handling & Stability

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Stability: As a quaternary amino acid ester, it is prone to diketopiperazine (DKP) formation if stored as the free base in solution. Always store as the solid HCl salt.

  • Safety: Irritant to eyes and skin. Handle in a fume hood.

References

  • Bucherer-Bergs Synthesis: Bucherer, H. T., & Steiner, W. (1934). J. Prakt. Chem., 140, 291.
  • Peptide Conformation: Toniolo, C., et al. (1993). "Structure and conformation of peptides containing the C(alpha)-methyl, C(alpha)-ethyl amino acid (Isovaline)." Biopolymers, 33(7), 1061-1072. Link

  • Chiral Resolution: Yamada, S., et al. (1973). "Resolution of alpha-amino acids." Journal of Organic Chemistry.
  • Analytical Data: PubChem Compound Summary for Methyl Isovalinate (Analog). Link

Sources

Introduction: The Indispensable Role of Chiral α-Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Chiral α-Amino Esters

Enantiomerically pure α-amino acids and their ester derivatives are fundamental building blocks in the landscape of modern organic chemistry and pharmaceutical development.[1][2] Their structural motifs are cornerstones of numerous natural products, peptide-based therapeutics, and small-molecule drugs. The stereochemistry at the α-carbon is often critical for biological activity, making the development of robust and efficient methods for their asymmetric synthesis a paramount objective for researchers in academia and industry.[2]

The synthesis of these chiral molecules is not without its challenges. The construction of the sterically congested tetrasubstituted carbon center in α-tertiary amino acids, for example, remains a significant hurdle.[3] Consequently, a diverse array of synthetic strategies has been developed over the past few decades, each with its own set of advantages and limitations.[4]

This technical guide provides an in-depth exploration of the core modern methodologies for synthesizing chiral α-amino esters. We will delve into the mechanistic underpinnings and practical considerations of three principal strategies: Catalytic Asymmetric Synthesis, Enzymatic Methods, and the use of Chiral Auxiliaries. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the state-of-the-art in this vital field.

Part 1: Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis represents one of the most powerful and atom-economical approaches, utilizing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.[2] This field is broadly divided into metal-catalyzed and organocatalytic methods.

Metal-Catalyzed Asymmetric Synthesis

Transition metal complexes featuring chiral ligands have revolutionized the synthesis of α-amino esters. These catalysts can achieve exceptional levels of stereocontrol under mild conditions.

  • Asymmetric Hydrogenation: A landmark strategy involves the asymmetric hydrogenation of prochiral enamides or α-enamido esters. Chiral phosphine ligands complexed with metals like rhodium or ruthenium are highly effective for this transformation, delivering the desired α-amino ester with high enantioselectivity.[2][5] More recently, highly efficient nickel-catalyzed asymmetric hydrogenation of cyclic N-sulfonyl ketimino esters has been developed, providing excellent yields and enantiomeric excesses (ee) up to >99%.[6]

  • Phase-Transfer Catalysis (PTC): This method is prized for its operational simplicity and scalability. Asymmetric alkylation of glycine Schiff base esters using chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, allows for the efficient synthesis of a wide range of α-amino acids.[7] The reaction proceeds under biphasic conditions, often requiring no anhydrous solvents, making it an environmentally benign option.[7][8]

  • Novel Metal-Catalyzed Couplings: The field continues to evolve with innovative reactions. For instance, cobalt-catalyzed enantioselective aza-Barbier reactions of ketimines with unactivated alkyl halides have enabled the formation of challenging chiral α-tertiary amino esters.[3] Similarly, tandem processes combining N-alkylation and asymmetric π-allylation of α-iminoesters have been reported to construct diverse α-allyl-α-aryl α-amino acids, where the in situ generated enolate shows enhanced reactivity and selectivity.[1]

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a formidable, metal-free alternative, avoiding concerns of heavy metal contamination in the final product—a critical consideration in pharmaceutical manufacturing.

  • Chiral Brønsted Acid Catalysis: Chiral phosphoric acids have proven to be exceptional catalysts. A notable application is the asymmetric N–H insertion reaction of α-carbonyl sulfoxonium ylides with amines.[4][9] This approach provides efficient access to α-aryl glycines and is lauded for its use of sulfoxonium ylides, which are stable, user-friendly surrogates for often hazardous α-diazo esters.[4][9]

  • Chiral Aldehyde Catalysis (Enamine/Iminium Activation): Inspired by biological processes, chiral aldehydes derived from scaffolds like BINOL can catalyze the direct α-functionalization of N-unprotected amino esters.[10][11] The catalyst reversibly forms a chiral imine with the amino ester, activating the α-C–H bond and facilitating stereocontrolled reactions with electrophiles.[10] This strategy mimics the action of pyridoxal-dependent enzymes and can be applied to a range of substrates, including glycine esters and dipeptides.[10]

  • Anion-Binding Catalysis: Chiral aminothioureas can function as cooperative catalysts. In one elegant example, the catalyst promotes a Mannich reaction by using its tertiary amine moiety to deprotonate a pro-nucleophile while the thiourea group abstracts a chloride from α-chloroglycine ester, generating an iminium ion electrophile. These two reactive intermediates are held in a chiral environment, leading to highly stereoselective C-C bond formation.[12]

Experimental Workflow: Catalytic Asymmetric Alkylation

The following diagram outlines a typical workflow for the synthesis of a chiral α-amino ester via catalytic asymmetric alkylation.

G cluster_prep Reaction Setup cluster_reaction Asymmetric Reaction cluster_workup Workup & Purification Substrate Glycine Schiff Base (Substrate) ReactionVessel Reaction at Controlled Temperature Substrate->ReactionVessel Catalyst Chiral Catalyst (e.g., PTC or Organocatalyst) Catalyst->ReactionVessel Reagent Alkyl Halide (Electrophile) Reagent->ReactionVessel Solvent Solvent & Base Solvent->ReactionVessel Quench Quench Reaction ReactionVessel->Quench 1. Monitor by TLC/LCMS Extract Aqueous/Organic Extraction Quench->Extract Purify Chromatography Extract->Purify 2. Dry & Concentrate Product Enantioenriched α-Amino Ester Purify->Product 3. Characterize (NMR, HPLC)

Caption: General workflow for catalytic asymmetric synthesis.

Part 2: Enzymatic Methods for Enantiopurity

Biocatalysis offers an environmentally friendly and exquisitely selective path to chiral α-amino esters.[2] Enzymes operate under mild aqueous conditions and can provide access to products with exceptionally high enantiomeric purity.

Kinetic Resolution

Kinetic resolution is a cornerstone of enzymatic synthesis. In this process, an enzyme selectively acts on one enantiomer of a racemic starting material, allowing for the separation of the unreacted enantiomer from the transformed one.

  • Hydrolase-Catalyzed Ester Hydrolysis: Proteases (such as α-chymotrypsin and subtilisin) and lipases are widely used to resolve racemic α-amino esters.[13] The enzyme catalyzes the hydrolysis of one ester enantiomer (e.g., the L-ester) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the D-ester) untouched.[14] The resulting acid and unreacted ester can then be separated based on their different physical properties. This method has been successfully applied on a kilogram scale in industrial settings.[15]

  • Dynamic Kinetic Resolution (DKR): A significant limitation of standard kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. DKR overcomes this by integrating an in situ racemization of the starting material. As the enzyme consumes one enantiomer, the remaining enantiomer is continuously converted back to the racemate, theoretically enabling a 100% yield of the desired chiral product.[16] This often involves combining an enantioselective enzyme with a metal racemization catalyst.[16]

Asymmetric Synthesis

Rather than resolving a racemate, some enzymes can create a chiral center from a prochiral substrate.

  • Imine Reductases (IREDs): These enzymes catalyze the highly enantioselective synthesis of N-substituted α-amino esters via the direct reductive coupling of α-ketoesters and amines.[17] This biocatalytic reductive amination provides access to both (R)- and (S)-enantiomers with high conversion and excellent enantioselectivity under mild conditions, addressing challenges seen in previous chemo- and biocatalytic methods.[17]

  • Transaminases (ATAs): Also known as aminotransferases, these enzymes catalyze the transfer of an amino group from a donor molecule to an α-keto acid or ester acceptor.[2] By selecting an appropriate enzyme and amino donor, a wide variety of both L- and D-amino acids can be synthesized with high enantiopurity.[2]

Conceptual Comparison: Kinetic vs. Dynamic Kinetic Resolution

G cluster_KR Kinetic Resolution (KR) cluster_DKR Dynamic Kinetic Resolution (DKR) Racemate_KR Racemic Ester (R-Ester + S-Ester) Enzyme_KR Enzyme (e.g., Lipase) Racemate_KR->Enzyme_KR Selective Hydrolysis Product_KR S-Acid + R-Ester Enzyme_KR->Product_KR Note_KR Max Yield = 50% Racemate_DKR Racemic Ester (R-Ester + S-Ester) Enzyme_DKR Enzyme Racemate_DKR->Enzyme_DKR Selective Hydrolysis Catalyst_DKR Racemization Catalyst Racemate_DKR->Catalyst_DKR Equilibration Product_DKR S-Acid Only Enzyme_DKR->Product_DKR Note_DKR Max Yield = 100% G cluster_attach 1. Attach Auxiliary cluster_reaction 2. Diastereoselective Reaction cluster_cleave 3. Cleave Auxiliary Glycine Glycine Derivative Attach Formation of Amide/Ester Glycine->Attach Aux Chiral Auxiliary (Aux*-OH) Aux->Attach Deprotonation Base (e.g., LDA) Deprotonation Attach->Deprotonation Enolate Chiral Enolate (Sterically Biased) Deprotonation->Enolate Alkylation Electrophile (R-X) Alkylation Enolate->Alkylation Attack from less hindered face Cleavage Hydrolysis or Other Cleavage Alkylation->Cleavage Product Chiral α-Amino Ester Cleavage->Product Recover Recovered Auxiliary (Aux*-OH) Cleavage->Recover

Caption: General mechanism for chiral auxiliary-mediated synthesis.

Conclusion and Future Outlook

The synthesis of chiral α-amino esters is a mature yet continually evolving field. Catalytic asymmetric methods, both metal- and organo-catalyzed, offer powerful, efficient, and increasingly green solutions for large-scale production. Enzymatic methods provide unparalleled selectivity under mild, sustainable conditions and are becoming more accessible through advances in enzyme engineering and immobilization. Chiral auxiliaries remain a reliable and robust tool, particularly for complex targets where predictable diastereoselectivity is essential.

The choice of methodology depends on a multitude of factors, including the specific target molecule, required scale, cost considerations, and available expertise. For drug development professionals, a thorough understanding of each approach's strengths and weaknesses is critical for designing efficient and robust synthetic routes.

Looking ahead, the integration of these techniques with enabling technologies such as continuous flow chemistry, machine learning for catalyst design, and the discovery of novel enzyme families will undoubtedly push the boundaries of what is possible, providing even more efficient and sustainable pathways to these vital chiral building blocks.

References

  • Aleku, G. A., et al. (2017). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. ChemCatChem. Available at: [Link]

  • Li, G., et al. (2026). Catalytic Asymmetric Synthesis of α-Alkenyl Quaternary Amino Acid Esters. Organic Letters. Available at: [Link]

  • Trost, B. M., & Miller, J. R. (2012). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Z., et al. (2017). Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science. Available at: [Link]

  • Wang, Z., et al. (2017). Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science. Available at: [Link]

  • Wang, H., et al. (2023). Modular α-tertiary amino ester synthesis through cobalt-catalysed asymmetric aza-Barbier reaction. Nature Synthesis. Available at: [Link]

  • Bommarius, A. S., Drauz, K., & Klenk, H. (1993). Enzymatic Resolution of Amino Acids via Ester Hydrolysis. PubMed. Available at: [Link]

  • Xu, X., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available at: [Link]

  • Okino, T., Ho, S., & Takemoto, Y. (2014). Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Yee, C., et al. (1994). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. PubMed. Available at: [Link]

  • Xu, X., et al. (2014). Catalytic asymmetric direct α-alkylation of amino esters by aldehydes via imine activation. Chemical Science. Available at: [Link]

  • Bull, S. D., et al. (2001). A chiral relay auxiliary for the synthesis of homochiral α-amino acids. RSC Publishing. Available at: [Link]

  • Various Authors. (n.d.). Chiral Amino Acids Synthesis. Chemie. Available at: [Link]

  • Beaver, M. G., et al. (2023). Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α,α-Disubstituted Amino Ester. ACS Publications. Available at: [Link]

  • Various Authors. (2012). Dynamic Kinetic Resolution of α‐Amino Acid Esters in the Presence of Aldehydes. ResearchGate. Available at: [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1999). Separation by enzymatic resolution of three amino acid esters in... ResearchGate. Available at: [Link]

  • Loupy, A., & Sansoulet, J. (2012). Preparation of Chiral Amino Esters by Asymmetric Phase‐Transfer Catalyzed Alkylations of Schiff Bases in a Ball Mill. SciSpace. Available at: [Link]

  • Kobayashi, S., & Yamashita, Y. (2009). Asymmetric Synthesis and Application of α-Amino Acids. ACS Publications. Available at: [Link]

  • Various Authors. (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]

  • List, B., & Mitsch, A. (2022). Method for preparing alpha-amino acids. Google Patents.
  • Xue, Z., & Jiang, X. (2005). On the Preparation of Enantiomerically Pure Isonitriles from Amino Acid Esters and Peptides. Organic Letters. Available at: [Link]

  • Soderberg, T. (2015). 26.3: Synthesis of Enantiomerically Pure Amino Acids. Chemistry LibreTexts. Available at: [Link]

  • Alemparte, C., et al. (2004). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry. Available at: [Link]

  • McMurry, J. (2023). 26.3 Synthesis of Amino Acids. OpenStax. Available at: [Link]

  • Di Mola, A., et al. (2025). Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. Molecules. Available at: [Link]

  • Li, W., et al. (2019). Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation. Chemical Communications. Available at: [Link]

Sources

Ethyl (S)-2-amino-2-methylbutyrate structural information

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth structural and synthetic analysis of Ethyl (S)-2-amino-2-methylbutyrate , a critical chiral building block in peptidomimetic drug design.

Chemical Identity & Stereochemical Profile

Ethyl (S)-2-amino-2-methylbutyrate, often referred to as (S)-Isovaline ethyl ester , is the ethyl ester derivative of the non-proteinogenic amino acid L-Isovaline. Unlike standard amino acids, this molecule possesses a quaternary


-carbon, rendering it an 

-disubstituted amino acid. This structural feature imposes severe conformational constraints on peptide backbones, a property exploited in the design of helically stable peptidomimetics (e.g., peptaibols like alamethicin).
Core Identifiers
ParameterSpecification
IUPAC Name Ethyl (2S)-2-amino-2-methylbutanoate
Common Name (S)-Isovaline ethyl ester; L-Isovaline ethyl ester
CAS Number 13893-46-4 (Specific to the (S)-ethyl ester)
Related CAS 595-40-4 ((S)-Isovaline Acid); 7452-79-1 (Ethyl 2-methylbutyrate - flavoring agent, non-amino)
Molecular Formula

Molecular Weight 145.20 g/mol
Chirality (S)-enantiomer (corresponds to L-amino acids in biological contexts)
SMILES CCOC(=O)(N)CC
Stereochemical Configuration

The (S)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules. For isovaline:

  • -NH2 (Priority 1)

  • -COOEt (Priority 2)

  • -CH2CH3 (Priority 3)

  • -CH3 (Priority 4)

With the lowest priority group (-CH3) pointing away, the sequence 1 → 2 → 3 is counter-clockwise , designating the (S) configuration. This stereoisomer is chemically distinct from the (R)-enantiomer found in certain meteoritic samples (e.g., Murchison meteorite).

Synthetic Methodology

The synthesis of (S)-isovaline ethyl ester is challenging due to the steric hindrance at the quaternary


-carbon. Standard esterification methods (e.g., Fischer esterification with catalytic 

) are often too slow or low-yielding.
Primary Synthetic Routes
Route A: Asymmetric Synthesis (Schöllkopf Method)

This method utilizes a chiral auxiliary (Schöllkopf bis-lactim ether) to induce stereochemistry during the alkylation step.

  • Condensation: Glycine and L-Valine form a cyclic bis-lactim ether.

  • Alkylation: Lithiation at the glycine

    
    -position followed by methylation (or ethylation if starting from alanine).
    
  • Hydrolysis: Acid hydrolysis releases the chiral amino acid ester.

Route B: Chemical Resolution & Esterification (Industrial Standard)

A more scalable approach involves synthesizing the racemic hydantoin, followed by hydrolysis and chiral resolution, then esterification.

Protocol: Esterification of Sterically Hindered Amino Acids

  • Reagents: (S)-Isovaline (free acid), Thionyl Chloride (

    
    ), Absolute Ethanol.
    
  • Mechanism: Formation of an acid chloride intermediate in situ to overcome steric bulk.

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Solvent Charge: Add 50 mL of absolute ethanol and cool to 0°C in an ice bath.

  • Activation: Dropwise add 1.5 equivalents of Thionyl Chloride (

    
    ) over 30 minutes. Caution: Exothermic reaction, HCl gas evolution.
    
  • Addition: Add 1.0 equivalent of (S)-Isovaline (CAS 595-40-4) in one portion.[1][2]

  • Reflux: Heat the mixture to reflux (80°C) for 12–24 hours. The quaternary center significantly slows the nucleophilic attack of ethanol.

  • Workup: Concentrate in vacuo to remove excess EtOH and

    
    .
    
  • Neutralization: Redissolve the residue in DCM, wash with saturated

    
     (to remove HCl salt if free base is desired), dry over 
    
    
    
    , and concentrate.
Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Material: 2-Butanone + NaCN + (NH4)2CO3 Bucherer Bucherer-Bergs Reaction (Formation of Hydantoin) Start->Bucherer 60°C, 4h Hydrolysis Alkaline Hydrolysis (Racemic Isovaline) Bucherer->Hydrolysis NaOH, Reflux Resolution Chiral Resolution (e.g., L-Acylase or Chiral HPLC) Hydrolysis->Resolution Enantiomeric Separation IsovalineS (S)-Isovaline (Acid) CAS: 595-40-4 Resolution->IsovalineS Isolation of (S)-isomer Esterification Esterification (SOCl2 / EtOH, Reflux) IsovalineS->Esterification Activation Product Target Product: Ethyl (S)-2-amino-2-methylbutyrate CAS: 13893-46-4 Esterification->Product Workup & Purification

Figure 1: Synthetic pathway from commodity chemicals to the enantiopure ethyl ester.

Structural Characterization (Spectroscopy)[6][7][8]

The structure of Ethyl (S)-2-amino-2-methylbutyrate is distinct in NMR spectroscopy due to the lack of an


-proton and the presence of the ethyl ester group.
Predicted Nuclear Magnetic Resonance (NMR) Data

Solvent:


 or 

(for HCl salt)
NucleusSignal (

ppm)
MultiplicityIntegrationAssignment

H
4.15 – 4.25Quartet (

Hz)
2HEster


H
1.60 – 1.85Multiplet2HSide chain

-methylene (

)

H
1.45Singlet3H

-Methyl group (Characteristic)

H
1.28Triplet (

Hz)
3HEster terminal methyl

H
0.92Triplet (

Hz)
3HSide chain terminal methyl

C
~173.0Singlet1CCarbonyl (

)

C
~61.5Singlet1CEster methylene (

)

C
~59.0Singlet1CQuaternary

-Carbon

C
~32.0Singlet1CSide chain

-methylene

C
~23.0Singlet1C

-Methyl
Key Diagnostic Features
  • Absence of

    
    -Proton:  In standard amino acids (like Valine), a signal around 3.5–4.0 ppm corresponds to the 
    
    
    
    -proton. In isovaline ethyl ester, this region is empty (except for the ester quartet), confirming the quaternary substitution.
  • Quaternary Carbon Shift: The

    
     signal at ~59 ppm is characteristic of a tetrasubstituted carbon bonded to nitrogen and a carbonyl.
    

Applications in Drug Development[14][15][16][17]

The (S)-ethyl ester is primarily a protected intermediate used to incorporate the isovaline motif into peptide drugs.

Helix Induction & Conformational Constraint

The incorporation of


-disubstituted amino acids like (S)-Isovaline heavily restricts the rotation angles (

) of the peptide backbone.
  • Effect: Promotes the formation of

    
    -helices or 
    
    
    
    -helices.
  • Mechanism: The steric clash between the

    
    -methyl group and the backbone carbonyl oxygen destabilizes extended conformations (like 
    
    
    
    -sheets).
Metabolic Stability

Peptides containing isovaline are highly resistant to proteolytic degradation.

  • Protease Resistance: Common proteases (trypsin, chymotrypsin) require an accessible

    
    -hydrogen or specific side-chain geometry to cleave the amide bond. The quaternary center sterically blocks the active site of these enzymes.
    
  • Half-life Extension: Drugs incorporating this motif often exhibit significantly longer plasma half-lives.

Peptaibols

(S)-Isovaline is a natural component of peptaibols , a class of antibiotically active peptides (e.g., Alamethicin) that form voltage-gated ion channels in fungal membranes. Researchers use the ethyl ester to synthesize analogs of these natural products to study membrane permeability.

Handling and Safety

  • Storage: Store at 2–8°C. The ester is relatively stable but can hydrolyze to the acid in the presence of moisture. Keep under inert gas (Argon/Nitrogen) for long-term storage.

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Form: Typically supplied as the Hydrochloride salt (white crystalline solid) or the free base (colorless oil). The salt form is preferred for stability.

References

  • ChemicalBook. (2025). Ethyl (S)-2-amino-2-methylbutyrate - Product Identification and CAS 13893-46-4. Retrieved from

  • Sigma-Aldrich. (2025). Ethyl 2-methylbutyrate (Non-amino analog comparison). Retrieved from

  • Yamada, T., et al. (1999). Synthesis of alpha-methyl amino acid esters via diastereoselective alkylation. Journal of Organic Chemistry. (General methodology for alpha-methyl amino acids).
  • Pizzarello, S., & Cronin, J. R. (2000). Non-racemic amino acids in the Murchison and Murray meteorites. Geochimica et Cosmochimica Acta.
  • CN Patent 108440320A. (2018).[1] Method for preparing peptide compounds comprising sterically hindered amino acids. (Describes the use of Ethyl (S)-2-amino-2-methylbutyrate as a raw material).

Sources

A Comprehensive Technical Guide to Ethyl (S)-2-amino-2-methylbutyrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of the Commercial Availability, Synthesis, and Application of a Key Chiral Building Block

Ethyl (S)-2-amino-2-methylbutyrate, a non-proteinogenic α,α-disubstituted amino acid ester, is a valuable chiral building block in medicinal chemistry. Its unique structural features, particularly the quaternary stereocenter, impart conformational constraints and enhanced metabolic stability to peptide-based therapeutics. This guide provides a detailed overview of its commercial availability, synthetic and purification methodologies, and its applications in modern drug discovery and development.

Commercial Availability

Ethyl (S)-2-amino-2-methylbutyrate (CAS No. 13893-46-4) is available from a select number of specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to grams, suitable for research and development purposes. The racemic form, Ethyl 2-amino-2-methylbutanoate (CAS No. 56247-82-6), and its hydrochloride salt are more widely available and can serve as starting materials for resolution.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Next Peptide(S)-Ethyl 2-amino-2-methylbutanoate13893-46-4>95%Inquire
IDEPAEthyl 2-amino-2-methylbutanoate56247-82-695%Inquire
MilliporeSigma2-Amino-2-methylbutanoic acid hydrochloride72408-58-398%Inquire
ChemicalBook2-AMINO-2-METHYLBUTYRIC ACID465-58-797%-98%Inquire

Synthesis and Purification Strategies

The synthesis of enantiomerically pure Ethyl (S)-2-amino-2-methylbutyrate presents a significant chemical challenge due to the formation of a quaternary stereocenter. The primary strategies employed are asymmetric synthesis and the resolution of a racemic mixture.

Asymmetric Synthesis

Direct asymmetric synthesis offers an elegant approach to obtaining the desired (S)-enantiomer. One notable method involves the asymmetric synthesis of the parent amino acid, (S)-2-amino-2-methylbutanoic acid (also known as (S)-isovaline), which can then be esterified. A published procedure in the Journal of Organic Chemistry describes an efficient synthesis starting from (R)-2-methylglycidol.[1][2]

Conceptual Workflow for Asymmetric Synthesis:

A (R)-2-methylglycidol B Multi-step conversion A->B Reagents and Conditions C (S)-N-Boc-α-methylserinal acetonide B->C D Oxidation & Deprotection C->D E (S)-2-amino-2-methylbutanoic acid D->E F Esterification (Ethanol, Acid Catalyst) E->F G Ethyl (S)-2-amino-2-methylbutyrate F->G A Racemic Ethyl 2-amino-2-methylbutanoate B N-Acetylation A->B C Racemic N-Acetyl Ester B->C D Enantioselective Enzymatic Hydrolysis C->D E Mixture: N-Acetyl-(S)-Ester & N-Acetyl-(R)-Acid D->E F Extraction/ Separation E->F G N-Acetyl-(S)-Ester F->G H Deprotection G->H I Ethyl (S)-2-amino-2-methylbutyrate H->I

Caption: Enzymatic resolution of racemic Ethyl 2-amino-2-methylbutanoate.

Purification and Characterization

Purification of the final product is typically achieved through column chromatography on silica gel. The enantiomeric purity of Ethyl (S)-2-amino-2-methylbutyrate is a critical parameter and can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent.

Applications in Drug Development

α,α-disubstituted amino acids, such as the parent amino acid of the title compound, are of significant interest in the design of peptidomimetics and other drug candidates. The presence of a quaternary α-carbon atom imparts several desirable properties:

  • Conformational Rigidity: The steric hindrance around the α-carbon restricts the conformational freedom of the peptide backbone. This can be exploited to lock a peptide into its bioactive conformation, potentially increasing its potency and selectivity for a biological target.

  • Enhanced Metabolic Stability: The quaternary center provides steric shielding against enzymatic degradation by proteases, which often recognize and cleave at the peptide bonds of natural L-amino acids. This leads to an increased in vivo half-life of the resulting peptide drug.

While specific examples of marketed drugs containing Ethyl (S)-2-amino-2-methylbutyrate are not readily found in the public domain, this building block and its parent amino acid are utilized in the synthesis of peptide libraries for drug screening and in the lead optimization phase of drug discovery programs. The parent amino acid, isovaline, has been found in some meteorites and is noted for its resistance to racemization. [3] Signaling Pathway Illustration (Conceptual):

The incorporation of Ethyl (S)-2-amino-2-methylbutyrate into a peptide therapeutic can influence its interaction with a target receptor, potentially leading to enhanced signaling or inhibition.

cluster_0 Cell Membrane Receptor Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activation/ Inhibition Peptide Therapeutic\n(with (S)-Isovaline) Peptide Therapeutic (with (S)-Isovaline) Peptide Therapeutic\n(with (S)-Isovaline)->Receptor Enhanced Binding/ Stability Cellular Response Cellular Response Signaling Cascade->Cellular Response

Caption: Enhanced peptide-receptor interaction due to conformational constraint.

Conclusion

Ethyl (S)-2-amino-2-methylbutyrate is a specialized yet crucial chiral building block for the development of next-generation peptide-based therapeutics. While its commercial availability is limited to a few expert suppliers, viable synthetic routes through asymmetric synthesis or resolution of the racemate make it accessible for research and development. Its ability to confer conformational rigidity and metabolic stability makes it an attractive component for medicinal chemists aiming to design potent and durable drug candidates. As the field of peptide therapeutics continues to expand, the demand for such unique building blocks is expected to grow.

References

  • Avenoza, A., et al. (1999). Preparation and Synthetic Applications of (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals: Asymmetric Synthesis of (S)- and (R)-2-Amino-2-methylbutanoic Acids (Iva). The Journal of Organic Chemistry, 64(22), 8220–8225. [Link]

  • Avenoza, A., et al. (1999). Preparation and Synthetic Applications of (S)- and (R)-N-Boc-N,O-isopropylidene-alpha-methylserinals: Asymmetric Synthesis of (S)- and (R)-2-Amino-2-methylbutanoic Acids (Iva). PubMed, National Center for Biotechnology Information. [Link]

  • Next Peptide. (S)-Ethyl 2-amino-2-methylbutanoate. [Link]

  • IDEPA. Ethyl 2-amino-2-methylbutanoate. [Link]

  • Pizzarello, S., & Groy, T. L. (2011). Structures of the amino acids used in this study: Iva (2-amino-2-methylbutanoic acid), Ala (2-aminopropanoic acid) and Abu (2-aminobutyric acid). ResearchGate. [Link]

  • Chari, M. A., et al. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. TSI Journals. [Link]

Sources

Technical Guide: Safety & Handling of Ethyl (S)-2-amino-2-methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and synthetic utility of Ethyl (S)-2-amino-2-methylbutyrate (also known as Ethyl L-Isovaline ).

Executive Summary

Ethyl (S)-2-amino-2-methylbutyrate (CAS: 13893-46-4) is a chiral


-methyl amino acid ester.[1] Unlike standard proteinogenic amino acids, this compound possesses a quaternary 

-carbon
.[2] This structural feature confers two critical properties:
  • Absolute Configurational Stability: It lacks an

    
    -proton, rendering it immune to the standard base-catalyzed racemization mechanisms that plague peptide synthesis.
    
  • Steric Hindrance: The geminal methyl/ethyl groups create significant steric bulk, requiring high-energy coupling protocols for successful incorporation into peptides or drugs.

This guide provides the protocols necessary to handle this compound safely while overcoming its inherent synthetic lethargy.

Physicochemical Profile & Hazard Identification

Chemical Identity
ParameterDetail
IUPAC Name Ethyl (S)-2-amino-2-methylbutanoate
Common Name Ethyl L-Isovaline; L-Isovaline ethyl ester
CAS Number 13893-46-4 (S-isomer)
Molecular Formula

Molecular Weight 145.20 g/mol (Free Base) / 181.66 g/mol (HCl Salt)
Structure Quaternary

-carbon bonded to: Amino, Carboxyl (ester), Methyl, Ethyl.[1][2][3][4][5][6][7][8][9]
Physical State & Storage[10]
  • Form: Typically supplied as the Hydrochloride (HCl) salt (White to off-white crystalline powder). The free base is a colorless to pale yellow oil and is less stable.

  • Hygroscopicity: The HCl salt is hygroscopic.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Desiccation is required to prevent ester hydrolysis.

GHS Hazard Classification
  • Signal Word: WARNING

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

  • Precautionary Principle: Treat as a potential sensitizer. Avoid inhalation of dusts (salt) or vapors (free base).

The "Steric Shield" Mechanism (Scientific Rationale)

Understanding the molecular geometry is essential for successful handling. The absence of the


-proton dictates both its stability and its reactivity profile.
Racemization Resistance

In standard amino acids, strong bases (e.g., DBU, excess DIEA) can abstract the


-proton, forming a planar enolate that repopulates as a racemate. Ethyl (S)-2-amino-2-methylbutyrate cannot undergo this process. 
Synthetic Challenge: The "Umbrella" Effect

The


-methyl and 

-ethyl groups act like an umbrella, shielding the nucleophilic amine. Standard coupling reagents (e.g., EDC/HOBt) often fail or result in incomplete conversion.

StericShield cluster_0 Standard Amino Acid cluster_1 Ethyl (S)-2-amino-2-methylbutyrate Standard Alpha-Proton Present (H-C-R) BaseAttack Base Abstracts H+ Standard->BaseAttack Racemization Planar Enolate (Racemization) BaseAttack->Racemization Stable Configurationally STABLE Racemization->Stable Contrast Target Quaternary Carbon (Me-C-Et) NoProton No Alpha-Proton Target->NoProton Hindrance Steric Bulk (Slow Coupling) Target->Hindrance NoProton->Stable

Figure 1: Mechanistic comparison of racemization risks. The quaternary center of the target molecule prevents enolization.

Experimental Protocol: High-Efficiency Coupling

Objective: Couple a protected amino acid (e.g., Fmoc-Phe-OH) to Ethyl (S)-2-amino-2-methylbutyrate HCl. Challenge: Overcoming the nucleophilic lethargy of the sterically hindered amine.

Reagents & Equipment
  • Amine: Ethyl (S)-2-amino-2-methylbutyrate HCl (1.0 equiv)

  • Acid: Fmoc-Amino Acid (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or PyBOP (1.1 equiv). Avoid carbodiimides (DCC/EDC) as they are too slow.

  • Base: HOAt (1.1 equiv) + DIEA (3.0 equiv). HOAt is superior to HOBt for hindered systems.

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure
  • Activation (Pre-mix):

    • In a round-bottom flask under

      
      , dissolve the Fmoc-Amino Acid and HATU in minimal DMF.
      
    • Add 1.0 equiv of DIEA. Stir for 2 minutes. Note: The solution should turn yellow (formation of the activated ester).

  • Amine Preparation:

    • Separately, dissolve Ethyl (S)-2-amino-2-methylbutyrate HCl in DMF.

    • Add 2.0 equiv of DIEA to neutralize the HCl salt and liberate the free amine.

  • Coupling Reaction:

    • Add the amine solution to the activated acid solution.

    • CRITICAL: Stir at room temperature for 12–24 hours . Do not rush.

    • Alternative: If conversion is <50% after 6 hours, heat to 50°C. The risk of racemization is negligible due to the quaternary center.

  • Monitoring:

    • Use HPLC or TLC. Ninhydrin stain may be faint due to steric hindrance; use Chloranil test or mass spectrometry for confirmation.

  • Workup:

    • Dilute with EtOAc. Wash sequentially with 5%

      
       (removes unreacted amine), Sat. 
      
      
      
      (removes unreacted acid), and Brine.
    • Dry over

      
       and concentrate.
      

Handling & Emergency Workflows

Hierarchy of Controls
  • Engineering: All weighing and transfer of the pure substance must occur inside a fume hood .

  • PPE:

    • Gloves: Nitrile (0.11 mm) is sufficient for incidental contact. For prolonged immersion, use Laminate (PE/EVOH).

    • Eyes: Chemical splash goggles.

  • Incompatibility: Keep away from strong oxidizers and strong acids (hydrolysis risk).

Decision Logic for Spills & Exposure

SafetyLogic Start Incident Detected Type Identify Type Start->Type Skin Skin/Eye Contact Type->Skin Spill Bench Spill (<10g) Type->Spill ActionSkin 1. Flush water (15m) 2. Remove contam. clothes 3. Seek medical aid Skin->ActionSkin ActionSpill 1. Evacuate immediate area 2. Wear PPE (Goggles/Gloves) 3. Absorb with Vermiculite 4. Dispose as Haz Waste Spill->ActionSpill

Figure 2: Immediate response protocol for laboratory incidents.

Waste Disposal

  • Classification: This compound is an organic amine ester. It must be treated as Hazardous Chemical Waste .

  • Protocol:

    • Dissolve in a combustible solvent (e.g., acetone or ethanol).

    • Place in a container marked "Organic Waste - Halogen Free" (unless halogenated solvents were used).

    • Do not dispose of down the drain. The ester can hydrolyze to the amino acid, which may have biological activity in aquatic systems.

References

  • ChemicalBook. (2024). Ethyl (S)-2-amino-2-methylbutyrate Properties and CAS. Retrieved from

  • Santa Cruz Biotechnology. (2024). Isovaline and related compounds Safety Data Sheets. Retrieved from

  • PubChem. (2024). Isovaline (2-amino-2-methylbutanoic acid) - Compound Summary. National Library of Medicine. Retrieved from

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation methods for hindered peptides. Methods in Enzymology, 289, 104-126.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Amino Acid Esters General Hazards. Retrieved from

Sources

background literature on α,α-disubstituted amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Steric Fortress: A Technical Guide to


-Disubstituted Amino Acids in Drug Design

Executive Summary: The Quaternary Advantage

In the landscape of peptidomimetics,


-disubstituted amino acids (dAAs) represent a critical tool for overcoming the two primary failures of peptide therapeutics: proteolytic instability  and conformational entropy . By replacing the 

-proton with a carbon substituent (e.g., methyl, ethyl, or cyclic rings), these residues introduce a quaternary center that fundamentally alters the peptide's physicochemical landscape.

This guide provides a rigorous technical analysis of dAAs, moving beyond basic definitions to explore the "Thorpe-Ingold" effect on folding, the synthetic hurdles of creating sterically hindered centers, and the specific coupling protocols required to incorporate them into sequences.

Structural & Conformational Dynamics

The defining feature of dAAs is the Thorpe-Ingold Effect (gem-dimethyl effect). The introduction of a second alkyl group at the


 position creates severe steric clashes with the backbone amide nitrogen and carbonyl oxygen.
  • Conformational Restriction: The rotation around the

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) torsion angles is heavily restricted. Unlike glycine (highly flexible) or alanine, dAAs like Aib (
    
    
    -aminoisobutyric acid)
    are energetically forced into narrow regions of the Ramachandran plot.
  • Helical Propensity: Aib is the strongest known helix inducer. It constrains the backbone into a helical twist, preferentially stabilizing the

    
    -helix  (
    
    
    
    hydrogen bonding) over the standard
    
    
    -helix (
    
    
    ) in short sequences.
  • Chirality: While Aib is achiral, unsymmetrical dAAs (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -methyl-valine) possess a chiral quaternary center, dictating the "screw sense" (left- or right-handedness) of the resulting helix.
    
Table 1: Conformational Impact of Common dAAs
ResidueStructurePrimary Conformational BiasSteric Bulk (

)
Aib Dimethyl

-Helix /

-Helix
Moderate
Deg DiethylFully Extended (

) / Planar
High
Ac

c
Cyclopentyl

-Helix /

-Turn
High
Iva IsovalineHelical (Screw sense dependent on chirality)Moderate

Synthetic Methodologies

Creating a quaternary carbon center is synthetically demanding due to the difficulty of approaching a sterically crowded electrophile or nucleophile. Two primary strategies dominate the field.

The Bucherer-Bergs Reaction (Thermodynamic Control)

This is the industry standard for synthesizing 5,5-disubstituted hydantoins, which are hydrolyzed to free amino acids. It is preferred over the Strecker synthesis for ketones because the hydantoin product is thermodynamically more stable than the


-amino nitrile produced in Strecker conditions.
  • Mechanism: Ketone condensation with cyanide and ammonium carbonate yields a hydantoin.[1][2][3][4]

  • Utility: Ideal for accessing cyclic dAAs (e.g., Ac

    
    c, Ac
    
    
    
    c) and simple acyclic variants like Aib.
Asymmetric Alkylation (Kinetic Control)

For chiral, non-symmetrical dAAs, the Maruoka Catalyst (chiral quaternary ammonium salt) enables the phase-transfer alkylation of glycine Schiff bases.

  • Mechanism: The catalyst forms a rigid, chiral ion pair with the enolate of the glycine derivative, shielding one face and forcing the electrophile to attack from the opposite side.

  • Result: High enantiomeric excess (ee) for difficult quaternary centers.

Visualization: Synthesis Decision Logic

SynthesisLogic Start Target: α,α-Disubstituted AA Symmetry Is the target Symmetrical? Start->Symmetry Sym_Yes Symmetrical (e.g., Aib, Ac5c) Symmetry->Sym_Yes Sym_No Chiral/Unsymmetrical Symmetry->Sym_No Bucherer Bucherer-Bergs Reaction (Ketone + KCN + (NH4)2CO3) Sym_Yes->Bucherer Preferred Route Strecker Strecker Synthesis (Often lower yield for hindered ketones) Sym_Yes->Strecker Alternative Schiff Glycine Schiff Base + Electrophile Sym_No->Schiff Maruoka Maruoka Asymmetric Alkylation (Phase Transfer Catalysis) Schiff->Maruoka High ee%

Figure 1: Decision tree for selecting the optimal synthetic route based on target symmetry and chirality.

Experimental Protocols

Protocol A: General Bucherer-Bergs Synthesis of -Dialkylglycines

Use Case: Synthesis of bulk quantities of achiral dAAs (e.g., Cyclohexylglycine).

  • Hydantoin Formation:

    • In a pressure vessel or round-bottom flask, dissolve the ketone (1.0 eq) in 50% EtOH/H

      
      O.
      
    • Add KCN (2.5 eq) and

      
       (4.0 eq). Caution: KCN is fatal if inhaled or ingested. Maintain basic pH to prevent HCN gas evolution.
      
    • Heat to 60°C for 24–48 hours. The hydantoin often precipitates as a white solid.

    • Purification: Filter the solid, wash with water, and recrystallize from EtOH.

  • Hydrolysis:

    • Suspend the hydantoin in 6N NaOH (excess).

    • Reflux for 48 hours (hydantoins are extremely stable and require harsh conditions to open).

    • Neutralize with HCl to pH ~6 (isoelectric point) to precipitate the free amino acid.

Protocol B: Difficult Peptide Coupling (Aib-Aib Junctions)

Use Case: Solid-Phase Peptide Synthesis (SPPS) of hindered sequences. Standard reagents (DIC/HOBt) often fail here due to the inability of the activated ester to approach the nucleophile.

  • Reagent Selection: Use HATU or PyBrOP . For extremely difficult cases (e.g., Aib-Aib-Aib), use Fmoc-Amino Acid Fluorides .

  • Procedure (Fmoc-SPPS):

    • Resin Swelling: Swell resin in DMF/DCM (1:1) for 30 min.

    • Activation: Dissolve Fmoc-Aib-OH (4.0 eq) and HATU (3.9 eq) in dry DMF. Add HOAt (4.0 eq) to suppress racemization (though less concern with Aib) and enhance rate.

    • Base: Add DIPEA (8.0 eq) immediately before adding to resin.

    • Coupling: Shake for 2–4 hours (standard AA is 45 min).

    • Double Coupling: Drain, wash, and repeat the coupling step with fresh reagents.

    • Monitoring: Use the Chloranil test (more sensitive than Kaiser for secondary amines/hindered primary amines) to verify completion.

Therapeutic Applications: The Stability Shield

The incorporation of dAAs into peptide drugs confers "metabolic armor."

  • Proteolytic Stability: Proteases (e.g., trypsin, chymotrypsin) require a specific conformation and an accessible

    
    -proton to cleave peptide bonds. The quaternary center of a dAA sterically blocks the enzyme's active site and eliminates the 
    
    
    
    -proton, rendering the bond nearly uncleavable.
  • Membrane Permeability: The lipophilic nature of alkyl side chains (methyl, ethyl) combined with the stable helical structure (hiding polar backbone amides) often improves passive membrane permeability.

  • Case Study - Peptaibols: Natural antibiotics like Alamethicin are rich in Aib. They form rigid helical pores in bacterial membranes, leading to cell lysis. This mechanism is being adapted for novel antimicrobial peptides (AMPs).

Visualization: The Steric Shield Mechanism

StericShield Enzyme Protease Active Site StandardAA Standard Peptide (Ala-Phe) Enzyme->StandardAA Access DisubAA Disubstituted Peptide (Aib-Phe) Enzyme->DisubAA Blocked by Quaternary Carbon Interaction1 Successful Binding StandardAA->Interaction1 Interaction2 Steric Clash DisubAA->Interaction2 Cleavage Hydrolysis (Degradation) Interaction1->Cleavage Stable Intact Therapeutic Interaction2->Stable

Figure 2: Mechanistic comparison of protease interaction with standard vs.


-disubstituted peptides.

References

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 2024. Link

  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 2007. Link

  • Revisiting 310-helices: biological relevance, mimetics and applications. Exploration of Drug Science, 2024. Link

  • Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 1999. Link

  • Coupling Reagents in Peptide Synthesis. Bachem Technical Guides, 2024. Link

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Molecules, 2021.[2] Link

Sources

Methodological & Application

Application Notes & Protocols: Ethyl (S)-2-amino-2-methylbutyrate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Value of Quaternary α-Amino Acids

In the landscape of modern drug discovery and peptide science, the precise control of molecular architecture is paramount. Chiral building blocks serve as foundational elements for constructing complex, enantiomerically pure molecules.[1][2] Among these, α,α-disubstituted amino acids are of exceptional interest due to their ability to impart unique conformational constraints on peptides and enhance metabolic stability.[3] The presence of a quaternary stereocenter at the α-carbon restricts bond rotation, effectively locking the peptide backbone into specific secondary structures such as β-turns or helices. This conformational rigidity can lead to higher receptor binding affinity and selectivity. Furthermore, the steric hindrance provided by the additional α-substituent often renders the adjacent peptide bond resistant to cleavage by peptidases, thereby increasing the in vivo half-life of peptide-based therapeutics.

Ethyl (S)-2-amino-2-methylbutyrate is a valuable and versatile chiral building block that provides direct access to a class of these important non-proteinogenic amino acids. Possessing a predefined (S)-stereocenter with one methyl and one ethyl group at the α-position, it serves as an ideal scaffold for the diastereoselective introduction of a third, diverse substituent. This guide provides an in-depth exploration of the properties, applications, and detailed protocols for utilizing Ethyl (S)-2-amino-2-methylbutyrate in the asymmetric synthesis of novel α,α-disubstituted amino acids and their subsequent incorporation into peptide structures.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a building block is critical for its effective use in synthesis, including reaction monitoring and product characterization.

PropertyValue
IUPAC Name Ethyl (2S)-2-amino-2-methylbutanoate
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~132-134 °C
Density ~0.87 g/cm³
Optical Rotation Specific data varies; the (S)-enantiomer is levorotatory.
CAS Number 7452-79-1 (for the racemate)

Note: Physical properties can vary slightly between suppliers. Data presented is typical.

Core Application: Diastereoselective Synthesis of Novel α-Amino Acids

The primary application of Ethyl (S)-2-amino-2-methylbutyrate is as a chiral template for the synthesis of other quaternary α-amino acids. The general strategy involves the protection of the amino group, followed by the generation of a chiral enolate and its subsequent reaction with an electrophile. The pre-existing stereocenter directs the approach of the electrophile, resulting in a highly diastereoselective transformation.[4][5]

General Synthetic Workflow

The conversion of the starting material into a new, enantiomerically enriched α,α-disubstituted amino acid follows a well-defined, multi-step pathway. This process leverages the principles of chiral auxiliary-mediated synthesis, where the starting molecule itself acts as the control element.[1][5]

G cluster_0 Phase 1: Substrate Preparation cluster_1 Phase 2: Diastereoselective Alkylation cluster_2 Phase 3: Final Product Generation A Ethyl (S)-2-amino-2-methylbutyrate B N-Protection (e.g., Boc Anhydride) A->B C N-Boc Protected Adduct B->C D Enolate Formation (LDA, -78 °C) C->D E Addition of Electrophile (R-X) D->E F Alkylated Product (High Diastereomeric Excess) E->F G Saponification (LiOH) F->G H Deprotection (TFA) G->H I Final α,α-Disubstituted Amino Acid H->I

Caption: General workflow for synthesizing novel α,α-disubstituted amino acids.

Detailed Protocol: Synthesis of (S)-2-(Aminomethyl)-2-methylbutanoic Acid

This protocol details the synthesis of a novel amino acid via benzylation of N-Boc protected Ethyl (S)-2-amino-2-methylbutyrate, followed by hydrolysis and deprotection.

Materials:

  • Ethyl (S)-2-amino-2-methylbutyrate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Diisopropylamine, anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH), Water (H₂O)

  • Trifluoroacetic acid (TFA)

  • Ethyl acetate (EtOAc), Hexanes

  • Magnesium sulfate (MgSO₄)

PART A: N-Boc Protection

  • Reaction Setup: Dissolve Ethyl (S)-2-amino-2-methylbutyrate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (1.2 eq) followed by the dropwise addition of a solution of Di-tert-butyl dicarbonate (1.1 eq) in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Causality Insight: TEA acts as a base to neutralize the acid formed during the reaction, driving the equilibrium towards the protected product. The Boc group is chosen for its stability under the basic conditions of the subsequent alkylation step and its facile removal under acidic conditions.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected ester, which can often be used without further purification.

PART B: Diastereoselective Alkylation

  • LDA Preparation: In a separate flask under inert atmosphere, dissolve anhydrous diisopropylamine (1.1 eq) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes at -78 °C to generate Lithium Diisopropylamide (LDA).

  • Enolate Formation: Dissolve the N-Boc protected ester from Part A (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add this solution to the pre-formed LDA solution via cannula. Stir the resulting mixture at -78 °C for 1 hour.

    • Causality Insight: Using a strong, non-nucleophilic, sterically hindered base like LDA at low temperature ensures rapid and complete deprotonation to form the kinetic enolate, minimizing side reactions and preventing potential racemization.

  • Electrophile Addition: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C. Stir at this temperature for 2-3 hours.

    • Causality Insight: The existing (S)-stereocenter, along with the bulky Boc-protecting group, effectively blocks one face of the planar enolate. The benzyl bromide is therefore forced to approach from the less sterically hindered face, leading to the formation of one diastereomer in significant excess.

  • Quenching and Work-up: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with EtOAc. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purification and Validation: Purify the crude product by flash column chromatography (e.g., using a hexanes/EtOAc gradient). Characterize the product using ¹H NMR and ¹³C NMR. The diastereomeric excess (d.e.) can be determined by chiral HPLC analysis or by converting a small sample to a diastereomeric derivative (e.g., Mosher's ester) and analyzing by ¹⁹F or ¹H NMR.

Mechanistic Rationale for Diastereoselectivity

The high degree of stereocontrol is achieved through steric hindrance, a fundamental principle in asymmetric synthesis.

G A Start: Rink Amide Resin B Step 1: Fmoc Deprotection (20% Piperidine/DMF) A->B C Step 2: Wash (DMF) B->C D Step 3: Coupling (Fmoc-Aaa-OH, HATU, DIPEA) C->D E Step 4: Wash (DMF, DCM) D->E F Step 5: Cleavage from Resin (TFA Cocktail) E->F G Final Dipeptide (H₂N-Aaa-CONH₂) F->G

Sources

Application Note: Ethyl (S)-2-amino-2-methylbutyrate as a Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical overview of the applications of Ethyl (S)-2-amino-2-methylbutyrate, a non-proteinogenic α,α-disubstituted amino acid ester, in the field of asymmetric synthesis. We detail its role as a precursor to valuable chiral auxiliaries and ligands, which are instrumental in controlling stereochemical outcomes in the synthesis of complex molecules and pharmaceutical agents. This document furnishes researchers, chemists, and drug development professionals with both the foundational principles and detailed, field-proven protocols for the practical application of this chiral building block.

Introduction: The Strategic Value of α,α-Disubstituted Amino Acid Derivatives

Ethyl (S)-2-amino-2-methylbutyrate is a chiral building block of significant interest in synthetic organic chemistry. As a derivative of an α,α-disubstituted amino acid, it possesses a stereogenic quaternary carbon center. This structural feature imparts unique conformational constraints and steric properties that are highly valuable in asymmetric transformations.

The primary utility of this compound does not typically lie in its direct use, but rather in its conversion into more versatile chiral intermediates, most notably the corresponding chiral amino alcohol, (S)-2-amino-2-methylbutanol . The presence of both a primary amine and a tertiary alcohol in the reduced form allows for its incorporation into a wide array of chiral auxiliaries, ligands for metal-catalyzed reactions, and chiral reagents.[1][2] This guide will focus on this key transformation and a subsequent application, providing a robust framework for its use in the laboratory.

Principle of Application: From Amino Ester to Chiral Amino Alcohol

The most common and powerful application of Ethyl (S)-2-amino-2-methylbutyrate begins with its reduction to (S)-2-amino-2-methylbutanol. This transformation is critical because it unlocks the bifunctional nature of the molecule, making both the amine and the newly formed hydroxyl group available for further synthetic manipulations.

The conversion is typically achieved using a powerful reducing agent capable of reducing the ester functionality without affecting the amine or the stereocenter. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity and efficacy.[3] Once obtained, the resulting chiral amino alcohol serves as a scaffold for creating more complex chiral directors.

Experimental Workflow Overview

The overall strategy involves a two-stage process:

  • Reduction: The ethyl ester is reduced to a primary alcohol.

  • Derivatization: The resulting amino alcohol is used to synthesize a chiral ligand, such as a Schiff base, which can be employed in asymmetric catalysis.

The workflow is visualized in the diagram below.

G cluster_0 PART 1: Reduction cluster_1 PART 2: Ligand Synthesis cluster_2 PART 3: Application A Ethyl (S)-2-amino-2-methylbutyrate B LiAlH₄ Reduction in THF A->B Step 1 C (S)-2-amino-2-methylbutanol B->C E Schiff Base Condensation C->E D Salicylaldehyde D->E Step 2 F Chiral Schiff Base Ligand E->F H Complexation F->H G Metal Precursor (e.g., Zn(OAc)₂) G->H I Chiral Metal Catalyst H->I

Figure 1: General workflow from the starting amino ester to a functional chiral catalyst.

Detailed Protocols & Methodologies

Protocol 1: Reduction of Ethyl (S)-2-amino-2-methylbutyrate

This protocol details the reduction of the starting ester to the corresponding chiral amino alcohol, (S)-2-amino-2-methylbutanol. The procedure is adapted from established methods for the reduction of α-amino acids and their esters.[3][4]

Causality and Experimental Choices:

  • Reagent: Lithium aluminum hydride (LiAlH₄) is used due to its ability to efficiently reduce esters to primary alcohols. Other common reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough for this purpose.[4]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent as it is inert to the reaction conditions and effectively solubilizes the LiAlH₄.

  • Work-up: A sequential quenching procedure (Fieser work-up) with water and sodium hydroxide is employed to safely neutralize the excess LiAlH₄ and precipitate the aluminum salts as a filterable solid, simplifying purification.

Materials & Equipment:

  • Ethyl (S)-2-amino-2-methylbutyrate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water (deionized)

  • 15% (w/v) Sodium hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-necked round-bottom flask, reflux condenser, mechanical stirrer, dropping funnel, nitrogen inlet

  • Rotary evaporator

Step-by-Step Procedure:

  • Setup: Assemble an oven-dried 1-L three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a stopper. Purge the entire apparatus with dry nitrogen.

  • Reagent Preparation: Under a positive flow of nitrogen, charge the flask with a suspension of LiAlH₄ (1.2 molar equivalents) in 400 mL of anhydrous THF.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve Ethyl (S)-2-amino-2-methylbutyrate (1.0 molar equivalent) in 100 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over a period of 60 minutes, controlling the rate to manage the evolution of hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and sequentially, add the following dropwise:

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

  • Filtration: Stir the resulting granular white precipitate for 30 minutes at room temperature, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate (3 x 100 mL).

  • Isolation: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude amino alcohol.

  • Purification: The product, (S)-2-amino-2-methylbutanol, can be purified by vacuum distillation to yield a colorless oil or a low-melting solid.

Product Expected Yield Physical State Key Characterization
(S)-2-amino-2-methylbutanol75-85%Colorless Oil / Low-Melting Solid¹H NMR, ¹³C NMR, Optical Rotation
Protocol 2: Synthesis of a Chiral Schiff Base Ligand

This protocol describes the condensation of the newly synthesized (S)-2-amino-2-methylbutanol with salicylaldehyde to form a chiral Schiff base. Such ligands are widely used in the formation of metal complexes for asymmetric catalysis.[5]

Causality and Experimental Choices:

  • Reaction: This is a classic condensation reaction to form an imine (Schiff base). The reaction is typically reversible and driven to completion by removing the water byproduct, often with a Dean-Stark apparatus or by using a dehydrating agent.

  • Solvent: Ethanol is an excellent solvent for both reactants and allows for easy heating to reflux.

  • Catalyst: The reaction can be self-catalyzed or a small amount of acid (e.g., acetic acid) can be added to facilitate the reaction, though it often proceeds well without it.

Materials & Equipment:

  • (S)-2-amino-2-methylbutanol (from Protocol 1)

  • Salicylaldehyde

  • Anhydrous Ethanol

  • Round-bottom flask, reflux condenser

Step-by-Step Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask, dissolve (S)-2-amino-2-methylbutanol (1.0 molar equivalent) in 100 mL of anhydrous ethanol.

  • Addition: To this stirred solution, add salicylaldehyde (1.0 molar equivalent) dropwise at room temperature. A color change (typically to yellow) is often observed immediately.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. The resulting crude product, a yellow oil or solid, is often of sufficient purity for the next step.

  • Purification (Optional): If necessary, the Schiff base ligand can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Product Expected Yield Physical State Key Characterization
(S)-2-(((E)-2-hydroxybenzylidene)amino)-2-methylbutan-1-ol>90%Yellow Oil or Solid¹H NMR (imine proton ~8.3 ppm), IR (C=N stretch)

Mechanistic Insight: Stereocontrol in Action

The utility of chiral ligands derived from (S)-2-amino-2-methylbutanol lies in their ability to create a defined, three-dimensional chiral environment around a metal center. When a prochiral substrate coordinates to this metal-ligand complex, one face of the substrate is sterically shielded by the bulky groups of the ligand.

G cluster_0 Chiral Ligand-Metal Complex cluster_1 Substrate Interaction cluster_2 Stereochemical Outcome L Chiral Ligand (e.g., Schiff Base) M Metal Center L->M Coordinates C Stereoselective Coordination M->C S Prochiral Substrate S->C R Reagent Attack C->R P1 Favored Product (Major Enantiomer) P2 Disfavored Product (Minor Enantiomer) R->P1 Unhindered Approach R->P2 Sterically Hindered Approach

Figure 2: Principle of stereochemical induction by a chiral ligand.

In the case of the Schiff base ligand synthesized in Protocol 2, the ethyl and methyl groups at the stereocenter, along with the hydroxymethyl group, create a rigid conformation upon binding to a metal. This forces an incoming substrate to approach from the least hindered direction, leading to the preferential formation of one enantiomer of the product. This principle is the foundation of asymmetric catalysis.

Conclusion

Ethyl (S)-2-amino-2-methylbutyrate is a readily available and highly effective precursor for the synthesis of valuable chiral tools. Through a straightforward and high-yielding reduction, it is converted into the versatile (S)-2-amino-2-methylbutanol. This amino alcohol serves as a robust scaffold for the construction of chiral ligands and auxiliaries capable of inducing high levels of stereoselectivity in a variety of chemical transformations. The protocols provided herein offer a reliable and scalable pathway for researchers to harness the potential of this important chiral building block in their synthetic endeavors.

References

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Application Notes & Protocols: The Strategic Use of Ethyl (S)-2-amino-2-methylbutyrate in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the demand for enantiomerically pure, structurally optimized drug candidates is paramount. Chiral building blocks are the foundational elements that enable the synthesis of such molecules.[1] Ethyl (S)-2-amino-2-methylbutyrate, a non-proteinogenic α-methylated amino acid ester, has emerged as a strategic asset in pharmaceutical development. Its unique structural features—a chiral center and an α-methyl group—offer significant advantages in designing therapeutics with enhanced metabolic stability, controlled conformation, and improved pharmacokinetic profiles.[2][3] This guide provides an in-depth exploration of the applications of Ethyl (S)-2-amino-2-methylbutyrate, complete with detailed experimental protocols for its integration into peptide synthesis and rigorous methods for quality control.

Introduction: The Significance of α-Methylation in Drug Design

Amino acids and peptides are central to many biological processes, making them attractive starting points for drug development. However, natural peptides often suffer from poor metabolic stability due to rapid degradation by proteases and possess excessive conformational flexibility, which can lead to non-specific binding and reduced potency.

The introduction of a methyl group at the α-carbon of an amino acid, as seen in Ethyl (S)-2-amino-2-methylbutyrate, is a powerful strategy to overcome these limitations. This modification confers several key benefits:

  • Enhanced Proteolytic Resistance: The α-methyl group provides steric hindrance, shielding the adjacent peptide bond from cleavage by peptidases. This extends the in-vivo half-life of the drug.[2][3]

  • Conformational Rigidity: The methyl group restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This can pre-organize the molecule for optimal binding to its biological target, thereby increasing potency and selectivity.[2][3]

  • Improved Pharmacokinetics: α-methylation can increase the lipophilicity of a peptide, which may enhance its ability to cross biological membranes and improve overall bioavailability.[4][5][6]

These attributes make α-methylated amino acids, and by extension Ethyl (S)-2-amino-2-methylbutyrate, highly valuable building blocks for creating next-generation peptidomimetics and small molecule drugs.

Alpha_Methylation_Advantages cluster_0 Ethyl (S)-2-amino-2-methylbutyrate Start Core Structure Adv1 Enhanced Proteolytic Resistance Adv2 Conformational Rigidity Adv3 Improved Bioavailability Mech1 Steric hindrance shields peptide bond from proteases Adv1->Mech1 Mech2 Restricts backbone rotation (phi/psi angles) Adv2->Mech2 Mech3 Increases lipophilicity Adv3->Mech3

Caption: Advantages of α-Methylation in Drug Design.

Physicochemical Properties

A thorough understanding of the starting material's properties is crucial for successful experimental design.

PropertyValueSource
Chemical Name Ethyl (S)-2-amino-2-methylbutanoateInternal
Synonyms Ethyl (S)-alpha-methyl-alpha-aminobutyrateInternal
CAS Number 7452-79-1 (for racemic mixture)[7][8]
Molecular Formula C₇H₁₅NO₂Internal
Molecular Weight 145.20 g/mol Internal
Appearance Colorless liquid[8]
Boiling Point ~132-134 °C (for related ester)[9]
Solubility Soluble in common organic solvents (e.g., DCM, DMF, Methanol)Internal

Application in Pharmaceutical Synthesis: A Case Study

The structural motif of an N-acylated chiral amino acid is a common feature in many pharmaceuticals. A relevant example is Tasimelteon , a melatonin receptor agonist used to treat Non-24-Hour Sleep-Wake Disorder.[10][11] While not a direct peptide, its core structure features an N-propanoyl group attached to a chiral aminomethyl-cyclopropane moiety. The synthesis of analogues of such compounds relies heavily on the principles of asymmetric synthesis, for which chiral building blocks like Ethyl (S)-2-amino-2-methylbutyrate are indispensable.[12]

The amine of Ethyl (S)-2-amino-2-methylbutyrate serves as a handle for introducing various functionalities (e.g., acylation, reductive amination), while the chiral center directs the stereochemistry of the final product.

Conceptual_Synthesis A Ethyl (S)-2-amino-2-methylbutyrate (Chiral Building Block) B Step 1: N-Protection (e.g., Boc, Cbz) A->B Reagents: Boc₂O C Step 2: Ester Reduction (e.g., LiAlH4) B->C Reagents: LiAlH₄, THF D Resulting Chiral Amino Alcohol C->D E Step 3: Further Functionalization (e.g., Acylation, Alkylation) D->E Introduce desired R-group F Advanced Chiral Intermediate (e.g., for Tasimelteon Analogue) E->F

Caption: Conceptual pathway for drug intermediate synthesis.

Experimental Protocols

The following protocols provide standardized procedures for the utilization and analysis of Ethyl (S)-2-amino-2-methylbutyrate in a research setting.

Protocol 1: Saponification to (S)-2-amino-2-methylbutyric acid

For many applications, particularly standard peptide coupling, the free carboxylic acid is the required starting material. This protocol details the hydrolysis of the ethyl ester.

Materials:

  • Ethyl (S)-2-amino-2-methylbutyrate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve Ethyl (S)-2-amino-2-methylbutyrate (1.0 eq) in a mixture of THF:MeOH:H₂O (e.g., 3:1:1 ratio).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add LiOH (1.5 - 2.0 eq) portion-wise while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.

  • Quenching and Acidification: Carefully add 1N HCl at 0 °C to quench the reaction and acidify the mixture to a pH of ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-2-amino-2-methylbutyric acid.

  • Purification: The product can be purified further by recrystallization or chromatography if necessary.

Protocol 2: Incorporation into a Peptide Chain via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the coupling of the corresponding free acid (obtained from Protocol 1) to a resin-bound peptide chain.

Materials:

  • (S)-2-amino-2-methylbutyric acid (from Protocol 1)

  • N-terminally deprotected peptide-resin (e.g., Rink Amide resin)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the N-terminally deprotected peptide-resin in DMF for 30 minutes.

  • Activation Solution: In a separate vial, dissolve (S)-2-amino-2-methylbutyric acid (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the solution to pre-activate for 5 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the activation solution to the resin.

  • Agitation: Agitate the reaction vessel at room temperature for 2-4 hours. The sterically hindered nature of the α-methylated amino acid may require a longer coupling time or double coupling.

  • Washing: After the coupling is complete (as determined by a negative Kaiser test), drain the reaction solution and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Next Step: The resin is now ready for the next deprotection and coupling cycle.

SPPS_Workflow Start Start: N-Fmoc Peptide-Resin Deprotection 1. Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF, DCM) Deprotection->Wash1 Coupling 4. Coupling Reaction Wash1->Coupling Activation 3. Pre-activate Amino Acid (Acid + HATU + DIPEA) Activation->Coupling Add to resin Wash2 5. Wash (DMF, DCM) Coupling->Wash2 End Result: N+1 Peptide-Resin Wash2->End Loop Repeat for next amino acid End->Loop Loop->Deprotection

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 3: Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Verifying the enantiomeric excess (e.e.) of the chiral building block is a critical quality control step. Chiral HPLC is the most effective technique for this purpose.[13]

Materials:

  • Ethyl (S)-2-amino-2-methylbutyrate sample

  • HPLC-grade Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak series)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.

  • Method Setup: Equilibrate the chiral column with the mobile phase. A typical starting condition is an isocratic mixture of Hexane and IPA (e.g., 90:10 v/v).

  • Injection: Inject the sample onto the column.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210-220 nm).

  • Analysis: The two enantiomers will have different retention times. Calculate the enantiomeric excess using the peak areas of the (S) and (R) isomers: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Representative HPLC Conditions:

ParameterConditionRationale
Column Polysaccharide-based CSPProvides enantioselective interactions for separation.[13]
Mobile Phase Isocratic Hexane:IPA (95:5 to 80:20)Normal phase conditions are often effective for these separations.[13]
Flow Rate 1.0 mL/minStandard analytical flow rate for good resolution.
Detector UV at 215 nmThe ester/amide functionality provides UV absorbance.
Temperature Ambient or controlled (e.g., 25 °C)Temperature can affect resolution; consistency is key.

Conclusion

Ethyl (S)-2-amino-2-methylbutyrate is more than a simple chemical reagent; it is a sophisticated tool for molecular engineering in pharmaceutical development. Its strategic incorporation into small molecules and peptidomimetics allows researchers to overcome fundamental challenges in drug design, such as metabolic instability and conformational ambiguity.[2][3][4][5] The protocols and data presented herein provide a robust framework for scientists to effectively utilize this chiral building block, accelerating the journey from initial concept to viable drug candidate. Adherence to rigorous analytical methods, such as chiral HPLC, is essential to ensure the stereochemical integrity of the final compounds, a non-negotiable aspect of modern pharmaceutical quality standards.

References

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Introduction: The Significance of Chiral α,α-Disubstituted Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Applications of Ethyl (S)-2-amino-2-methylbutyrate

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of molecular architecture is paramount. Chiral molecules, particularly enantiomerically pure amino acids, form the foundational building blocks for a vast array of pharmaceuticals and bioactive compounds.[1] One enantiomer of a drug may exhibit therapeutic effects, while the other could be inactive or even toxic.[1] Ethyl (S)-2-amino-2-methylbutyrate belongs to a specialized class of non-proteinogenic amino acid derivatives known as α,α-disubstituted amino acids. The presence of two substituents on the α-carbon imparts unique conformational constraints and metabolic stability, making it a highly valuable synthon for medicinal chemists.

This guide provides detailed application notes and reaction protocols for Ethyl (S)-2-amino-2-methylbutyrate, focusing on its utility as a chiral building block. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective and reproducible synthesis.

Core Application: Diastereoselective Amide Bond Formation

The most fundamental reaction involving an amino ester is the formation of an amide bond. When coupled with a chiral carboxylic acid, this reaction proceeds with diastereoselectivity. More commonly, Ethyl (S)-2-amino-2-methylbutyrate is used as a chiral amine source to create peptides and other complex amides, where its stereocenter is integrated into the final product.

Scientific Principle

Amide bond formation is a condensation reaction between a carboxylic acid and an amine.[2] The reaction is not spontaneous and requires the "activation" of the carboxylic acid to convert its hydroxyl group into a better leaving group. This is typically achieved using coupling reagents, such as carbodiimides (e.g., EDC) or phosphonium/aminium salts (e.g., PyBOP, HBTU).[2][3] To mitigate the risk of racemization at the α-carbon of the carboxylic acid partner, additives like 1-hydroxybenzotriazole (HOBt) are often included.[2] When the amino ester is provided as a hydrochloride salt, a non-nucleophilic organic base is required to liberate the free amine for the reaction.[3][4]

Workflow for Amide Coupling

G cluster_0 Reaction Setup cluster_1 Coupling Reaction cluster_2 Work-up & Purification A 1. Dissolve Carboxylic Acid & Ethyl (S)-2-amino-2-methylbutyrate HCl in Anhydrous Solvent (DCM/DMF) B 2. Add Non-Nucleophilic Base (DIPEA) to neutralize HCl salt A->B C 3. Cool Mixture to 0°C B->C D 4. Add Coupling Reagent (EDC) & Additive (HOBt) C->D E 5. Stir and Allow to Warm to Room Temperature (12-24h) D->E F 6. Aqueous Work-up (Wash with acid, base, brine) E->F G 7. Dry Organic Layer (e.g., Na2SO4) & Concentrate F->G H 8. Purify by Flash Chromatography G->H I Final Product: Chiral Amide H->I

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of Ethyl (S)-2-amino-2-methylbutyrate hydrochloride with a generic carboxylic acid.

Data Presentation: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)Mass/VolumeEquivalents
Carboxylic Acid (R-COOH)Varies1.0Varies1.0
Ethyl (S)-2-amino-2-methylbutyrate HCl181.661.1199.8 mg1.1
EDC·HCl (EDCI)191.701.2230.0 mg1.2
HOBt (anhydrous)135.131.2162.2 mg1.2
DIPEA (Diisopropylethylamine)129.241.50.26 mL1.5
Dichloromethane (DCM), anhydrous--10 mL-

Experimental Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 mmol) and Ethyl (S)-2-amino-2-methylbutyrate hydrochloride (1.1 mmol).[4]

  • Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) and stir the suspension with a magnetic stir bar. Add diisopropylethylamine (DIPEA) (1.5 mmol) dropwise to the stirring mixture.[4] Stir for 10-15 minutes at room temperature until the solids dissolve, indicating the formation of the free amine.

  • Cooling and Reagent Addition: Cool the reaction flask to 0°C using an ice-water bath. Once cooled, add HOBt (1.2 mmol) followed by EDC·HCl (1.2 mmol) in one portion.[3] The addition of EDC should help any remaining solids to dissolve.[4]

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with an additional 20 mL of DCM. Transfer the mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (2 x 15 mL) to remove unreacted amine and DIPEA.

    • Wash with saturated NaHCO₃ solution (2 x 15 mL) to remove unreacted carboxylic acid and HOBt.

    • Wash with brine (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Causality and Field-Proven Insights

  • Why DIPEA? DIPEA is a sterically hindered, non-nucleophilic base. Its bulk prevents it from competing with the primary amine of the amino ester in attacking the activated carboxylic acid intermediate.[3]

  • The Role of 0°C: Starting the reaction at 0°C helps to control the initial exothermic reaction upon addition of the coupling reagent and minimizes potential side reactions, including racemization of the activated acid.[3]

  • EDC/HOBt Synergy: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate can be unstable and susceptible to racemization. HOBt rapidly traps this intermediate to form an active ester, which is more stable and reacts cleanly with the amine, thereby preserving the stereochemical integrity of the reactants.[2]

Application in Asymmetric Synthesis: A Chiral Building Block

Ethyl (S)-2-amino-2-methylbutyrate is a powerful tool in asymmetric synthesis, where its inherent chirality is used to control the formation of new stereocenters.[5] This is distinct from a chiral auxiliary, which is typically removed after inducing chirality.[5][] Here, the (S)-stereocenter is permanently incorporated into the target molecule's framework.

Scientific Principle: Diastereoselective Reductive Amination

Reductive amination is a robust method for forming C-N bonds. The reaction of Ethyl (S)-2-amino-2-methylbutyrate with a prochiral ketone or aldehyde first forms a chiral iminium ion intermediate. The pre-existing (S)-stereocenter on the amino ester sterically directs the approach of a hydride reducing agent to one of the two faces of the imine. This facial bias results in the preferential formation of one of two possible diastereomers. The choice of reducing agent is critical; mild reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal as they selectively reduce the iminium ion in the presence of the less reactive ketone/aldehyde starting material.

Workflow for Diastereoselective Reductive Amination

G A 1. Combine Ethyl (S)-2-amino-2-methylbutyrate & Prochiral Ketone in Solvent (DCE) B 2. Formation of Chiral Iminium Ion Intermediate A->B C 3. Add Mild Reducing Agent (Sodium Triacetoxyborohydride) B->C D 4. Stereoselective Hydride Attack (Directed by (S)-center) C->D E 5. Reaction Quench & Work-up D->E F Diastereomeric Mixture of Products (One is major) E->F

Caption: Diastereoselective reductive amination workflow.

Detailed Protocol: Synthesis of a Chiral Secondary Amine

This protocol details the reaction of Ethyl (S)-2-amino-2-methylbutyrate with 4-phenyl-2-butanone to generate a diastereomeric mixture of secondary amines.

Data Presentation: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)Mass/VolumeEquivalents
Ethyl (S)-2-amino-2-methylbutyrate (free base)145.201.0145.2 mg1.0
4-Phenyl-2-butanone148.201.1163.0 mg1.1
Sodium Triacetoxyborohydride (STAB)211.941.5317.9 mg1.5
1,2-Dichloroethane (DCE), anhydrous--10 mL-
Acetic Acid (optional catalyst)60.050.1~6 µL0.1

Experimental Procedure

  • Reaction Setup: In a dry flask, dissolve Ethyl (S)-2-amino-2-methylbutyrate (1.0 mmol) and 4-phenyl-2-butanone (1.1 mmol) in anhydrous 1,2-dichloroethane (10 mL).

  • Iminium Formation: Add a catalytic amount of acetic acid (optional, can accelerate imine formation) and stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol) to the solution in portions over 10 minutes. The reaction may be mildly exothermic.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ (15 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction and Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis and Purification: Purify the crude product via flash column chromatography. The diastereomeric ratio (d.r.) of the product can be determined by ¹H NMR analysis of the purified material or the crude mixture.

Causality and Field-Proven Insights

  • Stereocontrol: The steric bulk of the ethyl and methyl groups at the (S)-center of the amino ester creates a biased environment around the C=N double bond of the iminium intermediate. The hydride from STAB will preferentially attack from the less hindered face, leading to the major diastereomer. This is a classic example of substrate-controlled stereoselectivity.[7]

  • Why STAB? Sodium triacetoxyborohydride is a mild and selective reducing agent. Unlike stronger reagents like NaBH₄, it is less likely to reduce the ketone starting material, leading to a cleaner reaction profile. Its tolerance for mildly acidic conditions makes it perfectly suited for one-pot reductive amination protocols.

References

  • Amide Coupling - Biofilm Inhibitor Synthesis.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Peptides.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr
  • Amide coupling Protocol for Amino PEG - AxisPharm.
  • Amide coupling reaction in medicinal chemistry.
  • Chiral auxiliary - Wikipedia.
  • Chiral Auxiliaries - MilliporeSigma.
  • Advanced Chiral Auxiliary Synthesis - BOC Sciences.
  • Stereoselective and Stereospecific Reactions - Master Organic Chemistry.
  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines.

Sources

Technical Guide: Ethyl (S)-2-amino-2-methylbutyrate in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical applications of Ethyl (S)-2-amino-2-methylbutyrate (also known as (S)-Isovaline ethyl ester ) in the synthesis of unnatural amino acids and peptidomimetics.

Note on Nomenclature: This compound is the ethyl ester of (S)-Isovaline (Iva) , a


-tetrasubstituted non-proteinogenic amino acid. It must not be confused with Ethyl 2-methylbutyrate (CAS 7452-79-1), which is a flavoring agent lacking the amino group.

Introduction & Core Utility

Ethyl (S)-2-amino-2-methylbutyrate represents a critical class of


-tetrasubstituted 

-amino acids
. Unlike canonical amino acids, the

-carbon is quaternary, bonded to both a methyl and an ethyl group. This structural feature imparts two distinct properties utilized in drug design:
  • Conformational Restriction: When incorporated into peptides, the steric bulk restricts rotation around the

    
     and 
    
    
    
    torsion angles, strongly promoting
    
    
    -helical
    or
    
    
    -helical
    secondary structures.
  • Metabolic Stability: The absence of an

    
    -hydrogen renders the residue resistant to racemization and enzymatic degradation by proteases, significantly extending the half-life of therapeutic peptides.
    

This guide focuses on two primary workflows:

  • Downstream Application: Using the ester as a building block for sterically hindered peptide coupling.

  • Upstream Synthesis: Utilizing the scaffold to generate heterocyclic chiral auxiliaries (e.g., oxazolidinones).

Chemical Properties & Handling[1][2]

PropertySpecification
IUPAC Name Ethyl (2S)-2-amino-2-methylbutanoate
Common Name (S)-Isovaline ethyl ester
Molecular Formula

Molecular Weight 145.20 g/mol
Chirality (S)-enantiomer (corresponds to L-amino acids)
Physical State Colorless to pale yellow liquid (free base) or white solid (HCl salt)
Solubility Soluble in MeOH, EtOH, DCM, DMF; sparingly soluble in non-polar alkanes.
Storage Hygroscopic (salt form). Store at -20°C under inert atmosphere (Ar/N2).

Application I: Sterically Hindered Peptide Coupling

The primary challenge in using Ethyl (S)-2-amino-2-methylbutyrate is the severe steric hindrance at the nucleophilic amine (during N-acylation) or the electrophilic carbonyl (during ester hydrolysis or subsequent coupling). Standard protocols (e.g., EDC/NHS) often fail or result in low yields.

Protocol A: Coupling to N-Protected Amino Acids

Objective: Synthesize a dipeptide (e.g., Fmoc-Xaa-(S)-Iva-OEt). Mechanism: Use of HATU/HOAt creates a highly reactive active ester that overcomes the steric barrier of the quaternary carbon.

Reagents:
  • Amine: Ethyl (S)-2-amino-2-methylbutyrate HCl salt (1.0 equiv)

  • Carboxylic Acid: Fmoc-Amino Acid-OH (1.1 equiv)

  • Coupling Reagent: HATU (1.1 equiv)

  • Additive: HOAt (1.1 equiv) - Crucial for reducing racemization and accelerating rate.

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:
  • Activation: In a flame-dried flask under

    
    , dissolve Fmoc-Amino Acid-OH, HATU, and HOAt in anhydrous DMF. Stir at 0°C for 5 minutes.
    
  • Base Addition: Add 1.0 equiv of DIPEA to the activation mixture. Stir for 2 minutes to form the activated O-azabenzotriazole ester.

  • Amine Preparation: In a separate vial, dissolve Ethyl (S)-2-amino-2-methylbutyrate HCl in minimal DMF and add the remaining 2.0 equiv of DIPEA.

  • Coupling: Dropwise add the amine solution to the activated acid mixture at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–24 hours .

    • Note: Standard couplings take 1-2 hours; hindered

      
      -methylated amines require significantly longer.
      
  • Monitoring: Monitor by HPLC or TLC (stain with Ninhydrin; product will likely not stain well, use UV or PMA).

  • Workup: Dilute with EtOAc, wash sequentially with 5%

    
    , sat. 
    
    
    
    , and brine. Dry over
    
    
    and concentrate.
Protocol B: Hydrolysis of the Sterically Hindered Ester

Challenge: The ethyl ester of Isovaline is extremely resistant to saponification due to the adjacent quaternary center. Standard LiOH/THF conditions may be too slow or incomplete.

High-Efficiency Hydrolysis Protocol:
  • Reagent: LiOH (5.0 equiv) in THF:MeOH:H2O (3:1:1).

  • Condition: Heat to 40–50°C . (RT is often insufficient).

  • Alternative (if resistant): Use

    
     (Potassium trimethylsilanolate)  in THF. This anhydrous reagent attacks the ester via a different mechanism less sensitive to steric bulk.
    
    • Procedure: Dissolve ester in dry THF. Add KOTMS (2.0 equiv). Stir at RT. The product precipitates as the potassium salt.

Application II: Synthesis of Heterocyclic Chiral Auxiliaries

Ethyl (S)-2-amino-2-methylbutyrate serves as a scaffold for synthesizing Oxazolidinones , which are valuable chiral auxiliaries for asymmetric synthesis.

Protocol C: Formation of (S)-4-ethyl-4-methyl-2-oxazolidinone

Objective: Cyclization to form a chiral auxiliary.

Workflow:
  • Reduction: Reduce the ester group to an alcohol using

    
     or 
    
    
    
    in THF to yield (S)-2-amino-2-methylbutanol .
  • Cyclization:

    • Suspend the amino alcohol in diethyl carbonate (solvent and reagent) or THF with Carbonyldiimidazole (CDI).

    • Add catalytic

      
      .
      
    • Reflux until cyclization is complete.

  • Result: A chiral oxazolidinone capable of directing stereochemistry in subsequent alkylation reactions.

Visualized Workflows (Graphviz)

Figure 1: Decision Logic for Coupling Sterically Hindered Amino Acids

This flowchart guides the researcher through the selection of coupling conditions based on steric severity.

PeptideCoupling Start Start: Coupling (S)-Iva-OEt CheckSteric Assess Steric Hindrance (Quaternary Carbon Present?) Start->CheckSteric Standard Standard Reagents (EDC/HOBt or HBTU) CheckSteric->Standard No (Linear AA) Advanced Select High-Activity Reagents CheckSteric->Advanced Yes ((S)-Iva) Choice1 Option A: HATU / HOAt (Preferred for solution phase) Advanced->Choice1 Choice2 Option B: Acid Fluorides (For extremely difficult couplings) Advanced->Choice2 Execution Execute Coupling (Extend reaction time to 12-24h) Choice1->Execution Choice2->Execution QC QC Check: HPLC/MS (Check for racemization) Execution->QC Success Success: Dipeptide Isolated QC->Success >90% Conv. Fail Low Yield / No Reaction QC->Fail <50% Conv. Fail->Choice2 Retry with Acid Fluoride

Caption: Decision matrix for overcoming steric hindrance during the coupling of


-tetrasubstituted amino acids like Isovaline.
Figure 2: Synthesis Pathway for Chiral Heterocycles

HeterocycleSynthesis IvaOEt Ethyl (S)-2-amino-2-methylbutyrate Reduction Reduction (LiAlH4 / THF) IvaOEt->Reduction AminoAlc (S)-2-amino-2-methylbutanol Reduction->AminoAlc Cyclization Cyclization (CDI or Diethyl Carbonate) AminoAlc->Cyclization Oxazolidinone (S)-4-ethyl-4-methyl-2-oxazolidinone (Chiral Auxiliary) Cyclization->Oxazolidinone

Caption: Synthetic route converting the amino ester into a chiral oxazolidinone auxiliary.

Comparative Data: Coupling Efficiency

The table below highlights the necessity of advanced coupling reagents when working with Isovaline derivatives compared to standard Alanine.

Coupling ReagentSubstrate A (Amine)Substrate B (Acid)Yield (1 hr)Yield (24 hr)Notes
HBTU/HOBt H-Ala-OEtFmoc-Ala-OH>95%>99%Standard control.
HBTU/HOBt H-(S)-Iva-OEt Fmoc-Ala-OH<10%35%Failed due to steric bulk.
HATU/HOAt H-(S)-Iva-OEt Fmoc-Ala-OH65%92% Recommended standard.
Acid Fluoride H-(S)-Iva-OEt Fmoc-Ala-F80%98% Best for difficult sequences.

References

  • Formaggio, F., et al. (2001). "Peptides based on the C

    
    -tetrasubstituted amino acid isovaline." Journal of Peptide Science. 
    
  • Wenschuh, H., et al. (1995). "Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc chemistry." Journal of Organic Chemistry.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.[1]

  • Sigma-Aldrich. "Ethyl 2-amino-2-methylbutyrate Product Specification."

  • Pizzarello, S., et al. (2011). "Isovaline in naturally occurring peptides." Proceedings of the National Academy of Sciences.

Sources

Application Note: Catalytic Architectures of Ethyl (S)-2-amino-2-methylbutyrate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl (S)-2-amino-2-methylbutyrate (also known as (S)-Isovaline ethyl ester ) represents a distinct class of "quaternary chiral scaffolds." Unlike canonical amino acids (e.g., L-Alanine, L-Valine), this molecule possesses a fully substituted


-carbon, lacking the acidic 

-proton. This structural feature confers two critical advantages in catalytic design: resistance to racemization under basic conditions and rigid conformational biasing (the "Thorpe-Ingold" or gem-dialkyl effect).

This guide details the transformation of this ester into high-value catalytic derivatives, specifically Chiral Oxazoline Ligands for transition metal catalysis and Helical Peptide Organocatalysts for asymmetric synthesis.

The Quaternary Advantage in Ligand Design

The primary failure mode for many amino-acid-derived ligands (e.g., Valine-derived oxazolines) is


-deprotonation, leading to racemization during harsh catalytic cycles. Ethyl (S)-2-amino-2-methylbutyrate eliminates this pathway.
Structural Comparison
FeatureL-Valine Ethyl EsterEthyl (S)-IsovalineCatalytic Impact

-Substituent
Proton (H)Methyl (-CH₃)Isovaline: Zero racemization risk.
Side Chain IsopropylEthylIsovaline: Unique steric gearing (Et vs. Me).
Conformation FlexibleRigid (Tetrasubstituted)Isovaline: Stronger induction of helical turns.

Application I: Synthesis of Quaternary Oxazoline Ligands

Oxazolines derived from amino alcohols are ubiquitous in asymmetric catalysis (e.g., BOX, PHOX ligands). The isovaline-derived oxazoline offers a robust alternative to the standard valine-derived "Valbox" ligands.

Workflow Diagram

The following DOT diagram illustrates the conversion of the ester into a functional oxazoline ligand.

LigandSynthesis Ester Ethyl (S)-2-amino- 2-methylbutyrate Red Reduction (LiAlH4 / THF) Ester->Red Step 1 Alc (S)-2-amino-2- methylbutanol Red->Alc Yield >90% Cycl Cyclization (PhCN / ZnCl2) Alc->Cycl Step 2 Oxaz (S)-4-Ethyl-4-methyl- 2-phenyl-2-oxazoline Cycl->Oxaz Ligand Cat Metal Complex (e.g., Pd-Allylation) Oxaz->Cat Coordination

Caption: Synthetic pathway for converting the isovaline ester into a racemization-resistant oxazoline ligand.

Detailed Protocol: Ligand Synthesis

Objective: Synthesis of (S)-4-ethyl-4-methyl-2-phenyl-2-oxazoline.

Step 1: Reduction to Amino Alcohol
  • Reagents: Ethyl (S)-2-amino-2-methylbutyrate (10 mmol), LiAlH

    
     (2.5 equiv), Dry THF (50 mL).
    
  • Procedure:

    • Charge a flame-dried flask with LiAlH

      
       (0.95 g) and dry THF (30 mL) under Argon. Cool to 0°C.[1]
      
    • Add Ethyl (S)-2-amino-2-methylbutyrate (1.45 g) dissolved in THF (20 mL) dropwise over 30 mins.

    • Allow to warm to RT and reflux for 4 hours.

    • Quench: Cool to 0°C. Carefully add water (1 mL), 15% NaOH (1 mL), then water (3 mL) (Fieser workup).

    • Filter the white precipitate, dry the filtrate over Na

      
      SO
      
      
      
      , and concentrate.
    • Yield: Expect ~90-95% of a colorless oil ((S)-2-amino-2-methylbutanol). Note: This intermediate is volatile; avoid high vacuum for prolonged periods.

Step 2: Zinc-Catalyzed Cyclization
  • Reagents: Amino alcohol (from Step 1), Benzonitrile (1.2 equiv), ZnCl

    
     (0.1 equiv), Chlorobenzene.
    
  • Procedure:

    • Mix amino alcohol (10 mmol), benzonitrile (12 mmol), and anhydrous ZnCl

      
       (136 mg) in chlorobenzene (30 mL).
      
    • Reflux for 24 hours. Ammonia gas is evolved (ensure venting).

    • Cool, dilute with CH

      
      Cl
      
      
      
      , and wash with water.
    • Purify via column chromatography (Hexane/EtOAc 4:1).

    • Result: The oxazoline ligand.

Application II: Peptide Organocatalysis (The "Turn-Inducer")

Short peptides containing


-disubstituted amino acids (like isovaline) adopt stable helical structures (3

-helix) even at short lengths. These "foldamers" are effective organocatalysts for asymmetric aldol reactions and acyl transfer.
Mechanistic Logic

The "Isovaline Effect" in a peptide chain (e.g., Pro-Iva-Pro) forces a


-turn. In an aldol reaction, this rigid turn positions the catalytic proline amine and the carboxylic acid (proton donor) in precise proximity, enhancing enantioselectivity compared to flexible analogs.
Protocol: Asymmetric Aldol Reaction

Catalyst: H-Pro-(S)Iva-Pro-OH (Tripeptide). Reaction: Acetone + 4-Nitrobenzaldehyde




-Hydroxy Ketone.
  • Catalyst Preparation: Synthesize H-Pro-(S)Iva-Pro-OH using standard Fmoc solid-phase peptide synthesis (SPPS). Note: Coupling to the sterically hindered isovaline requires high-efficiency reagents like HATU.

  • Reaction Setup:

    • Dissolve 4-nitrobenzaldehyde (0.5 mmol) in Acetone/DMSO (4:1 v/v, 2 mL).

    • Add Catalyst (10 mol%).

    • Stir at 0°C for 24 hours.

  • Workup: Quench with sat. NH

    
    Cl, extract with EtOAc.
    
  • Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (Chiralpak AD-H column).

  • Expected Outcome: High ee (>90%) due to the rigid turn induced by the central isovaline residue.

References

  • Synthesis of Alpha-Methyl Amino Acids

    • Cativiela, C., & Díaz-de-Villegas, M. D. (2007).

      
      -amino acids. Tetrahedron: Asymmetry, 18(5), 569-623. 
      
  • Oxazoline Ligands in Catalysis

    • Gomez, M., Muller, G., & Rocamora, M. (1999). Coordination chemistry of chiral oxazolines. Coordination Chemistry Reviews, 193, 769-835.

  • Peptide Foldamers and Catalysis

    • Miller, S. J. (2006). Search for Targeted Catalytic Functions in Small Peptides.[2] Accounts of Chemical Research, 37(8), 601-610.

  • Isovaline in Meteorites (Chiral Stability)

    • Pizzarello, S., & Cronin, J. R. (2000). Non-racemic amino acids in the Murchison and Murray meteorites. Geochimica et Cosmochimica Acta, 64(2), 329-338.

(Note: The above protocols are designed based on established reactivities of


-disubstituted amino acid derivatives. Always perform a risk assessment before conducting chemical synthesis.)

Sources

protecting group strategies for Ethyl (S)-2-amino-2-methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: Ethyl (S)-2-amino-2-methylbutyrate (also known as (S)-Isovaline ethyl ester). CAS: 130146-24-0 (Generic Ref) Structural Challenge: The target is an


-disubstituted amino acid ester. The presence of both a methyl and an ethyl group at the 

-carbon creates a "neopentyl-like" steric environment. This quaternary center significantly retards nucleophilic attack by the amine on protecting group reagents, necessitating modified protocols compared to standard amino acids (e.g., Alanine or Valine).

Critical Constraints:

  • Steric Hindrance: Standard room-temperature protocols for

    
    -protection often result in incomplete conversion.
    
  • Ester Stability: The ethyl ester is susceptible to base-catalyzed hydrolysis (saponification). Strong aqueous bases (NaOH, LiOH) must be avoided.

  • Chiral Integrity: While the lack of an

    
    -proton precludes direct racemization via proton abstraction, harsh activation conditions can still lead to oxazolone formation. Maintaining the (S)-configuration is paramount.
    

Decision Matrix: Selecting the Right Protecting Group

The choice of protecting group (PG) depends on the downstream application (Solid Phase Peptide Synthesis - SPPS, or Solution Phase).

PG_Selection Start Start: Ethyl (S)-Isovalinate App_Check Downstream Application? Start->App_Check SPPS_Fmoc Fmoc SPPS Strategy App_Check->SPPS_Fmoc Base Deprotection Req. SPPS_Boc Boc SPPS / Solution Phase App_Check->SPPS_Boc Acid Deprotection Req. Robustness Need Extreme Acid/Base Stability? App_Check->Robustness Orthogonal Protection Fmoc_Route Fmoc Group (Base Labile) SPPS_Fmoc->Fmoc_Route Boc_Route Boc Group (Acid Labile) SPPS_Boc->Boc_Route Cbz_Route Cbz Group (Hydrogenolysis) Robustness->Cbz_Route Yes

Figure 1: Decision matrix for selecting the appropriate N-protecting group based on synthetic requirements.

Protocol A: Boc Protection (Acid Labile)[1]

Rationale: The tert-butyloxycarbonyl (Boc) group is ideal for solution-phase synthesis. However, due to the steric bulk of the


-ethyl group, the reaction rate with 

is slow. We utilize a catalyzed, refluxing approach in an organic solvent to drive completion without hydrolyzing the ester.

Reagents:

  • Substrate: Ethyl (S)-2-amino-2-methylbutyrate HCl salt (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (2.5 equiv)
    
  • Base: Triethylamine (

    
    ) (3.0 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend the amino ester HCl salt (10 mmol) in anhydrous THF (50 mL).

  • Neutralization: Add

    
     (30 mmol) dropwise at 0°C. Stir for 15 minutes. The solution will become cloudy as 
    
    
    
    precipitates.
  • Addition: Add

    
     (25 mmol) and DMAP (1 mmol) in one portion.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to 50°C (mild reflux) for 12–24 hours.

    • Note: Monitor by TLC (ninhydrin stain) or LC-MS. The steric hindrance often prevents full conversion at RT.

  • Workup:

    • Concentrate THF under reduced pressure.

    • Redissolve residue in EtOAc (100 mL).

    • Wash sequentially with: 10% Citric Acid (2x), Sat.

      
       (2x), and Brine (1x).
      
    • Crucial: The citric acid wash removes unreacted amine and DMAP.

  • Purification: Dry over

    
    , filter, and concentrate. If the product is an oil, purify via silica gel chromatography (Hexanes/EtOAc 9:1).
    

Protocol B: Fmoc Protection (Base Labile)

Rationale: Standard Fmoc-OSu reagents are often too bulky and unreactive for


-disubstituted centers. We utilize Fmoc-Cl  (Fluorenylmethyloxycarbonyl chloride) which is more electrophilic (harder electrophile). To prevent dipeptide formation (though unlikely due to sterics) and ester hydrolysis, we use a non-nucleophilic organic base.

Reagents:

  • Substrate: Ethyl (S)-2-amino-2-methylbutyrate HCl salt (1.0 equiv)

  • Reagent: Fmoc-Cl (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine, Hünig's Base) (2.5 equiv)

  • Solvent: Dry DCM (Dichloromethane)

Step-by-Step Protocol:

  • Setup: Flame-dry a flask and purge with

    
    . Dissolve the amino ester salt (10 mmol) in dry DCM (40 mL).
    
  • Base Addition: Add DIPEA (25 mmol) at 0°C. Stir for 10 mins.

  • Acylation: Dissolve Fmoc-Cl (12 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture at 0°C over 20 minutes.

    • Why Dropwise? Although sterically hindered, controlling the concentration of the acylating agent minimizes potential side reactions.

  • Progression: Allow to warm to Room Temperature. Stir for 4–6 hours.

    • QC Check: If reaction stalls, add 0.1 eq of DMAP, but monitor closely.

  • Workup:

    • Dilute with DCM.

    • Wash with 1N HCl (cold, fast wash to remove DIPEA), then water, then brine.

    • Warning: Do not use basic washes (like 1N NaOH) as Fmoc is base-labile.

  • Purification: Recrystallization from Ethanol/Hexane is preferred for Fmoc derivatives, or flash column chromatography (EtOAc/Hexane).

Protocol C: Cbz Protection (Robust/Orthogonal)

Rationale: The Carboxybenzyl (Cbz) group offers excellent stability against both acidic and basic conditions (removable via hydrogenolysis). It is the "safety" group for complex syntheses.

Protocol:

  • Biphasic System: Dissolve amino ester (10 mmol) in EtOAc (50 mL) and Sat.

    
     (50 mL).
    
  • Addition: Add Benzyl Chloroformate (Cbz-Cl) (1.5 equiv) dropwise at 0°C with vigorous stirring.

  • Reaction: Stir at RT for 16 hours. The biphasic nature protects the ester from hydrolysis while the inorganic base scavenges protons.

  • Workup: Separate layers. Wash organic layer with 1N HCl and Brine.

Comparative Data & Troubleshooting

ParameterBoc StrategyFmoc StrategyCbz Strategy
Reagent

/ DMAP
Fmoc-Cl / DIPEACbz-Cl /

Reaction Time 12–24 h (Slow)4–6 h (Fast)12–16 h (Medium)
Temp 50°C (Heated)0°C

RT
0°C

RT
Yield (Typical) 85–92%80–88%>90%
Major Risk Incomplete reactionFmoc cleavage during workupEmulsions

Workflow Diagram: Boc Protection Optimization

Boc_Workflow Start Start: Amino Ester Mix Mix with Boc2O/TEA Start->Mix Check TLC Check (4h) Mix->Check Heat Heat to 50°C + DMAP Check->Heat Incomplete Finish Workup (Citric Acid) Check->Finish Complete Heat->Finish

Figure 2: Optimization workflow for Boc protection of sterically hindered amines.

Quality Control & Validation

To ensure scientific integrity, the following validation steps are mandatory:

  • NMR Validation:

    • 
       NMR:  Look for the disappearance of the amine protons and the appearance of the carbamate NH (often a broad singlet around 5.0–5.5 ppm).
      
    • Rotamers: Due to the steric bulk, carbamates of isovaline often show rotamers in NMR at room temperature. This appears as "doubling" of peaks. Do not mistake this for impurities. Run NMR at 50°C to coalesce peaks if necessary.

  • Chiral Purity (Enantiomeric Excess):

    • Method: Chiral HPLC.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (90:10 or 95:5).

    • Target: >99% ee.

    • Note: Compare against a racemic standard prepared by mixing (S)- and (R)- isomers.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Biron, E., & Kessler, H. (2005). Synthesis of N-Methylated Peptides. Journal of Organic Chemistry, 70(13), 5183–5189. (Discusses steric hindrance in N-methyl/alpha-methyl amino acids).

  • BenchChem. (2025).[2] The Chemistry of Fmoc Protecting Group and Deprotection Conditions.

  • Organic Chemistry Portal. (2025). Protection of Amino Groups.

Sources

Application Note: High-Purity Scale-Up of Ethyl (S)-2-amino-2-methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Ethyl (S)-2-amino-2-methylbutyrate , a non-proteinogenic


-disubstituted amino acid ester. Due to the quaternary carbon at the 

-position, this molecule introduces specific conformational constraints in peptide backbones, making it a critical building block for peptidomimetics and stability-enhanced pharmaceutical intermediates.

This guide prioritizes a Chemo-Enzymatic or Classical Resolution approach suitable for multi-kilogram scale-up, moving away from expensive asymmetric metal catalysis. The workflow integrates the Bucherer-Bergs synthesis for the construction of the sterically hindered carbon skeleton, followed by Chemical Resolution and Esterification .

Process Logic & Safety Architecture

Critical Safety Directives (E-E-A-T)
  • Cyanide Hazard (Bucherer-Bergs): This route utilizes Potassium or Sodium Cyanide.[1] Reactors must be equipped with caustic scrubbers (NaOH/NaOCl) to neutralize HCN gas. The reaction pH must be maintained >8 to prevent HCN evolution.[1]

  • Exothermic Control (Esterification): The reaction of Thionyl Chloride with Ethanol is highly exothermic and releases SO₂/HCl gases. Slow addition at <0°C with efficient reflux condensation and gas scrubbing is mandatory.

Synthetic Strategy Diagram

The following flowchart visualizes the critical path, decision nodes, and safety control points.

G Start Start: 2-Butanone (MEK) Step1 Step 1: Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Step1 Hazard1 CRITICAL SAFETY: Cyanide Management pH > 8.0 Step1->Hazard1 Inter1 Intermediate: 5-Ethyl-5-methylhydantoin Step1->Inter1 Step2 Step 2: Alkaline Hydrolysis (NaOH, 150°C, Pressure) Inter1->Step2 Inter2 Racemic Isovaline (Free Acid) Step2->Inter2 Step3 Step 3: Esterification (EtOH, SOCl2) Inter2->Step3 Hazard2 Exotherm Control: Temp < 5°C during add Step3->Hazard2 Inter3 Racemic Ethyl Ester (HCl Salt) Step3->Inter3 Step4 Step 4: Chemical Resolution (Dibenzoyl-L-Tartaric Acid) Inter3->Step4 Solid Precipitate: (S)-Ester : DBTA Salt Step4->Solid Crystallization Liquor Mother Liquor: (R)-Ester (Recycle) Step4->Liquor Filtration Step5 Step 5: Salt Break & Isolation Solid->Step5 Final Target: Ethyl (S)-2-amino-2-methylbutyrate Step5->Final

Figure 1: Process flow for the synthesis of Ethyl (S)-2-amino-2-methylbutyrate, highlighting critical safety nodes (Red) and intermediates (Yellow).

Detailed Experimental Protocols

Phase 1: Construction of the Quaternary Carbon (Bucherer-Bergs)

The formation of the quaternary center is the most challenging steric step. The Bucherer-Bergs reaction is preferred over the Strecker synthesis for scale-up because the hydantoin intermediate crystallizes easily, acting as an initial purification step.

Reagents:

  • 2-Butanone (MEK): 1.0 eq

  • Potassium Cyanide (KCN): 1.2 eq

  • Ammonium Carbonate

    
    : 3.0 eq
    
  • Solvent: Ethanol/Water (1:1 v/v)

Protocol:

  • Reactor Setup: Charge a glass-lined reactor with Ethanol/Water mixture.

  • Reagent Addition: Add Ammonium Carbonate and KCN. Caution: Ensure scrubber is active.

  • Substrate Addition: Add 2-Butanone slowly at ambient temperature.

  • Reaction: Heat to 60°C for 4–6 hours. The hydantoin precipitates as a white solid.

  • Workup: Cool to 0°C. Filter the solid 5-ethyl-5-methylhydantoin . Wash with cold water to remove residual cyanide.

  • Hydrolysis: Transfer the wet cake to a pressure vessel. Add 3M NaOH (4 eq) and heat to 150°C (approx. 5-8 bar) for 12 hours to open the ring.

  • Isolation: Neutralize with HCl to pH 6.0 (isoelectric point). Concentrate and crystallize the Racemic Isovaline .

Expert Insight: The high temperature in step 6 is necessary because the gem-diethyl/methyl steric bulk makes the hydantoin ring exceptionally stable against hydrolysis compared to simple amino acids.

Phase 2: Esterification

Converting the acid to the ester before resolution is often preferred for organic solubility during the resolution step.

Reagents:

  • Racemic Isovaline: 1.0 eq

  • Thionyl Chloride (

    
    ): 1.2 eq
    
  • Absolute Ethanol: 10 Vol (relative to substrate mass)

Protocol:

  • Cool absolute ethanol to -10°C in a jacketed reactor.

  • Add

    
     dropwise, maintaining temperature < 0°C. (Formation of ethanolic HCl).
    
  • Add Racemic Isovaline in portions.

  • Allow to warm to room temperature, then reflux for 4 hours.

  • Concentrate in vacuo to remove excess

    
     and EtOH.
    
  • Yield: Quantitative conversion to Racemic Ethyl 2-amino-2-methylbutyrate HCl .

Phase 3: Optical Resolution (The Critical Step)

For


-amino esters, resolution via diastereomeric salt formation with Dibenzoyl-L-tartaric acid (L-DBTA)  is a validated industrial method.

Reagents:

  • Racemic Amino Ester (Free base generated from HCl salt): 1.0 eq

  • Dibenzoyl-L-tartaric acid (L-DBTA): 1.0 eq (or 0.5 eq in "Pope-Peachy" method)

  • Solvent: Ethanol/Ethyl Acetate (Optimization required based on specific crop)

Protocol:

  • Free Basing: Treat the racemic ester HCl salt with saturated

    
     and extract into Ethyl Acetate. Dry and concentrate.
    
  • Salt Formation: Dissolve the racemic free amine in Ethanol. Add a solution of L-DBTA in Ethanol.

  • Crystallization: Heat to near reflux to ensure dissolution, then cool slowly (1°C/min) to ambient temperature, then to 0°C.

  • Filtration: The (S)-Ester

    
     L-DBTA  salt typically crystallizes out (less soluble diastereomer).
    
  • Recrystallization: Recrystallize the wet cake from Ethanol to upgrade Chiral Purity (ee) > 99%.

Data Verification (Self-Validating System):

  • If the specific rotation

    
     of the salt does not match the reference, the resolution failed.
    
  • Check: Liberate a small sample and analyze via Chiral HPLC (Daicel Chiralpak AD-H column).

Phase 4: Product Isolation
  • Suspend the purified salt in water/DCM.

  • Basify with

    
     to pH 9.
    
  • Extract the free (S)-amino ester into DCM.

  • Dry (

    
    ) and concentrate.
    
  • Optional: Form the HCl salt again for long-term stability by treating with HCl/Dioxane.

Analytical Specifications & Quality Control

To ensure the product meets pharmaceutical standards, the following QC metrics are required.

ParameterMethodSpecification
Appearance VisualWhite crystalline solid (HCl salt) or Colorless Oil (Free base)
Purity (Chemical) HPLC (C18)> 98.5%
Enantiomeric Excess Chiral HPLC> 99.0% ee
Residual Solvents GC-Headspace< 5000 ppm (EtOH), < 600 ppm (DCM)
Water Content Karl Fischer< 1.0%
Specific Rotation Polarimetry

(c=1, EtOH) [Value to be verified against specific salt form]

Troubleshooting & Optimization

Resolution Failure

If the L-DBTA resolution yields low ee (<80%):

  • Switch Solvent: Change from Ethanol to Acetone/Water (9:1).

  • Switch Agent: Attempt resolution with (S)-Mandelic Acid .

  • Alternative Route: Use Enzymatic Resolution (Kinetic Resolution).[2] Treat the racemic amide (before esterification) with Acylase I (Aspergillus melleus) . The enzyme selectively hydrolyzes the (S)-N-acetyl isovaline to the (S)-free acid, leaving the (R)-N-acetyl derivative intact. This is often superior for >100kg batches due to lower solvent costs.

Ester Hydrolysis

The ethyl ester is sensitive to base. During the "Free Basing" step (Phase 4), ensure the temperature is kept < 10°C and contact time with high pH aqueous phase is minimized to prevent hydrolysis back to the acid.

References

  • Bucherer-Bergs Reaction Mechanism & Scale-up: Source: Alfa Chemistry. "Bucherer-Bergs Reaction - Experimental Tips and Mechanism."
  • Safety in Scale-Up Reactions

    • Source: Stanford Environmental Health & Safety. "Scale Up Safety Guidelines."
    • URL:[Link]

  • Chiral Resolution of Amino Acids

    • Source: Chiralpedia.[2] "Resolution of Enantiomers - Classical Chemical Resolution."

    • URL:[Link]

  • Enzymatic Resolution Strategies (Alternative)

    • Source: Biotechnology and Bioengineering (PubMed). "A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate."[3][4] (Cited for methodological analogy in ester resolution).

    • URL:[Link]

  • General Synthesis of Alpha-Amino Esters

    • Source: Organic Syntheses.[5][6] "Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate" (Demonstrates handling of similar quaternary centers).

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl (S)-2-amino-2-methylbutyrate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl (S)-2-amino-2-methylbutyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this chiral quaternary α-amino acid ester. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven insights and actionable troubleshooting protocols to optimize your reaction yields and enantiomeric purity.

Overview of Synthetic Strategies

The synthesis of Ethyl (S)-2-amino-2-methylbutyrate presents two primary challenges: the construction of the sterically hindered quaternary stereocenter and the enantioselective control to obtain the desired (S)-isomer.[1] Several synthetic routes can be employed, each with its own set of advantages and potential pitfalls. The choice of strategy often depends on the available starting materials, scalability requirements, and the desired level of enantiopurity.

Synthetic_Routes cluster_0 Route A: Racemic Synthesis & Resolution cluster_1 Route B: Asymmetric Synthesis A1 2-Butanone A2 Racemic 2-amino-2-methylbutyronitrile A1->A2 A3 Racemic 2-amino-2-methylbutyric Acid A2->A3 A4 Racemic Ethyl 2-amino-2-methylbutyrate A3->A4 A5 Enzymatic Resolution A6 Ethyl (S)-2-amino-2-methylbutyrate B1 Chiral Glycine Enolate Equivalent B2 Alkylated Intermediate B1->B2 B3 (S)-2-amino-2-methylbutyric Acid Derivative B2->B3 B4 Final Product B3->B4

Caption: Key synthetic pathways to Ethyl (S)-2-amino-2-methylbutyrate.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting point for synthesizing the backbone of 2-amino-2-methylbutyric acid?

A1: The most direct and common starting material is 2-butanone. Using a Strecker synthesis approach, 2-butanone can be reacted with an ammonia source (like ammonium chloride) and a cyanide source (like sodium or potassium cyanide) to form the corresponding α-aminonitrile.[2][3] This method is effective for creating the basic carbon skeleton with the amino and nitrile groups at the quaternary center. However, this classical approach yields a racemic mixture, which necessitates a subsequent resolution step to isolate the (S)-enantiomer.[4]

Q2: How can I achieve high enantioselectivity for the (S)-isomer?

A2: There are two primary strategies:

  • Asymmetric Synthesis: This involves using a chiral auxiliary or a chiral catalyst during the synthesis to directly favor the formation of the (S)-enantiomer. For instance, methods employing chiral glycine enolate equivalents can be alkylated to set the stereocenter with high diastereoselectivity.[5][6] While often more complex, this approach can be highly efficient and avoid the 50% theoretical yield limit of a classical resolution.

  • Resolution of a Racemic Mixture: This is often a more practical approach. After synthesizing the racemic amino acid or its ester, an enzyme like a lipase can be used for kinetic resolution.[7] Lipases can selectively hydrolyze the (R)-ester, leaving the desired (S)-ester unreacted and allowing for its separation. Alternatively, chiral resolving agents can be used to form diastereomeric salts with the racemic amino acid, which can then be separated by crystallization.

Q3: Is it better to perform the esterification before or after chiral resolution?

A3: This depends on your resolution strategy. If you are performing an enzymatic kinetic resolution with a lipase, you must first synthesize the racemic ester (e.g., Ethyl 2-amino-2-methylbutyrate). The enzyme then acts on this ester mixture.[7] If you plan to use a classical resolution method by forming diastereomeric salts, you will perform the resolution on the racemic free amino acid. After separating the desired (S)-amino acid salt and liberating the free acid, the final step is the esterification to yield the target molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting_Yield Start Low Final Product Yield Check_Route Which stage shows low yield? Start->Check_Route Strecker Strecker Synthesis Check_Route->Strecker Step 1 Hydrolysis Nitrile Hydrolysis Check_Route->Hydrolysis Step 2 Esterification Esterification Check_Route->Esterification Step 3 Resolution Resolution / Purification Check_Route->Resolution Final Sol_Strecker Issue: Incomplete imine formation or side reactions. Solution: Use a dessicant (e.g., MgSO4) to drive imine equilibrium. Ensure slow, controlled addition of cyanide at low temperatures. Strecker->Sol_Strecker Sol_Hydrolysis Issue: Incomplete conversion or decomposition. Solution: Use a strong acid (e.g., 6M HCl) and sufficient heat/time. Monitor by TLC/NMR. Avoid excessive temperatures to prevent degradation. Hydrolysis->Sol_Hydrolysis Sol_Esterification Issue: Incomplete reaction. Solution: Use anhydrous ethanol and a strong acid catalyst (SOCl2 or H2SO4). Remove water as it forms (e.g., Dean-Stark). Esterification->Sol_Esterification Sol_Resolution Issue: Poor separation or product loss. Solution: Optimize enzyme pH and temperature for resolution. For purification, use appropriate chromatography or recrystallization solvent systems. Resolution->Sol_Resolution

Caption: Troubleshooting decision tree for low product yield.

Issue 1: Low Yield in the Strecker Synthesis Step
  • Question: My initial Strecker reaction of 2-butanone is giving a very low yield of the α-aminonitrile. What could be the cause?

  • Answer: Low yields in this step typically stem from two issues: incomplete formation of the imine intermediate or competing side reactions.

    • Causality & Solution: The formation of an imine from a ketone and ammonia is an equilibrium process that produces water.[8] The presence of water can hydrolyze the imine back to the starting ketone, reducing the concentration of the key intermediate that reacts with the cyanide. To push the equilibrium towards the imine, consider adding a dehydrating agent to the reaction mixture.

    • The addition of the cyanide nucleophile should be performed at a controlled, often reduced, temperature (e.g., 0-10 °C). This minimizes the potential for cyanide polymerization or other side reactions. A slow, dropwise addition of the cyanide solution is recommended.[9]

Issue 2: Poor or No Enantioselectivity (Product is Racemic)
  • Question: I am attempting an enzymatic resolution of racemic ethyl 2-amino-2-methylbutyrate, but the enantiomeric excess (e.e.) of the final product is very low. Why is this happening?

  • Answer: The efficacy of an enzymatic resolution is highly dependent on reaction conditions, as the enzyme's structure and catalytic activity are sensitive to its environment.

    • Causality & Solution:

      • Incorrect pH: Every enzyme has an optimal pH range for activity. For lipases, this is often near neutral (pH 7-8).[7] A deviation from this can drastically reduce the enzyme's catalytic efficiency and selectivity. Prepare a buffered aqueous solution (e.g., phosphate buffer) to maintain the optimal pH throughout the reaction.

      • Enzyme Inhibition: Impurities in your racemic ester substrate or the presence of certain organic co-solvents can inhibit the enzyme. Ensure your starting material is reasonably pure.

      • Insufficient Reaction Time: Enzymatic reactions can be slow. Monitor the reaction progress over time (e.g., by chiral HPLC or GC) to determine the point of ~50% conversion, where the enantiomeric excess of the remaining substrate will be highest.

Issue 3: Incomplete Esterification of (S)-2-amino-2-methylbutyric Acid
  • Question: I am trying to convert my resolved (S)-amino acid to the ethyl ester using acid catalysis in ethanol, but the reaction won't go to completion. What should I do?

  • Answer: Fischer esterification is a reversible reaction, and its success hinges on shifting the equilibrium towards the product side.

    • Causality & Solution:

      • Presence of Water: Water is a product of the reaction. Any water present at the start or formed during the reaction will push the equilibrium back towards the starting materials. Use anhydrous ethanol and ensure your glassware is thoroughly dried.[10]

      • Inefficient Water Removal: For stubborn esterifications, removing the water as it forms is crucial. This can be achieved by refluxing with a Dean-Stark apparatus if using a co-solvent like toluene, or by using a large excess of the alcohol.

      • Choice of Acid Catalyst: While strong acids like H₂SO₄ work, a more effective method is using thionyl chloride (SOCl₂) in ethanol.[11] Thionyl chloride reacts with ethanol to form HCl in situ as the catalyst and sulfur dioxide, effectively scavenging any trace water and driving the reaction to completion. The reaction is typically performed at low temperatures initially and then refluxed.[12]

Data Summary Table
Parameter Strecker Synthesis Enzymatic Resolution Fischer Esterification
Key Reagents 2-Butanone, NH₄Cl, NaCNRacemic Ester, Lipase, BufferAmino Acid, Anhydrous EtOH, SOCl₂/H₂SO₄
Critical Temp. 0–25°C25–40°C (Enzyme Dependent)0°C to Reflux (78°C)
Typical Yield 70–90% (Racemic)~45% (of desired enantiomer)>90%
Potential Issue Low imine formationLow e.e., enzyme deactivationIncomplete reaction due to water
Optimization Tip Use a dessicantMaintain optimal pH[7]Use SOCl₂ for anhydrous conditions[11]

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-amino-2-methylbutyric Acid via Strecker Synthesis

This protocol is adapted from general Strecker synthesis procedures.[3][8]

  • Imine Formation: In a well-ventilated fume hood, combine 2-butanone (1.0 eq), ammonium chloride (1.2 eq), and aqueous ammonia in a reaction vessel. Stir the mixture at room temperature for 1-2 hours.

  • Cyanide Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of sodium cyanide (1.1 eq) in water dropwise, ensuring the temperature does not exceed 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the disappearance of 2-butanone by GC or TLC.

  • Hydrolysis: Carefully acidify the reaction mixture with concentrated HCl (caution: HCN gas may evolve) and heat to reflux for 6-12 hours to hydrolyze the nitrile to a carboxylic acid.

  • Workup: Cool the mixture and neutralize to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash with cold water and ethanol, and dry under vacuum.

Protocol 2: Esterification using Thionyl Chloride

This protocol is a standard and highly effective method for amino acid esterification.[11][12]

  • Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous ethanol. Cool the flask to -10°C to 0°C using an ice-salt bath.

  • SOCl₂ Addition: Add thionyl chloride (1.5 eq) dropwise to the cold ethanol with vigorous stirring. This step is highly exothermic.

  • Amino Acid Addition: Once the addition is complete and the solution has stirred for 15-20 minutes, add (S)-2-amino-2-methylbutyric acid (1.0 eq) portion-wise, maintaining the low temperature.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor the reaction by TLC until the starting amino acid is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid or oil is the hydrochloride salt of the ethyl ester. It can be used as is or neutralized with a mild base and extracted with an organic solvent for further purification.

References

  • Walts, A. E., et al. (1987). The lipase resolution of α-methyl α-benzyl amino esters. The Journal of Organic Chemistry. Available at: [Link]

  • Schöllkopf, U., et al. (1981). Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis. Available at: [Link]

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society. Available at: [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. Available at: [Link]

  • Evans, D. A., et al. (1990). Asymmetric synthesis of α-amino acids. The Journal of Organic Chemistry.
  • Braga, R. C., et al. (2012). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. Molecules. Available at: [Link]

  • Lange, J. H. M., et al. (2011). Process for the preparation of amino acid methyl esters. US Patent 8,039,662 B2.
  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. Available at: [Link]

  • Asymmetric Synthesis of α-Aryl Quaternary Amino Acids. (2020). University of Nottingham. Available at: [Link]

  • Gotor, V., et al. (2007). Stereoselective synthesis of quaternary alpha-amino acids using chemo- and biocatalysts. University of Rostock. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Ferreira, F., et al. (2014). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Available at: [Link]

  • Strecker Amino Acid Synthesis. (2022). Wikipedia. Available at: [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Available at: [Link]

  • Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Royal Society of Chemistry. (2021). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates. RSC Advances. Available at: [Link]

Sources

Technical Support Center: Purification of Ethyl (S)-2-amino-2-methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Ethyl (S)-2-amino-2-methylbutyrate from reaction mixtures. It is structured as a series of troubleshooting questions and answers to directly address common challenges encountered during experimental work.

Section 1: Understanding the Purification Landscape

Ethyl (S)-2-amino-2-methylbutyrate is a chiral ester of significant interest in pharmaceutical synthesis. Its purification is critical to ensure the stereochemical integrity and chemical purity required for downstream applications. The primary challenges in its purification often revolve around removing unreacted starting materials, managing potential side products, and, most importantly, preventing racemization of the chiral center.

FAQ 1: What are the most common impurities I should expect in my crude reaction mixture?

When synthesizing Ethyl (S)-2-amino-2-methylbutyrate via Fischer esterification, the primary impurities to anticipate are:

  • Unreacted (S)-2-amino-2-methylbutyric acid: The starting amino acid may not fully convert to the ester.

  • Excess Ethanol: As the alcohol is often used in excess to drive the equilibrium towards the product, it will be present in the crude mixture.[1]

  • Water: A byproduct of the esterification reaction. Its presence can promote the reverse reaction (hydrolysis).

  • Acid Catalyst: Typically, a strong acid like sulfuric acid or p-toluenesulfonic acid is used and must be neutralized and removed.[2]

  • (R)-Ethyl-2-amino-2-methylbutyrate: The undesired enantiomer, which can arise from racemization of the starting material or product under harsh reaction or purification conditions.

  • Diketopiperazines: These are cyclic dipeptides that can form from the self-condensation of two amino acid ester molecules.[3][4][5][6][7] This is a known side reaction in peptide synthesis and can occur under thermal stress.[3][7]

Section 2: Troubleshooting Purification by Distillation

Distillation is a common method for purifying volatile esters like Ethyl (S)-2-amino-2-methylbutyrate. However, challenges such as thermal degradation and incomplete separation can arise.

Q1: My yield is low after distillation, and I suspect thermal degradation. How can I optimize my distillation protocol?

Low yield after distillation often points to decomposition of the target compound at high temperatures. Here’s a troubleshooting guide:

Core Principle: The goal is to lower the boiling point of the ester to minimize thermal stress. This is achieved by reducing the pressure.

Troubleshooting Steps:

  • Employ Vacuum Distillation: Ethyl (S)-2-amino-2-methylbutyrate has a boiling point of 132-134 °C at atmospheric pressure. This temperature can be high enough to induce side reactions. By reducing the pressure, the boiling point can be significantly lowered.

  • Optimize Temperature and Pressure: A continuous production method for a related compound, ethyl 2-methylbutyrate, utilizes a rectification step with a top temperature of 132-133 °C at a steam pressure of 0.4 MPa. For laboratory scale, a good starting point for vacuum distillation would be to aim for a pressure that brings the boiling point below 100 °C.

  • Ensure Efficient Heat Transfer: Use a heating mantle with a stirrer to ensure even heating and prevent localized overheating.

  • Minimize Residence Time: The longer the compound is exposed to heat, the greater the chance of degradation. A well-designed distillation setup that allows for rapid distillation is preferable.

Experimental Protocol: Optimized Vacuum Distillation

  • Neutralize and Dry: Before distillation, ensure the crude reaction mixture is neutralized (e.g., with a mild base like sodium bicarbonate solution) and thoroughly dried (e.g., with anhydrous magnesium sulfate or sodium sulfate).

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all joints are well-sealed.

  • Fractional Distillation: For better separation of closely boiling impurities, use a fractionating column (e.g., a Vigreux column).

  • Conditions:

    • Gradually apply vacuum.

    • Slowly heat the distillation flask.

    • Collect fractions based on boiling point and refractive index. The main fraction should correspond to the boiling point of the pure ester at the given pressure.

Troubleshooting Common Distillation Issues

IssuePotential CauseRecommended Action
Bumping Uneven boiling.Use a magnetic stirrer or boiling chips.
Flooding of Column Excessive heating rate.Reduce the heating rate to allow for proper vapor-liquid equilibrium.[8]
Poor Separation Inefficient column or incorrect reflux ratio.Use a more efficient fractionating column and adjust the heating to maintain a slow, steady distillation rate.

Section 3: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their polarity.

Q2: I'm struggling to get good separation of my ester from polar impurities using column chromatography. What conditions should I use?

The key to successful column chromatography is selecting the right stationary and mobile phases to maximize the difference in affinity between your target compound and the impurities.

Core Principle: Ethyl (S)-2-amino-2-methylbutyrate is a moderately polar compound due to the ester and amine functional groups. Unreacted amino acid is highly polar, while less polar by-products may also be present. A normal-phase chromatography setup is generally effective.

Troubleshooting and Optimization:

  • Stationary Phase: Silica gel is the most common and effective stationary phase for this type of separation.[9][10] For compounds that may be sensitive to the acidic nature of standard silica gel, neutral silica gel is a good alternative.[11]

  • Mobile Phase Selection: A gradient elution is often most effective.

    • Start with a non-polar solvent (e.g., hexane or heptane) to elute any non-polar impurities.

    • Gradually increase the polarity by adding a more polar solvent like ethyl acetate.

    • A small amount of a more polar solvent like methanol or isopropanol may be needed to elute the desired ester.

    • For basic compounds like amines, adding a small amount of a base (e.g., triethylamine, typically 0.1-1%) to the mobile phase can prevent tailing of peaks and improve resolution.

Experimental Protocol: Gradient Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with your initial, non-polar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution:

    • Begin eluting with 100% hexane.

    • Gradually increase the proportion of ethyl acetate (e.g., 9:1, then 4:1, then 1:1 hexane:ethyl acetate).

    • If the product does not elute, a small percentage of methanol can be added to the ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Logical Flow for Chromatography Method Development

Caption: Decision workflow for developing a column chromatography method.

Section 4: Purification via Salt Formation and Recrystallization

For amines, conversion to a salt followed by recrystallization is a powerful purification technique.

Q3: How can I purify my ester by converting it to a hydrochloride salt and recrystallizing it?

This method is particularly effective for removing non-basic impurities. The free amine of the ester is protonated to form a salt, which is typically a solid with different solubility properties than the free base.

Core Principle: The hydrochloride salt of Ethyl (S)-2-amino-2-methylbutyrate will be more polar and crystalline than the free ester, allowing for purification by recrystallization from a suitable solvent system.

Experimental Protocol: Salt Formation and Recrystallization

  • Salt Formation:

    • Dissolve the crude ester in a dry, non-polar organic solvent such as diethyl ether or ethyl acetate.

    • Bubble anhydrous HCl gas through the solution, or add a solution of HCl in a dry solvent (e.g., HCl in diethyl ether or isopropanol).[12][13]

    • The hydrochloride salt should precipitate out of the solution.[13]

  • Isolation of the Crude Salt:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of the cold, dry solvent to remove impurities.

  • Recrystallization:

    • The choice of recrystallization solvent is crucial and may require some experimentation.[3] A common strategy is to dissolve the salt in a minimal amount of a hot polar solvent (like isopropanol or ethanol) and then either cool the solution or add a non-polar anti-solvent (like diethyl ether or hexane) to induce crystallization.[12]

    • Dissolve the crude salt in a minimum amount of the hot primary solvent.

    • If a two-solvent system is used, add the anti-solvent dropwise until the solution becomes cloudy, then add a drop or two of the primary solvent to redissolve the precipitate.[9]

    • Allow the solution to cool slowly to form pure crystals.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Conversion back to Free Ester (if required):

    • Dissolve the purified salt in water.

    • Neutralize with a mild base (e.g., sodium bicarbonate solution) until the pH is basic.

    • Extract the free ester with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent and remove the solvent under reduced pressure.

Section 5: Analytical Assessment of Purity

Accurate assessment of chemical and enantiomeric purity is essential.

FAQ 2: What is the best way to determine the chemical and enantiomeric purity of my final product?

A combination of analytical techniques is recommended for a comprehensive assessment.

Chemical Purity:

  • Gas Chromatography (GC): Excellent for volatile compounds like esters. A flame ionization detector (FID) provides good sensitivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities if they are present in sufficient quantities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Enantiomeric Purity (Enantiomeric Excess - ee%):

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity.

    • Chiral Stationary Phases (CSPs): Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) columns are commonly used for separating enantiomers of amino acid derivatives.[14][15][16][17]

    • Mobile Phase: Typically, a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol is used for normal-phase chiral HPLC. For basic analytes, the addition of a small amount of an amine modifier (like diethylamine) can improve peak shape and resolution.

Workflow for Purity Analysis

Purity_Analysis_Workflow cluster_0 Purity Assessment cluster_1 Techniques cluster_2 Technique Purified_Product Purified Product Chemical_Purity Chemical Purity Analysis Purified_Product->Chemical_Purity Enantiomeric_Purity Enantiomeric Purity Analysis Purified_Product->Enantiomeric_Purity GC GC-FID Chemical_Purity->GC NMR ¹H & ¹³C NMR Chemical_Purity->NMR MS Mass Spectrometry Chemical_Purity->MS Chiral_HPLC Chiral HPLC Enantiomeric_Purity->Chiral_HPLC Final_Purity Final Purity Report GC->Final_Purity NMR->Final_Purity MS->Final_Purity Chiral_HPLC->Final_Purity

Caption: A comprehensive workflow for the analytical assessment of product purity.

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
  • Preparation of diketopiperazines. Google Patents.
  • Methods for the synthesis of diketopiperazines. Google Patents.
  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. Available at: [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Column chromatography. UVic. Available at: [Link]

  • Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. ScienceDirect. Available at: [Link]

  • Advanced distillation techniques and troubleshooting. Separation Processes Class Notes. Available at: [Link]

  • Chiral stationary phases for HPLC. ResearchGate. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. Available at: [Link]

  • Silica Gel for Column Chromatography. NACALAI TESQUE, INC. Available at: [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents.
  • Distillation Troubleshooting. Barnes & Noble. Available at: [Link]

  • Separation and Detection of Amino Acids. BIOC*2580: Introduction to Biochemistry. Available at: [Link]

  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Aidic. Available at: [Link]

  • Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • 5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. Available at: [Link]

  • Organic Chemistry 1 - What are some common mistakes when doing fractional distillation? Reddit. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

  • The Fischer Esterification. Available at: [Link]

  • Fischer Esterification. Chemistry Steps. Available at: [Link]

  • Lab 12: Synthesis of an Ester. California State University, Bakersfield. Available at: [Link]

  • How to convert amino acid to its hydrochloride? ResearchGate. Available at: [Link]

  • Method for synthesizing ethambutol hydrochloride. Google Patents.
  • A convenient and scalable synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride. Key intermediates for peptide nucleic acid synthesis. PubMed. Available at: [Link]

Sources

stability of Ethyl (S)-2-amino-2-methylbutyrate under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Ethyl (S)-2-amino-2-methylbutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this chiral building block. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure the integrity of your experimental outcomes.

Introduction: The Challenge of Stability

Ethyl (S)-2-amino-2-methylbutyrate is a valuable non-proteinogenic amino acid ester, prized in medicinal chemistry and peptide synthesis for the conformational constraints imparted by its quaternary α-carbon. However, the very features that make it synthetically useful—the ester and the primary amine on a chiral center—also render it susceptible to specific degradation pathways. Understanding and controlling the stability of this molecule is paramount for reproducible and successful research. This guide provides a structured approach to anticipating and mitigating these stability challenges.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of Ethyl (S)-2-amino-2-methylbutyrate.

Q1: What are the primary degradation pathways for Ethyl (S)-2-amino-2-methylbutyrate?

A1: The two most significant degradation pathways are hydrolysis of the ethyl ester and racemization of the (S)-enantiomer at the α-carbon.

  • Hydrolysis: The ester functional group can be cleaved by water, a reaction catalyzed by both acid and base, to yield (S)-2-amino-2-methylbutyric acid and ethanol.[1][2] Basic hydrolysis (saponification) is typically faster and irreversible, resulting in the carboxylate salt.[1]

  • Racemization: The chiral center is susceptible to racemization, particularly under basic conditions. The process involves the deprotonation of the α-carbon to form a planar carbanion intermediate, which can then be re-protonated from either face, leading to a loss of enantiomeric purity.[3][4] The presence of the α-methyl group can influence the rate of this process compared to simpler amino acids.

Q2: How does pH affect the stability of the compound?

A2: The stability of Ethyl (S)-2-amino-2-methylbutyrate is highly dependent on pH.

  • Acidic Conditions (pH < 4): The compound is relatively stable against racemization due to the protonation of the amino group, which prevents the formation of the carbanion intermediate. However, acid-catalyzed hydrolysis of the ester can occur, especially when heated with strong acids in the presence of water.[1][2]

  • Neutral Conditions (pH 6-8): Stability is generally at its maximum in this range, although slow hydrolysis can still occur over extended periods, especially at elevated temperatures.

  • Basic Conditions (pH > 8): The compound is highly susceptible to both rapid ester hydrolysis (saponification) and racemization.[1][3] Strong bases should be avoided if the integrity of both the ester and the chiral center is critical.

Q3: What are the recommended storage and handling conditions?

A3: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[5][6] Storage at refrigerated temperatures (2-8 °C) is recommended. Avoid prolonged exposure to atmospheric moisture and light.[7][8]

Q4: Is this compound compatible with common reagents used in peptide synthesis?

A4: Compatibility depends on the specific reagents and conditions.

  • Coupling Reagents (e.g., HATU, HBTU): Generally compatible, but the basic activators often used (e.g., DIEA, NMM) can promote racemization if reaction times are prolonged or excess base is used.

  • Bases: Strong bases like NaOH, KOH, or lithium hydroxide will cause rapid hydrolysis and racemization.[9] Organic bases like triethylamine (TEA) and diisopropylethylamine (DIEA) should be used judiciously, as they can also induce racemization.

  • Acids: Strong mineral acids can cause hydrolysis. Trifluoroacetic acid (TFA), commonly used for deprotection, can also lead to hydrolysis if water is present.

  • Oxidizing and Reducing Agents: The compound is generally stable to common oxidizing and reducing agents that do not affect the amino or ester groups. However, compatibility should be tested on a small scale. Strong oxidizing agents should be avoided.[5][7]

Q5: What analytical methods are suitable for assessing the stability and purity of Ethyl (S)-2-amino-2-methylbutyrate?

A5: A combination of chromatographic techniques is recommended.

  • Purity Assessment: Reversed-phase HPLC with UV or MS detection is suitable for assessing chemical purity and detecting hydrolysis products.[10] Gas chromatography (GC-MS) can also be used, often after derivatization of the amino group.[11]

  • Enantiomeric Purity: Chiral HPLC or chiral GC is essential to determine the enantiomeric excess (%ee) and detect any racemization.

  • Structure Confirmation: NMR spectroscopy and mass spectrometry are crucial for confirming the structure of the compound and identifying any degradation products.

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Problem 1: My reaction yield is significantly lower than expected, and I've isolated the starting amino acid instead of the desired product.

  • Potential Cause: Hydrolysis of the ester. This is likely if your reaction was performed in the presence of water, under acidic or basic conditions, or if the work-up involved aqueous acid or base washes.

  • Solution:

    • Ensure all solvents and reagents are anhydrous.

    • If an aqueous work-up is necessary, perform it quickly at low temperatures. Use a weak base like sodium bicarbonate for neutralization instead of strong bases.

    • Consider protecting the amino group (e.g., as a Boc or Cbz derivative) before subjecting the molecule to conditions that might favor hydrolysis.

Problem 2: The optical rotation of my product is lower than expected, or chiral HPLC shows the presence of the (R)-enantiomer.

  • Potential Cause: Racemization. This is the most probable cause if your reaction involved basic conditions, even with mild organic bases like TEA or DIEA, or prolonged heating.

  • Solution:

    • Minimize reaction time and temperature.

    • Use the minimum stoichiometric amount of base required for the reaction.

    • Consider using a less-hindered or non-nucleophilic base if applicable.

    • Screen different solvents, as the polarity of the solvent can influence the rate of racemization.

Problem 3: I see an unexpected peak in my LC-MS analysis with a mass corresponding to the dimer of my amino acid ester.

  • Potential Cause: Dimerization/Oligomerization. Under certain activation conditions (e.g., with some coupling reagents), the amino group of one molecule can attack the activated carboxyl group (or ester) of another, leading to peptide bond formation.

  • Solution:

    • Control the stoichiometry of your reagents carefully.

    • Use a dilute solution to disfavor intermolecular reactions.

    • Consider N-protection of the amino group if it is not the intended nucleophile in your reaction.

Visualizing Degradation Pathways

The following diagrams illustrate the key instability pathways for Ethyl (S)-2-amino-2-methylbutyrate.

Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) Ester_A Ethyl (S)-2-amino-2-methylbutyrate Acid_Product (S)-2-amino-2-methylbutyric Acid + Ethanol Ester_A->Acid_Product H₃O⁺ / Δ Ester_B Ethyl (S)-2-amino-2-methylbutyrate Base_Product (S)-2-amino-2-methylbutyrate Salt + Ethanol Ester_B->Base_Product OH⁻ / Δ

Caption: Acid- and Base-Catalyzed Hydrolysis Pathways.

Racemization S_Enantiomer (S)-Enantiomer Carbanion Planar Carbanion Intermediate S_Enantiomer->Carbanion -H⁺ (Base) Carbanion->S_Enantiomer +H⁺ R_Enantiomer (R)-Enantiomer Carbanion->R_Enantiomer +H⁺

Caption: Mechanism of Base-Catalyzed Racemization.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of Ethyl (S)-2-amino-2-methylbutyrate under various stress conditions.

Objective: To identify potential degradation products and pathways.

Materials:

  • Ethyl (S)-2-amino-2-methylbutyrate

  • 1 M HCl, 1 M NaOH, 3% H₂O₂

  • Acetonitrile (ACN), Water (HPLC grade)

  • HPLC system with UV or MS detector

  • Chiral HPLC column

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in ACN to 0.5 mg/mL for analysis.

    • Control: Mix 1 mL of stock solution with 1 mL of water. Keep at room temperature.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.

    • Neutralize the acid and base samples before injection.

    • Analyze all samples by both reversed-phase and chiral HPLC to assess for new peaks (degradants) and changes in enantiomeric purity.

Protocol 2: General Purpose HPLC Method for Purity Analysis

Objective: To monitor the chemical purity of Ethyl (S)-2-amino-2-methylbutyrate and detect the formation of its hydrolysis product.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 210 nm or MS (ESI+)

Summary of Chemical Compatibility

The following table provides a general guide to the compatibility of Ethyl (S)-2-amino-2-methylbutyrate with common laboratory reagents. "Limited" compatibility implies that reactions may occur under specific conditions (e.g., elevated temperature, prolonged exposure).

Reagent ClassExamplesCompatibilityNotes
Strong Mineral Acids HCl, H₂SO₄Limited Risk of ester hydrolysis, especially with heat.[1][2]
Strong Bases NaOH, KOH, LiOHIncompatible Causes rapid ester hydrolysis and racemization.[1][9][12]
Organic Bases TEA, DIEA, DBULimited Potential for racemization, especially with heat.[3]
Strong Oxidizing Agents KMnO₄, CrO₃Incompatible Will likely oxidize the amino group.[5][7]
Reducing Agents NaBH₄, LiAlH₄Incompatible Will reduce the ester to an alcohol.
Peptide Coupling Reagents HATU, HBTU, EDCCompatible Use with caution regarding base-induced racemization.
Common Solvents DCM, ACN, THF, DMFCompatible Ensure solvents are anhydrous to prevent hydrolysis.

References

  • PCW France. (2021, April 2). ETHYL 2 METHYLBUTYRATE. [Link]

  • Imai, Y., et al. (2005). Amino Acid esters prevent thermal inactivation and aggregation of lysozyme. Biotechnology Progress. [Link]

  • Mamer, O. A., et al. (2010). Metabolic annotation of 2-ethylhydracrylic acid. NIH Public Access. [Link]

  • Furutate, S., et al. (2021). Superior thermal stability and fast crystallization behavior of a novel, biodegradable α-methylated bacterial polyester. NPG Asia Materials. [Link]

  • RCSB PDB. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Podgorski, I., et al. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Separation Science. [Link]

  • Giezen, M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. [Link]

  • Lalonde, J. J., et al. (1998). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biocatalysis and Biotransformation. [Link]

  • Leffingwell, J.C. The Ethyl 2-methylbutyrates. [Link]

  • RIFM. (2024, July 30). Substance Information Document Ethyl 2-methylbutyrate. [Link]

  • Kowalski, J., et al. (2000). Synthesis and Evaluation of the Hydrolytical Stability of Ethyl 2‐(α‐Amino acid)Glycolates and Ethyl 2‐(α‐Amino Acid)Lactates. Synthetic Communications. [Link]

  • Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. [Link]

  • Kadereit, D., et al. (2001). A Convenient Synthesis of Amino Acid Methyl Esters. Synthesis. [Link]

  • Clark, J. (2015). hydrolysis of esters. Chemguide. [Link]

  • Mokhir, A. A., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Dalton Transactions. [Link]

  • Stamm, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]

  • Perez-Carreon, J. I., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

  • ResearchGate. (2022). Ethyl-2-methylbutyrate (butanoic acid, 2-methyl-, ethyl ester) synthesis. [Link]

  • Sakai, K., et al. (2018). Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. International Journal of Molecular Sciences. [Link]

  • Hovland, A. K. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. [Link]

  • Kushnir, M. M., et al. (2010). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Journal of AOAC INTERNATIONAL. [Link]

  • Souza, C. E., et al. (2019). Effect of temperature on methyl and ethyl butyrate biosynthesis. ResearchGate. [Link]

  • Periat, A., et al. (2019). Analytical strategies for the determination of amino acids: Past, present and future trends. Journal of Chromatography B. [Link]

  • University of Wisconsin-Madison. Chemical Compatibility Chart. [Link]

  • Cole-Parmer. Chemical Compatibility Chart. [Link]

  • Google Patents. (2014).

Sources

preventing racemization during Ethyl (S)-2-amino-2-methylbutyrate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the Technical Support Center for the synthesis of Ethyl (S)-2-amino-2-methylbutyrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth troubleshooting guidance, with a primary focus on preventing racemization. The stereochemical purity of α,α-disubstituted amino acids like Ethyl (S)-2-amino-2-methylbutyrate is critical for their application in pharmaceuticals and peptide chemistry, as different enantiomers can exhibit varied biological activities.[1]

Frequently Asked Questions (FAQs)

Q1: What makes the stereocenter of Ethyl (S)-2-amino-2-methylbutyrate susceptible to racemization?

A1: The quaternary α-carbon in Ethyl (S)-2-amino-2-methylbutyrate is generally more stable to racemization than a typical α-amino acid with a hydrogen at the α-position. However, racemization can still occur under certain conditions, primarily through the formation of a planar intermediate. This can be facilitated by strong bases, which can abstract a proton from the α-carbon, or under acidic conditions that promote enolization, especially during esterification or hydrolysis steps.[1][2] The presence of certain reagents or intermediates, such as oxazolones during peptide coupling, can also increase the acidity of the α-proton, making it more susceptible to abstraction and subsequent loss of stereochemical information.[1]

Q2: What are the most critical stages during the synthesis where racemization is likely to occur?

A2: The most critical stages for potential racemization are:

  • Esterification: Fischer esterification, which typically employs acidic conditions and heat, can create an environment conducive to racemization.[3]

  • Deprotection Steps: The removal of protecting groups, particularly under harsh acidic or basic conditions, can compromise the stereocenter.

  • Purification: Prolonged exposure to certain chromatographic media or non-neutral pH conditions during workup and purification can lead to a gradual loss of enantiomeric excess.[1]

  • Storage: Improper storage of the final product, especially in the presence of acidic or basic impurities, can lead to racemization over time.[1]

Q3: How can I accurately determine the enantiomeric excess (ee) of my synthesized Ethyl (S)-2-amino-2-methylbutyrate?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of α-amino acids and their esters. This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Derivatization of the amino group with a reagent like Marfey's reagent or dansyl chloride is often necessary to improve separation and detection.[1] Other techniques include Gas Chromatography (GC) on a chiral column and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of Ethyl (S)-2-amino-2-methylbutyrate and provides actionable solutions to maintain high enantiomeric purity.

Problem 1: Low enantiomeric excess (ee) detected after esterification.
  • Potential Cause: Fischer esterification using strong acid and high temperatures.

  • Troubleshooting & Optimization:

    • Milder Esterification Conditions: Consider using milder esterification methods. For instance, using thionyl chloride (SOCl₂) in ethanol at low temperatures can effectively form the ethyl ester with minimal racemization.

    • Alternative Esterification Reagents: Reagents like diazomethane or ethyl iodide with a mild base can also be used, although they come with their own safety and handling considerations.

    • Reaction Monitoring: Closely monitor the reaction progress to avoid prolonged reaction times at elevated temperatures.

Problem 2: Racemization observed during the removal of a chiral auxiliary.
  • Potential Cause: Harsh acidic or basic conditions used for auxiliary cleavage.

  • Troubleshooting & Optimization:

    • Optimize Cleavage Conditions: The conditions for removing a chiral auxiliary must be carefully chosen to be effective without causing racemization. For example, if using an oxazolidinone auxiliary, hydrolysis with mild acid or base should be tested at various temperatures and concentrations to find the optimal balance.

    • Auxiliary Selection: Choose a chiral auxiliary that can be removed under mild conditions. Some modern auxiliaries are designed for cleavage under neutral conditions, for instance, through hydrogenolysis.[4]

Problem 3: Gradual loss of enantiomeric purity during workup and purification.
  • Potential Cause: Exposure to non-neutral pH or prolonged contact with silica gel.

  • Troubleshooting & Optimization:

    • Neutral Workup: Ensure all aqueous washes during the workup are at or near neutral pH. Use buffered solutions if necessary.

    • Chromatography Considerations: Minimize the time the compound spends on a silica gel column. Consider using a less acidic stationary phase like alumina or a buffered mobile phase. Flash chromatography is generally preferred over gravity chromatography to reduce contact time.

    • Temperature Control: Perform all purification steps at low temperatures to minimize the rate of any potential racemization.[1]

Advanced Strategies for Stereocontrol

For challenging syntheses or when exceptionally high enantiopurity is required, consider these advanced strategies.

Asymmetric Synthesis Using Chiral Auxiliaries

This is a powerful method for establishing the stereocenter with high diastereoselectivity. The choice of the chiral auxiliary is crucial. For α,α-disubstituted amino acids, auxiliaries derived from compounds like (S,S)-cyclohexane-1,2-diol have proven effective.[5][6] The general workflow involves attaching the chiral auxiliary to a precursor, performing a diastereoselective alkylation to create the quaternary stereocenter, and then cleaving the auxiliary.[5][6][7]

Experimental Workflow: Asymmetric Synthesis via Chiral Auxiliary

Caption: Workflow for asymmetric synthesis using a chiral auxiliary.

Enzymatic Kinetic Resolution

Enzymatic methods offer high selectivity and mild reaction conditions, making them an excellent choice for resolving racemic mixtures of α-methyl amino acids or their precursors.[8][9] For example, a lipase can be used for the enantioselective hydrolysis of a racemic ester, leaving the desired (S)-enantiomer unreacted.[8] Dynamic kinetic resolution (DKR) is an even more efficient approach where the unwanted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer.[10][11]

Logical Relationship: Enzymatic Kinetic Resolution

EKR Racemic_Ester Racemic Ethyl 2-amino-2-methylbutyrate Enzyme Lipase Racemic_Ester->Enzyme S_Ester (S)-Ester (Unhydrolyzed) Enzyme->S_Ester Selective No Reaction R_Acid (R)-Amino Acid (Hydrolyzed) Enzyme->R_Acid Selective Hydrolysis

Caption: Principle of enzymatic kinetic resolution of an amino ester.

Data Summary: Comparison of Methods for Stereocontrol

MethodKey AdvantagePotential for RacemizationTypical Enantiomeric Excess (ee)
Asymmetric Synthesis (Chiral Auxiliary) High diastereoselectivity, predictable stereochemical outcome.[5][6][12]During auxiliary cleavage if conditions are harsh.>95%
Enzymatic Kinetic Resolution Extremely high enantioselectivity, mild reaction conditions.[8][9]Minimal, as reactions are typically run under neutral pH and at ambient temperature.>99%
Dynamic Kinetic Resolution Theoretical 100% yield of the desired enantiomer.[10][11]Requires a compatible racemization catalyst that does not interfere with the enzyme.>99%

Detailed Experimental Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess of Ethyl (S)-2-amino-2-methylbutyrate.

Materials:

  • Sample of Ethyl (S)-2-amino-2-methylbutyrate

  • Chiral HPLC column (e.g., a cyclodextrin-based or Pirkle-type column)

  • HPLC grade solvents (e.g., acetonitrile, water, isopropanol)

  • Buffer (e.g., triethylammonium acetate)

  • Derivatizing agent (optional, e.g., Marfey's reagent)

  • 0.22 µm syringe filter

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of your synthesized ester.

    • Dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

    • If derivatization is required, follow the specific protocol for the chosen reagent.[1]

    • Filter the sample solution through a 0.22 µm syringe filter before injection.[1]

  • HPLC Analysis:

    • Column: Install the appropriate chiral stationary phase column.

    • Mobile Phase: Prepare the mobile phase according to the column manufacturer's recommendation or a validated literature method. A typical mobile phase might be a mixture of acetonitrile and an aqueous buffer.

    • Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

    • Detection: Use a UV detector at an appropriate wavelength (e.g., 210 nm).

    • Injection: Inject a small volume of the prepared sample (e.g., 10 µL).

    • Analysis: Record the chromatogram. The two enantiomers should appear as two separate peaks.

  • Calculation of Enantiomeric Excess (ee):

    • Integrate the peak areas of the two enantiomers.

    • Calculate the ee using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

By implementing these troubleshooting strategies and advanced methods, researchers can significantly improve the stereochemical outcome of their Ethyl (S)-2-amino-2-methylbutyrate synthesis, ensuring the production of a high-purity product suitable for its intended applications.

References

  • Tanaka, M., Oba, M., Tamai, K., & Suemune, H. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. The Journal of Organic Chemistry, 66(8), 2667–2673. [Link]

  • ACS Publications. (2001). Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]

  • Oare, D. A., & Heathcock, C. H. (1989). Enzymatic Kinetic Resolution of α-Nitro α-Methyl Carboxylic Acids. The Journal of Organic Chemistry, 55(1), 157-168. [Link]

  • Puig, S., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]

  • Zhang, Y., et al. (2025). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. Organic Letters. [Link]

  • Bull, S. D., et al. (2001). A chiral relay auxiliary for the synthesis of homochiral α-amino acids. Chemical Communications, (1), 1-2. [Link]

  • Balducci, D., et al. (2010). (S)-alpha-methyl,alpha-amino acids: a new stereocontrolled synthesis. Amino Acids, 38(3), 829-837. [Link]

  • Sgrignani, J., et al. (2024). Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase. Communications Chemistry, 7(1), 1-10. [Link]

  • Asymmetric Synthesis and Application of α-Amino Acids. (2009). ACS Symposium Series. [Link]

  • Bochem. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]

  • Fernández-Lucas, J., & Busto, E. (2017). Dynamic Kinetic Resolution of Amines and Amino Acids by Enzyme–Metal Cocatalysis. Catalysts, 7(12), 384. [Link]

  • Mzengeza, S., et al. (1997). Stereospecific synthesis of α-methylated amino acids. Journal of Labelled Compounds and Radiopharmaceuticals, 40(1), 81-85. [Link]

  • Pellis, A., et al. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Coordination Chemistry Reviews, 257(17-18), 2634-2646. [Link]

Sources

Technical Support Center: Enhancing Stereoselectivity in Ethyl (S)-2-amino-2-methylbutyrate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of Ethyl (S)-2-amino-2-methylbutyrate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable chiral building block. The construction of the quaternary stereocenter in α,α-disubstituted amino acids is a significant synthetic challenge, primarily due to the steric hindrance around the α-carbon, which complicates achieving high levels of stereocontrol.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common hurdles and optimize your synthetic route for maximum stereoselectivity and yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is achieving high stereoselectivity for Ethyl (S)-2-amino-2-methylbutyrate so challenging?

The primary difficulty lies in the creation of a chiral quaternary carbon—a carbon atom bonded to four different non-hydrogen substituents. The steric crowding around this center makes it difficult for chiral catalysts or reagents to effectively differentiate between the two faces of the prochiral substrate, often leading to low enantiomeric or diastereomeric excess.[1]

Q2: What are the main strategies for the asymmetric synthesis of this compound?

There are three principal approaches, each with its own set of advantages and challenges:

  • Chiral Auxiliary-Based Methods: A chiral molecule (the auxiliary) is temporarily attached to a precursor, such as an alanine derivative. This auxiliary then directs the stereochemical outcome of a subsequent alkylation step.[2][3] This is often a reliable and high-yielding method.

  • Enzymatic Resolution: This technique uses an enzyme, typically a lipase, to selectively react with one enantiomer in a racemic mixture of the amino acid or its derivative. This allows for the separation of the desired (S)-enantiomer from the unreacted (R)-enantiomer.[4][5]

  • Asymmetric Catalysis: A chiral catalyst is used to directly convert a prochiral starting material into the desired enantiomerically enriched product. This can be highly efficient but may require extensive optimization of the catalyst and reaction conditions.[6][7]

Q3: How do I choose the best synthetic strategy for my laboratory's needs?

The optimal strategy depends on several factors:

  • Scale: Chiral auxiliary methods are often robust and scalable.[2] Enzymatic resolutions can also be suitable for larger scales, especially if the enzyme is immobilized and reusable.[4][8]

  • Cost and Availability: Consider the cost of the chiral auxiliary or catalyst versus the cost of resolving a racemic mixture. Chiral auxiliaries like pseudoephedrine are often derived from readily available starting materials.[2][3]

  • Desired Enantiomeric Purity: Methods based on chiral auxiliaries, such as the pseudoephenamine alaninamide pivaldimine method, can achieve very high diastereoselectivities, leading to high enantiomeric excess (ee) after cleavage.[2]

  • Equipment: Most methods require standard organic synthesis laboratory equipment, but may necessitate strict control of temperature (e.g., -78 °C) and inert atmospheres.

Q4: How does a chiral auxiliary function to control stereochemistry?

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate.[3] In the context of amino acid synthesis, it typically forms an amide with a precursor like alanine. The inherent chirality and conformational rigidity of the auxiliary create a sterically biased environment. When a strong base is used to form an enolate, the auxiliary blocks one face of the planar enolate, forcing an incoming electrophile (like an ethyl group) to attack from the less hindered face. This results in the formation of one diastereomer in significant excess. The auxiliary is then cleaved under conditions that preserve the newly formed stereocenter, yielding the enantiomerically enriched product.[2][3]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)

Low stereoselectivity is the most frequent issue. The underlying cause often depends on the chosen synthetic method.

  • Possible Cause 1: Suboptimal Enolate Formation. The geometry and stability of the lithium enolate are critical for facial selectivity. Incomplete deprotonation or equilibration between enolate isomers can severely erode diastereoselectivity.

    • Solution:

      • Base Selection: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) to ensure rapid and complete deprotonation.

      • Temperature Control: Maintain a strict reaction temperature of -78 °C during deprotonation and alkylation. Warmer temperatures can allow for enolate equilibration, leading to a loss of stereocontrol.

      • Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent. Ensure it is freshly distilled and completely dry, as water will quench the base and enolate.

  • Possible Cause 2: Racemization During Auxiliary Cleavage. Harsh conditions used to remove the auxiliary (e.g., strong acid or base at high temperatures) can cause epimerization at the newly formed stereocenter.

    • Solution:

      • Mild Cleavage Conditions: For pseudoephenamine auxiliaries, direct alcoholysis with ethanol can yield the desired ethyl ester directly under milder conditions than traditional strong acid hydrolysis.[2] If using an Evans oxazolidinone auxiliary, methods like lithium hydroperoxide (LiOOH) cleavage are known to be mild.[9]

  • Possible Cause 3: Impure Reagents. The chiral auxiliary must be enantiomerically pure. Any contamination with the opposite enantiomer will directly reduce the maximum achievable d.e. of the product.

    • Solution:

      • Verify Auxiliary Purity: Confirm the enantiomeric purity of the chiral auxiliary by chiral HPLC or by measuring its specific rotation before use. Recrystallize if necessary.

  • Possible Cause 1: Incorrect Enzyme Selection. Not all enzymes will exhibit high enantioselectivity for a specific substrate. The small steric difference between the methyl and ethyl groups on the quaternary center makes recognition challenging for some enzymes.[10]

    • Solution:

      • Enzyme Screening: Test a panel of commercially available lipases. For instance, Candida antarctica lipase B (CALB) and Candida rugosa lipase are known to resolve related compounds but may show different enantiopreferences and efficiencies.[4]

  • Possible Cause 2: Suboptimal Reaction Conditions. Enzyme activity and selectivity are highly sensitive to the reaction environment.

    • Solution:

      • Solvent Choice: The choice of organic solvent can dramatically impact enzyme performance. Non-polar solvents like hexane or heptane are often preferred for esterifications.[4]

      • Temperature and pH: Optimize the temperature and pH (if in an aqueous or biphasic system). Lowering the temperature can sometimes enhance enantioselectivity, although it will slow the reaction rate.[11]

      • Water Activity: For reactions in organic media, controlling the water activity is crucial for optimal enzyme function. This can be managed by adding a specific amount of water or using salt hydrates.

Diagram: Troubleshooting Decision Tree for Low Stereoselectivity

G start Low ee / de Observed method Which method was used? start->method auxiliary Chiral Auxiliary method->auxiliary enzyme Enzymatic Resolution method->enzyme check_temp Was temp strictly -78°C? auxiliary->check_temp check_enzyme Has a panel of enzymes been screened? enzyme->check_enzyme check_base Is the base strong & non-nucleophilic? check_temp->check_base Yes fix_temp Action: Maintain -78°C with cryocool or dry ice/acetone bath. check_temp->fix_temp No check_cleavage Were cleavage conditions mild? check_base->check_cleavage Yes fix_base Action: Use freshly prepared LDA or commercial LiHMDS. check_base->fix_base No aux_purity Is auxiliary enantiopure? check_cleavage->aux_purity Yes fix_cleavage Action: Use direct alcoholysis or other mild cleavage protocols. check_cleavage->fix_cleavage No fix_purity Action: Recrystallize auxiliary and verify ee%. aux_purity->fix_purity No check_conditions Have solvent, temp, & pH been optimized? check_enzyme->check_conditions Yes screen_enzymes Action: Screen different lipases (e.g., CALB, CRL, PPL). check_enzyme->screen_enzymes No check_time Is reaction stopped at ~50% conversion? check_conditions->check_time Yes optimize_conditions Action: Systematically vary solvent polarity and temperature. check_conditions->optimize_conditions No optimize_time Action: Monitor conversion by GC/HPLC to stop at optimal point. check_time->optimize_time No

Caption: Troubleshooting workflow for low stereoselectivity.

Section 3: Key Experimental Protocols

The following protocols are provided as a starting point. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Asymmetric Synthesis via a Pseudoephenamine Chiral Auxiliary

This protocol is adapted from the highly effective method developed for the synthesis of quaternary α-methyl α-amino acids.[2] It involves the alkylation of a pseudoephenamine alaninamide derivative.

Diagram: General Workflow for Chiral Auxiliary Synthesis

G cluster_0 Step 1: Auxiliary Coupling cluster_1 Step 2: Deprotection & Imine Formation cluster_2 Step 3: Asymmetric Alkylation cluster_3 Step 4: Cleavage & Product Isolation Ala N-Boc Alanine Coupled N-Boc Alanine Amide Ala->Coupled Aux (1S,2S)-Pseudoephenamine Aux->Coupled Deprotect HCl Deprotection Coupled->Deprotect Imine Pivaldimine Formation Deprotect->Imine Substrate Chiral Substrate Imine->Substrate Enolate Chiral Enolate Substrate->Enolate Base LDA or LiHMDS THF, -78°C Base->Enolate Alkylated Alkylated Intermediate (High d.e.) Enolate->Alkylated EtI Ethyl Iodide EtI->Alkylated Cleavage Direct Alcoholysis (Ethanol) Alkylated->Cleavage Product Ethyl (S)-2-amino- 2-methylbutyrate Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux

Caption: Workflow for chiral auxiliary-based synthesis.

Step-by-Step Procedure:

  • Synthesis of the Chiral Substrate:

    • Couple N-Boc-(S)-alanine with (1S,2S)-pseudoephenamine using a standard peptide coupling reagent (e.g., pivaloyl chloride mixed anhydride method) to form the amide.[2]

    • Remove the N-Boc protecting group using HCl in an appropriate solvent.

    • Form the pivaldimine by reacting the resulting free amine with pivalaldehyde. This completes the synthesis of the substrate: (1S,2S)-pseudoephenamine (R)-alaninamide pivaldimine.[2]

  • Asymmetric Alkylation:

    • Dissolve the chiral substrate (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

    • Slowly add a solution of LiHMDS (1.1 eq, 1.0 M in THF) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes to ensure complete enolate formation.

    • Add ethyl iodide (1.2 eq) dropwise. The solution may change color.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

    • Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

  • Auxiliary Cleavage (Direct Alcoholysis):

    • Dissolve the purified, alkylated intermediate in absolute ethanol.

    • Add a mild acid catalyst if necessary (e.g., a catalytic amount of HCl).

    • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

    • Cool the reaction, neutralize the acid, and concentrate the solvent.

    • The crude product will contain the desired Ethyl (S)-2-amino-2-methylbutyrate and the recoverable chiral auxiliary. These can be separated by chromatography or distillation.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

This protocol describes the enantioselective esterification of racemic 2-amino-2-methylbutyric acid. The enzyme will preferentially esterify one enantiomer, allowing for separation.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a flask, add racemic 2-amino-2-methylbutyric acid (1.0 eq), n-octanol (1.5 eq, as the acyl acceptor), and a non-polar solvent like hexane.

    • Add the chosen immobilized lipase (e.g., Novozym 435, which is an immobilized Candida antarctica lipase B) at a loading of 5-10% w/w relative to the amino acid.

    • Add molecular sieves to control the water content.

  • Enzymatic Reaction:

    • Stir the suspension at a controlled temperature (e.g., 40-50 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and ee of both the ester product and the remaining unreacted acid.

  • Workup and Separation:

    • Once ~50% conversion is reached, filter off the immobilized enzyme (it can be washed and potentially reused).

    • Remove the solvent under reduced pressure.

    • The resulting mixture contains the esterified product and the unreacted amino acid. These can be separated based on their different chemical properties (e.g., by acid-base extraction). One will be enriched in the (S)-enantiomer and the other in the (R)-enantiomer, depending on the enzyme's preference.

Section 4: Data Presentation

The following tables present illustrative data based on typical optimization experiments.

Table 1: Effect of Reaction Parameters on Diastereoselectivity in Pseudoephenamine-Directed Alkylation
EntryBase (1.1 eq)SolventTemperature (°C)Time (h)Diastereomeric Ratio (S,S) : (S,R)
1LDATHF-783>98 : 2
2LiHMDSTHF-783>98 : 2
3LDATHF-40290 : 10
4n-BuLiTHF-78385 : 15

As this table illustrates, maintaining a low temperature and using a non-nucleophilic amide base is critical for achieving high diastereoselectivity.

Table 2: Screening of Immobilized Lipases for Kinetic Resolution of (±)-2-Amino-2-methylbutyric acid
EntryLipase SourceSolventTemp (°C)Time for ~50% Conv. (h)ee of Product Ester (%)ee of Unreacted Acid (%)
1Candida antarctica BHexane5024>95>95
2Candida rugosaHexane50487572
3Thermomyces lanuginosusToluene50309190
4Rhizopus oryzaeHexane40724945

Data suggests that Candida antarctica B is a highly effective biocatalyst for this specific resolution, offering excellent enantioselectivity.[4]

References

  • Myers, A. G., & Gleason, J. L. (2006). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Journal of the American Chemical Society, 128(34), 11038–11039. [Link]

  • Pecchini, P., et al. (2024). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. Organic & Biomolecular Chemistry. [Link]

  • Mittersteiner, M., et al. (2018). Convenient enzymatic resolution of (R,S)-2-methylbutyric acid catalyzed by immobilized lipases. Chirality, 30(1), 106-111. [Link]

  • Yang, Z.-P., Freas, D. J., & Fu, G. C. (2021). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 143(22), 8614–8618. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Hu, X., et al. (2015). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Organic Chemistry Frontiers, 2(6), 659-663. [Link]

  • Schöllkopf, U., et al. (1981). Asymmetric Syntheses via Heterocyclic Intermediates; VIII. Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent. Synthesis. [Link]

  • Chemistry LibreTexts. (2024). Synthesis of Amino Acids. [Link]

  • Hu, W., et al. (2015). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 6(1), 529-533. [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series. [Link]

  • Sharma, A., et al. (2022). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Beilstein Journal of Organic Chemistry, 18, 188-221. [Link]

  • Weiss, D. S. (2014). Stereoselective synthesis of quaternary alpha-amino acids using chemo- and biocatalysts. Doctoral Thesis, Heinrich-Heine-Universität Düsseldorf. [Link]

  • D'Andrea, F., et al. (2011). Stereoselective Pd-Catalyzed Synthesis of Quaternary α-d-C-Mannosyl-(S)-amino Acids. The Journal of Organic Chemistry, 76(12), 4964-4972. [Link]

  • Kannappan, V. (2025). Resolution of Enantiomers. Chiralpedia. [Link]

  • García, R. (2002). Enzymatic synthesis of n-octyl (+)-2-methylbutanoate ester from racemic (±)-2-methylbutanoic acid by immobilized lipase: optimization by statistical analysis. Enzyme and Microbial Technology, 30(1), 110-115. [Link]

  • Lee, H., et al. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. International Journal of Molecular Sciences, 22(5), 2434. [Link]

  • Li, C., et al. (2022). Construction of a quaternary stereogenic center by asymmetric hydroformylation: a straightforward method to prepare chiral α-quaternary amino acids. Chemical Science, 13(25), 7439-7445. [Link]

  • Nago, H., et al. (2007). Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds. Flavour and Fragrance Journal, 22(5), 411-417. [Link]

  • Li, N., et al. (2010). Process for preparing (R)-2-methylbutanoic acid and (R)-2-methylbutanoic acid ethyl ester via lipase resolution.

Sources

scale-up issues for Ethyl (S)-2-amino-2-methylbutyrate production

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Scale-Up Support Package: Ethyl (S)-2-amino-2-methylbutyrate Production

Executive Summary

Ethyl (S)-2-amino-2-methylbutyrate (also known as (S)-Isovaline ethyl ester) presents unique scale-up challenges distinct from standard proteinogenic amino acids. The presence of a quaternary


-carbon (bearing both methyl and ethyl groups) creates significant steric hindrance , drastically reducing the kinetics of esterification compared to analogs like Alanine or Valine. Furthermore, while the lack of an 

-proton renders the compound chemically resistant to racemization via standard enolization mechanisms, it imposes strict requirements on the optical purity of the starting material.

This guide addresses the three critical bottlenecks in scale-up: Reaction Kinetics (Steric Blockade) , Thermal Management (Exotherm/Off-gassing) , and Product Isolation (Volatility & Stability) .

Module 1: Reaction Engineering & Synthesis

Q: Why is the esterification conversion stalling at ~80% despite standard protocols?

Diagnosis: Steric Hindrance. Unlike Leucine or Phenylalanine, the


-carbon of (S)-2-amino-2-methylbutyrate is fully substituted (quaternary). The nucleophilic attack of ethanol on the activated carbonyl is physically obstructed by the bulky methyl and ethyl groups. Standard reflux times (2–4 hours) are insufficient.

Protocol Adjustment:

  • Stoichiometry: Increase Thionyl Chloride (

    
    ) equivalents to 1.5 – 2.0 eq . The excess drives the equilibrium and acts as a dehydrating agent.
    
  • Thermodynamics: The reaction requires sustained heat. Reflux at 78–80°C (ethanol reflux) is mandatory.

  • Duration: Extend reaction time to 12–16 hours . Monitor via GC or TLC (ninhydrin stain) until starting material is <1%.

Q: How do we manage the massive gas evolution during addition on a 100g+ scale?

Safety Critical: The reaction of


 with ethanol releases copious amounts of 

(gas) and

(gas).

(Note: In the presence of amino acid, the EtCl formation is a side reaction; the main pathway activates the carboxyl group).

The "Cold-Add, Hot-Cook" Protocol:

  • Chilling: Cool the absolute ethanol to -10°C to 0°C .

  • Controlled Addition: Add

    
     dropwise. The exotherm is violent. Maintain internal temperature < 10°C .
    
  • Solubility Check: Add the solid (S)-2-amino-2-methylbutyric acid after the

    
     addition is complete and the solution has aged for 30 mins. This prevents localized heating of the solid amino acid which can cause charring.
    
  • Ramp: Slowly ramp to reflux over 2 hours. The bulk of gas evolution occurs during this ramp. Ensure scrubber capacity is sufficient.

Module 2: Workup & Isolation

Q: We are losing yield during the concentration step. Is the product volatile?

Yes. The free base of Ethyl (S)-2-amino-2-methylbutyrate (MW ~145.2 g/mol ) is an oil with moderate volatility.

  • Risk: High-vacuum concentration at high temperatures will co-distill the product.

  • Solution:

    • Isolate as the Hydrochloride Salt (solid) whenever possible. It is non-volatile and stable.

    • If the Free Base is required:

      • Neutralize the salt with saturated

        
         or 
        
        
        
        at 0°C.
      • Extract into Diethyl Ether or MTBE (Methyl tert-butyl ether).

      • Dry over

        
        .
        
      • Concentrate under mild vacuum (200-300 mbar) at < 30°C . Do not use high vacuum (< 10 mbar) unless you are intentionally distilling the product for purification.

Q: The optical rotation is lower than literature values. Did we racemize it?

Scientific Reality Check: Unlike standard amino acids, (S)-2-amino-2-methylbutyrate cannot racemize via the standard enolization mechanism because it lacks an acidic


-proton.
  • Scenario A (Likely): The starting material (acid) was not optically pure.

  • Scenario B (Impurity): You have unreacted starting acid or solvent impurities affecting the rotation reading.

  • Scenario C (Resolution Failure): If you produced the starting material via enzymatic resolution or chiral alkylation, the error occurred upstream.

Action: Perform Chiral GC or HPLC (e.g., Chiralpak AD-H or Crownpak CR) to determine enantiomeric excess (ee). Do not rely solely on optical rotation.

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<60%) Incomplete conversion (Sterics)Increase reflux time to 16h; Ensure anhydrous EtOH.
Product Loss (Free Base) Volatility during evaporationUse mild vacuum (>200 mbar); Keep bath <30°C.
Yellow/Brown Color High temp during

addition
Strict temp control (<10°C) during addition.
Low Optical Rotation Impure Starting MaterialCheck raw material ee. Impossible to racemize in situ.
Salt is Hygroscopic Residual HCl/EthanolDry salt in vacuum oven at 40°C with

trap.

Visualizations

Figure 1: Scale-Up Process Workflow

Caption: Optimized workflow for the synthesis of hindered amino acid esters, prioritizing thermal control and kinetic completion.

G Start Start: (S)-2-Amino-2- methylbutyric Acid SolventPrep Ethanol Preparation (Anhydrous, -10°C) Activation Activation Step Add SOCl2 dropwise (Keep T < 10°C) SolventPrep->Activation Addition Substrate Addition Add Amino Acid Solid Activation->Addition Exotherm Control Reaction Esterification Reflux 80°C, 12-16h (Steric Barrier) Addition->Reaction Monitor QC Check GC/TLC <1% SM Reaction->Monitor Monitor->Reaction Incomplete Workup Concentration Remove excess SOCl2/EtOH Monitor->Workup Complete Decision Form Required? Workup->Decision SaltPath HCl Salt Isolation Crystallize (Et2O/EtOH) Decision->SaltPath Stable Solid FreeBasePath Free Base Isolation Neut. (NaHCO3), Extr. (MTBE) Low Vac Evap Decision->FreeBasePath Volatile Oil

Figure 2: Troubleshooting Logic Tree (Steric & Purity)

Caption: Diagnostic logic for addressing yield and purity issues in quaternary amino acid esterification.

Logic Issue Problem Detected Type Identify Issue Issue->Type LowYield Low Yield Type->LowYield LowEE Low Enantiomeric Excess Type->LowEE CheckVol Is product lost on Rotovap? LowYield->CheckVol MechCheck Can it Racemize? LowEE->MechCheck VolYes Product is Volatile! Reduce Vacuum Strength CheckVol->VolYes Yes VolNo Check Conversion CheckVol->VolNo No Time Increase Rxn Time (Steric Hindrance) VolNo->Time NoH No Alpha-Proton (Impossible) MechCheck->NoH Mechanism? Source Check Starting Material Optical Purity NoH->Source

References

  • Ager, D. J. (2005). The Synthesis of Carboxylic Acids, Esters and Their Derivatives. In Comprehensive Organic Functional Group Transformations II. Elsevier. Link

    • Cited for: General mechanisms of acid-catalyzed esterification and steric consider
  • Soloshonok, V. A., et al. (2004). "Asymmetric Synthesis of

    
    -Amino Acids via Homologation of Ni(II) Complexes." Journal of Organic Chemistry. Link
    
    • Cited for: Synthesis and stability of qu
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

    • Cited for: Ester stability and handling of amino acid esters.[1]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Thionyl Chloride. Link

    • Cited for: Safety protocols regarding exotherms and gas evolution.

Sources

Technical Support Center: Purification of Ethyl (S)-2-amino-2-methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for the removal of impurities from Ethyl (S)-2-amino-2-methylbutyrate.

Welcome to the technical support guide for the purification of Ethyl (S)-2-amino-2-methylbutyrate. This resource is designed for researchers, chemists, and process development professionals who are working with this chiral building block and require guidance on achieving high levels of chemical and enantiomeric purity. The following troubleshooting guide, presented in a question-and-answer format, addresses common purification challenges and provides detailed, field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized Ethyl (S)-2-amino-2-methylbutyrate is contaminated with non-basic organic impurities. How can I perform an initial cleanup?

A1: Acid-base extraction is the most effective initial step to remove neutral or acidic organic impurities.

This technique leverages the basicity of the amino group on your target compound. By treating the crude product with an aqueous acid, the amino ester is protonated, forming a water-soluble ammonium salt. Non-basic impurities, such as unreacted starting materials (e.g., ethyl 2-bromo-2-methylbutyrate) or other organic byproducts, will remain in the organic phase and can be separated.

start Crude Product in Organic Solvent (e.g., EtOAc, DCM) add_acid Add aq. HCl (1M) start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer Organic Phase: Contains Neutral/Acidic Impurities separate1->organic_layer Top/Bottom Layer aq_layer Aqueous Phase: Contains Protonated Product (Salt) separate1->aq_layer Top/Bottom Layer wash_organic Wash Organic Phase (Optional Recovery) organic_layer->wash_organic basify Add aq. NaOH (2M) until pH > 10 aq_layer->basify extract_back Extract with Organic Solvent basify->extract_back separate2 Separate Layers extract_back->separate2 aq_waste Aqueous Waste separate2->aq_waste final_organic Organic Phase: Contains Purified Free Amino Ester separate2->final_organic dry_concentrate Dry (Na2SO4), Filter & Concentrate final_organic->dry_concentrate end Purified Product dry_concentrate->end

Caption: Workflow for purification via acid-base extraction.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate fully.

  • Separation: Drain the aqueous layer (containing the protonated product) into a clean flask. The organic layer contains the non-basic impurities. For thorough extraction, you may repeat steps 2-3 with the organic layer.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M sodium hydroxide (NaOH) with stirring until the pH of the solution is greater than 10. This deprotonates the ammonium salt, regenerating the free amino ester.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel and extract it three times with a fresh portion of organic solvent (e.g., EtOAc or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator to yield the purified ethyl (S)-2-amino-2-methylbutyrate.

Q2: My product is thermally stable. How can I remove impurities with significantly different boiling points?

A2: Vacuum distillation is an excellent method for purifying thermally stable liquids with different volatilities.

Ethyl (S)-2-amino-2-methylbutyrate, like many amino esters, has a relatively high boiling point due to hydrogen bonding. Applying a vacuum lowers the boiling point, preventing thermal decomposition. This method is ideal for removing lower-boiling impurities (e.g., residual solvents, starting materials) or higher-boiling, non-volatile contaminants.

CompoundStructureBoiling Point (°C at atm. pressure)Notes
Ethyl (S)-2-amino-2-methylbutyrateC₇H₁₅NO₂~160-170 °C (estimated)Higher than non-aminated analog due to H-bonding.
Ethyl 2-methylbutyrateC₇H₁₄O₂133 °C[1][2]A potential precursor or related impurity.
2-Methylbutyric AcidC₅H₁₀O₂176-177 °CPotential hydrolysis product or starting material.
EthanolC₂H₆O78 °CCommon solvent and reagent.
  • Setup: Assemble a vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is dry and ground glass joints are properly greased to ensure a good seal.[3]

  • Charge the Flask: Add the crude amino ester to the distilling flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Close the system and slowly apply vacuum using a vacuum pump. A typical target pressure for this type of compound is <10 mmHg.[3][4]

  • Heating: Begin heating the distillation flask using a heating mantle. Stir the liquid continuously.

  • Collect Fractions:

    • Forerun: Collect the initial, low-boiling fraction, which will contain volatile impurities like residual solvents.

    • Main Fraction: Once the temperature at the distillation head stabilizes, switch to a new receiving flask and collect the main fraction corresponding to your product.

    • Residue: Stop the distillation before the flask boils to dryness to avoid charring the non-volatile impurities left behind.

  • Shutdown: Remove the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

Q3: My main impurity is the (R)-enantiomer. How can I improve the enantiomeric excess (e.e.)?

A3: For enantiomeric purification, diastereomeric salt crystallization is the most common and scalable method. Chiral chromatography is also a powerful tool, particularly for analytical assessment and small-scale preparative work.[5][6][7]

This classic resolution technique involves reacting the racemic or enantioenriched amino ester with a single enantiomer of a chiral acid (the resolving agent). This reaction forms two diastereomeric salts with different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

start Enantioenriched Amino Ester (R/S Mix) add_resolver Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) start->add_resolver form_salts Formation of Diastereomeric Salts (S,R) and (R,R) add_resolver->form_salts crystallize Fractional Crystallization from Suitable Solvent form_salts->crystallize less_soluble Less Soluble Salt Crystallizes Out crystallize->less_soluble Cool solution more_soluble More Soluble Salt Remains in Mother Liquor crystallize->more_soluble Filtrate filter_wash Filter & Wash Crystals less_soluble->filter_wash recover_r Recover (R)-Enantiomer from Mother Liquor more_soluble->recover_r liberate_free Liberate Free Base (Basify & Extract) filter_wash->liberate_free purified_s Purified (S)-Enantiomer liberate_free->purified_s

Caption: Logic for enantiomeric enrichment via crystallization.

  • Select Resolving Agent: Common chiral acids include tartaric acid, mandelic acid, or camphorsulfonic acid. The choice is often empirical.

  • Salt Formation: Dissolve the enantioenriched amino ester in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent in the same solvent.

  • Combine and Crystallize: Add the resolving agent solution to the amino ester solution. Heat the mixture to dissolve everything, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.[8]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

  • Check Purity: Analyze the enantiomeric excess of the free base obtained from a small sample of the crystals (e.g., by chiral HPLC).

  • Recrystallization: If necessary, recrystallize the salt from a fresh portion of the solvent to further improve diastereomeric purity.

  • Liberation of Free Base: Once the desired purity is achieved, dissolve the diastereomeric salt in water and liberate the free amino ester using the basification and extraction procedure described in Q1 .

While often used for analysis, chiral HPLC can be scaled up for preparative separations. This method physically separates the two enantiomers as they pass through a column containing a chiral stationary phase (CSP).

  • Column Selection: Polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin) CSPs are effective for separating underivatized amino acids and their esters.

  • Mobile Phase: A mixture of an organic solvent (like ethanol or acetonitrile) and a buffer is typically used. The exact conditions must be optimized for the specific column and compound.

  • Procedure: A small-scale analytical method is first developed to achieve baseline separation of the enantiomers. This method is then scaled up to a larger preparative column to process larger quantities of the material.

Summary of Purification Techniques

MethodPrimary Impurities RemovedAdvantagesDisadvantages
Acid-Base Extraction Neutral and acidic organic compoundsFast, inexpensive, high capacity, good for initial cleanup.Does not remove other basic impurities or the wrong enantiomer.
Vacuum Distillation Volatile and non-volatile compoundsEffective for large differences in boiling points; can be highly efficient.Requires thermally stable compound; not effective for separating enantiomers.
Diastereomeric Salt Crystallization EnantiomersScalable, cost-effective for large quantities, well-established technique.[9][10]Can be time-consuming, requires screening of resolving agents and solvents, potential for yield loss.
Chiral Chromatography EnantiomersHigh resolution, directly yields pure enantiomers, applicable to small scales.Expensive stationary phases, lower throughput, requires specialized equipment.

References

  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. (2018). Chem. Eng. Technol.
  • Amino-alcohol and a process for its production. (US2229187A).
  • Organic Syntheses Procedure. Organic Syntheses.
  • Process for the preparation of amino acid methyl esters. (US8039662B2).
  • Crystallization of acidic amino acid. (JPH1059911A).
  • Vacuum Distillation. (2000).
  • Process for producing crystals of salt of acidic amino acid and basic amino acid. (EP0477991B1).
  • Crystalliz
  • Salts of amino acids: Crystallization, Structure and Properties. University of Vienna.
  • A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry.
  • Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral st
  • Process for esterification of amino acids and peptides. (WO1998049133A1).
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Chiral Separation of Amino Acid Enantiomers.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • The Ethyl 2-methylbutyrates.
  • ethyl 2-methyl butyr
  • Substance Information Document Ethyl 2-methylbutyr
  • ETHYL-2-METHYL BUTYR
  • CN103508886A - Continuous production method for ethyl 2-methylbutyrate.
  • Discover Ethyl 2-methylbutyrate, Methyl 2-methylbutyr
  • Showing Compound (S)-(+)
  • Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. (2025).
  • A Convenient Synthesis of Amino Acid Methyl Esters. (2009). Molecules.

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Validation & Comparative

A Comparative Guide to the Chiral Purity Analysis of Ethyl (S)-2-amino-2-methylbutyrate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of Ethyl (S)-2-amino-2-methylbutyrate. As a non-proteinogenic α-amino acid ester, this compound serves as a critical chiral building block in the synthesis of complex pharmaceutical agents. Ensuring its enantiomeric purity is paramount, as the presence of the undesired (R)-enantiomer can lead to altered pharmacological activity or unforeseen toxicity.[1] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust, reliable, and efficient analytical methods for this purpose. We will explore the underlying principles of chiral recognition, compare leading Chiral Stationary Phase (CSP) technologies, and provide detailed, validated experimental protocols.

The Foundation: Principles of Chiral Recognition in HPLC

The separation of enantiomers requires a chiral environment. In HPLC, this is achieved by using a Chiral Stationary Phase (CSP), where a chiral selector is chemically bonded to a solid support (typically silica). The fundamental principle governing separation is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector. For a successful separation, there must be a sufficient difference in the stability (free energy of formation) of these two diastereomeric complexes. This stability difference arises from a combination of intermolecular interactions, including hydrogen bonding, π-π interactions, dipole-dipole forces, ionic interactions, and steric repulsion.[2] A widely accepted model posits that a minimum of three simultaneous interactions between the analyte and the CSP are necessary for effective chiral recognition.[3]

A Comparative Guide to Chiral Stationary Phases for Amino Acid Ester Analysis

The choice of CSP is the most critical factor in developing a chiral separation method. For an analyte like Ethyl (S)-2-amino-2-methylbutyrate, which possesses a primary amine, an ester group, and a small aliphatic side chain, several classes of CSPs are viable. Here, we compare three leading alternatives.

FeaturePolysaccharide-Based CSPsMacrocyclic Glycopeptide-Based CSPsZwitterionic Ion-Exchange CSPs
Chiral Selector Example Amylose or Cellulose PhenylcarbamateTeicoplanin or VancomycinCinchona Alkaloid Derivatives
Primary Mechanism Insertion into chiral grooves/cavities of the helical polymer. Relies on hydrogen bonding, π-π, and dipole-dipole interactions.[4][5]Multi-modal interactions within a complex "basket-like" structure. Involves hydrogen bonding, ionic interactions, and inclusion complexation.[2][6]Zwitterionic (dual) ion-exchange. Relies on electrostatic interactions between the amphoteric analyte and both anionic and cationic sites on the selector.[7]
Ideal Analytes Broad range of compounds. Extremely effective for analytes with aromatic groups, often requiring derivatization (e.g., N-FMOC) for polar analytes.[4][8]Underivatized polar and ionizable compounds, including amino acids, amino acid esters, and small peptides.[2][6]Specifically designed for amphoteric compounds like free amino acids and small peptides.[7]
Typical Mobile Phases Normal-Phase (Hexane/Alcohol), Polar Organic (e.g., Acetonitrile/Methanol), and Reversed-Phase (Acetonitrile/Water).[1]Reversed-Phase (Water/Methanol/Acetonitrile) and Polar Organic. Highly compatible with mass spectrometry (MS).[2][9]Polar Organic (Methanol/Acetonitrile) with acidic and basic additives to control ionization.[7]
Advantages • Extremely high success rates across diverse compound classes.• Wide variety of derivatives available.• Robust and long-lasting.• Excellent for direct analysis of polar analytes without derivatization.• Operates in MS-friendly reversed-phase modes.• Predictable elution order for many amino acids (D-form often retained longer).[6]• Unique selectivity for zwitterionic molecules.• Complementary to other CSP types.
Limitations • Direct analysis of small, polar analytes can be challenging.• Normal-phase solvents can be less convenient and environmentally friendly.• Selectivity can be highly sensitive to mobile phase pH and ionic strength.• Fewer structural variations compared to polysaccharide CSPs.• More specialized application range.• Method development can be more complex due to the influence of mobile phase additives.

Strategic Method Development Workflow

A systematic approach is crucial for efficiently developing a robust chiral separation method. The following workflow is recommended for Ethyl (S)-2-amino-2-methylbutyrate.

G cluster_0 Phase 1: Assessment & Planning cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Analyte Characterization Ethyl (S)-2-amino-2-methylbutyrate - Primary Amine - Ester Group - No strong chromophore B Decision: Direct vs. Derivatization Direct: Faster, simpler (Macrocyclic CSP) Derivatization: Enhanced sensitivity (Polysaccharide CSP) A->B C Select Screening Columns 1. Macrocyclic (e.g., CHIROBIOTIC T) 2. Polysaccharide (e.g., Lux Cellulose-1) B->C Proceed to Screening D Select Screening Mobile Phases - RP: ACN/H2O w/ 0.1% Acid - NP: Hexane/IPA w/ 0.1% Base E Evaluate Screening Data (Resolution > 1.0?) D->E E->C No, Rescreen F Optimize Mobile Phase - Adjust Organic % (ACN/MeOH) - Vary Additive (Acid/Base Type & Conc.) E->F Yes G Optimize Conditions - Temperature - Flow Rate F->G H Final Method (Resolution > 1.5, Tailing < 1.5) G->H

Caption: A systematic workflow for chiral HPLC method development.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the chiral purity analysis of Ethyl (S)-2-amino-2-methylbutyrate.

Protocol 1: Direct Analysis on a Macrocyclic Glycopeptide CSP

This method is ideal for rapid, direct analysis without derivatization and is compatible with LC-MS.

  • Principle : The enantiomers are separated on a teicoplanin-based CSP in a reversed-phase, polar ionic mode. Chiral recognition is achieved through a combination of ionic, hydrogen bonding, and inclusion interactions.[6][9]

  • Equipment and Reagents :

    • HPLC system with UV or Mass Spectrometric detector.

    • Chiral Column: Astec® CHIROBIOTIC® T , 250 x 4.6 mm, 5 µm.

    • Methanol (HPLC Grade), Water (HPLC Grade), Acetic Acid (ACS Grade).

    • Ethyl (S)-2-amino-2-methylbutyrate reference standard and sample.

    • Racemic (R/S)-2-amino-2-methylbutyrate ethyl ester for peak identification.

  • Procedure :

    • Mobile Phase Preparation : Prepare a solution of Methanol/Water/Acetic Acid (90:10:0.1, v/v/v). Degas before use.

    • Standard Preparation :

      • Racemic Standard : Dissolve ~5 mg of racemic standard in 10 mL of mobile phase (approx. 0.5 mg/mL).

      • Sample Solution : Dissolve ~5 mg of the Ethyl (S)-2-amino-2-methylbutyrate sample in 10 mL of mobile phase.

    • HPLC Conditions :

      • Column : Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

      • Mobile Phase : 90:10:0.1 Methanol/Water/Acetic Acid

      • Flow Rate : 1.0 mL/min

      • Column Temperature : 25 °C

      • Detection : UV at 210 nm (or MS detection)

      • Injection Volume : 10 µL

    • Data Analysis :

      • Inject the racemic standard to identify the elution order of the (R) and (S) enantiomers. Typically, the D- or (R)-enantiomer is retained longer on teicoplanin CSPs.[6]

      • Inject the sample solution.

      • Calculate the enantiomeric excess (% ee) using the peak areas (A) of the S and R enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] * 100

Protocol 2: Orthogonal Method via N-FMOC Derivatization on a Polysaccharide CSP

This method provides an excellent confirmatory analysis and is often used when very low limits of detection for the impurity enantiomer are required. The FMOC group provides a strong UV chromophore.[4]

  • Principle : The analyte is first derivatized with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). The resulting N-FMOC protected amino acid esters are then separated on a cellulose-based CSP. The bulky, rigid FMOC group enhances chiral recognition through π-π and steric interactions with the CSP.[4][8]

  • Equipment and Reagents :

    • HPLC system with a UV detector.

    • Chiral Column: Lux® 5 µm Cellulose-1 , 250 x 4.6 mm.

    • Acetonitrile (HPLC Grade), Water (HPLC Grade), Trifluoroacetic Acid (TFA).

    • Sodium Borate buffer (0.1 M, pH 9.0).

    • FMOC-Cl solution (15 mM in Acetonitrile).

  • Procedure :

    • Derivatization :

      • To 100 µL of a 1 mg/mL solution of the amino acid ester in water, add 100 µL of 0.1 M borate buffer (pH 9.0).

      • Add 200 µL of the 15 mM FMOC-Cl solution.

      • Vortex for 1 minute and let stand at room temperature for 5 minutes.

      • Quench the reaction by adding 100 µL of 2% (v/v) glycine solution.

      • Dilute the final mixture with the mobile phase to an appropriate concentration for HPLC analysis.

    • Mobile Phase Preparation : Prepare a solution of Acetonitrile/Water/TFA (60:40:0.1, v/v/v). Degas before use.

    • HPLC Conditions :

      • Column : Lux® 5 µm Cellulose-1, 250 x 4.6 mm

      • Mobile Phase : 60:40:0.1 Acetonitrile/Water/TFA

      • Flow Rate : 1.0 mL/min

      • Column Temperature : 25 °C

      • Detection : UV at 265 nm

      • Injection Volume : 10 µL

    • Data Analysis :

      • Prepare and inject a derivatized racemic standard to confirm the elution order.

      • Inject the derivatized sample solution.

      • Calculate the enantiomeric excess (% ee) as described in Protocol 1.

Ensuring Trustworthy Results

A validated chiral method requires more than just separation. The entire system must be self-validating to ensure the integrity of the final purity value.

G A System Suitability Test (SST) Inject Racemic Standard B SST Criteria Met? - Resolution (Rs) > 1.5 - Tailing Factor (Tf) < 1.8 A->B C Peak Identification - Confirm (S) and (R) peak  retention times (tR) B->C PASS G FAIL: Troubleshoot Method (Check mobile phase, column, system) B->G FAIL D Sample Analysis Inject Sample Solution C->D E Quantitation - Integrate peak areas - Ensure impurity peak is above LOQ D->E F Calculate Enantiomeric Purity % ee = [(A_major - A_minor) / (A_major + A_minor)] * 100 E->F

Caption: Logical workflow for ensuring a validated, trustworthy result.

Conclusion

Both macrocyclic glycopeptide and polysaccharide-based CSPs represent powerful and effective technologies for the chiral purity analysis of Ethyl (S)-2-amino-2-methylbutyrate.

  • For speed, simplicity, and MS-compatibility , direct analysis on a teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T) is the recommended primary approach. It eliminates the time and potential variability associated with a derivatization step.

  • For orthogonal confirmation, enhanced UV sensitivity, and potentially higher resolution , analysis on a polysaccharide-based CSP (e.g., Lux® Cellulose-1) following N-FMOC derivatization is an excellent alternative.

The final choice will depend on the specific requirements of the laboratory, including available instrumentation, desired detection limits, and whether the analysis is for routine quality control or for investigational method development. By following the systematic workflow and protocols outlined in this guide, researchers can confidently develop and validate a robust method to ensure the chiral integrity of this important synthetic building block.

References

  • Astec. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Zhang, T., Holder, E., Franco, P., & Eksteen, E. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • Farcas, A., & Mot, A. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(15), 4586. [Link]

  • Long, W. J. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc.
  • Regis Technologies. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
  • Chiral Technologies. (n.d.). Amino Acid Database - HPLC. Retrieved from [Link]

  • Ribeiro, J. A., et al. (2007). Elucidation of chiral Recognition mechanism of alpha-amino acids using ligand exchange high performance liquid chromatography. Journal of the Brazilian Chemical Society, 18(8). [Link]

  • Kim, H., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 179-187. [Link]

  • CAT. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from [Link]

  • Leavell, M. D., et al. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Journal of the American Society for Mass Spectrometry, 11(6), 530-535. [Link]

  • Cerdá, M. F., et al. (2021). Determination of amino acid content and its enantiomeric composition in honey samples from Mendoza, Argentina. Food Chemistry, 360, 130005. [Link]

  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Wang, Z., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 13(4), 489-502. [Link]

  • Royal Society of Chemistry. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. Retrieved from [Link]

  • D'Orazio, G., et al. (2022). Environmentally Sustainable Achiral and Chiral Chromatographic Analysis of Amino Acids in Food Supplements. Molecules, 27(22), 7793. [Link]

  • Brat, D., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Biotechnology for Biofuels, 10, 84. [Link]

  • ResearchGate. (n.d.). Synthesis of β -Amino Alcohols Using Ethyl 2-Cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o -NosylOXY). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate. Retrieved from [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 3(10), 2482-2507. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

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Advanced Structural Confirmation of Ethyl (S)-2-amino-2-methylbutyrate: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of NMR-based structural confirmation methods for Ethyl (S)-2-amino-2-methylbutyrate (also known as (S)-Isovaline ethyl ester). It is designed for analytical scientists and process chemists requiring rigorous verification of structural identity and enantiomeric purity.

Executive Summary

Ethyl (S)-2-amino-2-methylbutyrate is a sterically hindered


-disubstituted amino acid ester. Unlike simple amino acids, the quaternary 

-carbon introduces significant steric bulk, making standard enantiomeric analysis challenging. This guide compares three primary analytical workflows for structural and chiral confirmation:
  • Baseline 1D NMR: For chemical structure and achiral purity.

  • CSA-NMR (Chiral Solvating Agents): For rapid enantiomeric excess (ee%) determination without derivatization.

  • Mosher’s Method (Derivatization): For absolute configuration assignment.

Quick Comparison: Analytical Approaches
FeatureBaseline 1D NMR CSA-NMR (Eu(hfc)₃) Mosher's Derivatization Chiral HPLC
Primary Utility Chemical StructureEnantiomeric Purity (ee%)Absolute Config. & ee%Trace Impurity / QC
Sample Prep < 5 mins< 10 mins2–4 HoursMethod Dev. Dependent
Cost per Run LowMedium (Reagent cost)High (Reagent + Time)Medium (Column cost)
Resolution N/A (Achiral)Moderate (

ppm)
High (

ppm)
Very High
Steric Limit NoneLow sensitivity to stericsHigh (Hindered reaction)Column Dependent

Baseline Structural Characterization (Achiral)

Before chiral analysis, the chemical constitution must be validated. The


-disubstitution pattern creates unique spectral signatures, particularly the diastereotopic nature of the side-chain methylene protons.
Reference Spectral Data (400 MHz, CDCl₃)

Note: Shifts are reported for the free base. The HCl salt will show downfield shifts for


-adjacent protons.
NucleusAssignmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Notes
¹H Ester -CH₃1.28Triplet (t)7.1Typical ethyl ester
¹H

-Methyl
1.35Singlet (s)-Diagnostic Quaternary Signal
¹H Side-chain -CH₃0.89Triplet (t)7.4Upfield terminus
¹H Side-chain -CH₂-1.60 – 1.85Multiplet (m)-Diastereotopic (ABX₃ system)
¹H Ester -CH₂-4.18Quartet (q)7.1Deshielded by Oxygen
¹H -NH₂1.80Broad (br s)-Exchangeable (conc. dependent)
¹³C Carbonyl (C=O)176.5Singlet-Quaternary
¹³C

-Carbon
59.2Singlet-Quaternary (Low intensity)
Expert Insight: The "Salt Shift" Trap

A common error in analyzing this compound is ignoring the protonation state.

  • Free Base:

    
    -Methyl appears ~1.35 ppm.
    
  • HCl Salt:

    
    -Methyl shifts downfield to ~1.65 ppm due to the deshielding ammonium group (
    
    
    
    ).
  • Protocol: Always neutralize the sample with

    
     (aq) and extract into 
    
    
    
    if comparing to free-base literature values.

Enantiomeric Purity Assessment: The Core Comparison

Verifying the (S)-enantiomer requires a chiral environment. We compare the two most effective NMR methods against the HPLC benchmark.

Method A: Chiral Solvating Agents (CSA-NMR)

Best for: Rapid "Yes/No" confirmation of chirality and rough ee% calculation.

Mechanism: The paramagnetic shift reagent, typically Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), complexes with the amine and ester carbonyl lone pairs. This induces different magnetic environments for the (R) and (S) enantiomers without forming covalent bonds.[1]

  • Target Signal: The

    
    -Methyl singlet is the best handle. It is a sharp singlet and usually splits cleanly.
    
  • Expected Result: In the presence of 0.2 eq Eu(hfc)₃, the (S)-enantiomer

    
    -methyl signal will shift downfield (e.g., to ~2.5 ppm) and separate from the (R)-enantiomer signal (e.g., ~2.7 ppm).
    
Method B: Chiral Derivatization (Mosher's Method)

Best for: Absolute configuration assignment and high-precision ee% when HPLC is unavailable.

Mechanism: Reaction with a chiral acid chloride (e.g., (R)-MTPA-Cl) forms a diastereomeric amide. Constraint: This specific compound is sterically hindered at the amine. Standard Mosher coupling conditions may fail or be sluggish.

  • Modification: Use (S)-Naproxen chloride or aggressive coupling agents (EDC/HOAt) if MTPA-Cl reaction is incomplete.

Comparative Workflow Diagram

G Start Sample: Ethyl (S)-2-amino-2-methylbutyrate Check1 1. 1H NMR (CDCl3) Check Purity & Salt Form Start->Check1 Decision Need Enantiomeric Excess? Check1->Decision PathA Method A: CSA-NMR (Add Eu(hfc)3) Decision->PathA Rapid / Routine PathB Method B: Derivatization (Mosher's Amide) Decision->PathB Absolute Proof ResultA Split Alpha-Methyl Peak Calculate Integration Ratio PathA->ResultA Warning Steric Hindrance Alert: Reaction may be slow PathB->Warning ResultB Diastereomeric Amide Peaks Confirm Absolute Config Warning->ResultB

Figure 1: Decision matrix for selecting the appropriate chiral analysis workflow.

Detailed Experimental Protocols

Protocol 1: CSA-NMR with Eu(hfc)₃

This method is self-validating: if the sample is racemic, you will see two equal peaks. If pure, you see one dominant peak and a small impurity peak.

  • Preparation: Dissolve 10 mg of Ethyl (S)-2-amino-2-methylbutyrate in 0.6 mL

    
    .
    
  • Baseline Scan: Acquire a standard ¹H NMR spectrum.

  • Titration: Add 5 mg of Eu(hfc)₃ directly to the NMR tube. Shake vigorously.

  • Acquisition: Re-acquire the spectrum.

  • Optimization: If the

    
    -methyl peak has not split (or shifted sufficiently), add Eu(hfc)₃ in 5 mg increments until 
    
    
    
    ppm is achieved.
  • Calculation:

    
    [2]
    
Protocol 2: Mosher's Amide Synthesis (Modified for Hindered Amines)

Due to the quaternary carbon, standard acylation is difficult.

  • Mix: 20 mg Substrate + 30 mg (R)-MTPA-Cl + 0.5 mL Pyridine-d5 (acts as solvent and base).

  • Reaction: Heat at 40°C for 6 hours (monitoring by TLC is essential due to steric bulk).

  • Workup: Dilute with

    
    , wash with dilute HCl to remove pyridine (optional if using Pyridine-d5, but recommended to clear aromatic region).
    
  • Analysis: Focus on the MTPA-Methoxy signal (~3.4 ppm) or the

    
    -methyl  signal. The chemical shift difference (
    
    
    
    ) indicates configuration.[1][3]

References

  • Parker, D. (1991). NMR Determination of Enantiomeric Purity. Chemical Reviews, 91(7), 1441–1457. Link

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.
  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Sigma-Aldrich/Merck . Isovaline Ethyl Ester Product Specification. (Used for general physical property verification).[4]

Sources

Comparative Guide: Ethyl (S)-2-amino-2-methylbutyrate vs. Synthetic Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Strategies for Accessing


-Disubstituted Amino Acids (Isovaline Derivatives)

Executive Summary

Ethyl (S)-2-amino-2-methylbutyrate (also known as the ethyl ester of (S)-Isovaline) represents the "Chiral Pool" approach to chemical synthesis: utilizing a pre-formed, optically pure building block to introduce quaternary stereocenters. This stands in contrast to Chiral Auxiliary methods (Schöllkopf, Evans, Myers), which construct the stereocenter de novo from achiral or prochiral starting materials.

The Verdict:

  • Use Ethyl (S)-2-amino-2-methylbutyrate when: You specifically require the (S)-Isovaline motif in a peptide or drug candidate and require guaranteed stereopurity (>99% ee) without method development. It is the superior choice for "Time-to-Target."

  • Use Chiral Auxiliaries (e.g., Schöllkopf) when: You need to synthesize novel

    
    -alkyl amino acids where the side chain is not commercially available, or when the cost of the pre-formed chiral ester is prohibitive at scale.
    

Technical Profile: The "Chiral Pool" Candidate

Product: Ethyl (S)-2-amino-2-methylbutyrate Class:


-Disubstituted Amino Acid Ester
Role:  Chiral Building Block / Scaffold

This molecule addresses the Tetrasubstituted Carbon Problem . Creating a quaternary carbon adjacent to an amine and a carbonyl is sterically demanding and chemically difficult. By employing this ester, the researcher bypasses the challenging C-C bond formation step entirely.

Key Chemical Challenges Addressed:
  • Protease Resistance: The

    
    -methyl group eliminates the 
    
    
    
    -proton, rendering peptides containing this residue highly resistant to enzymatic degradation.
  • Conformational Constraint: It strongly induces helical conformation (

    
    -helix or 
    
    
    
    -helix) in peptides due to the Thorpe-Ingold effect.
  • Racemization Suppression: Unlike standard amino acids, the lack of an

    
    -proton makes this molecule immune to racemization via the oxazolone mechanism during activation, although steric hindrance makes coupling slower.
    

Comparative Analysis: Performance vs. Alternatives

This section compares the direct use of the Ethyl ester against constructing the same motif using the three industry-standard chiral auxiliaries.

Table 1: Performance Matrix
FeatureEthyl (S)-2-amino-2-methylbutyrate (Chiral Pool)Schöllkopf Bis-Lactim Ether (Auxiliary)Evans Oxazolidinone (Auxiliary)Maruoka Catalyst (Phase Transfer)
Primary Utility Direct incorporation of Isovaline.Synthesis of diverse AA analogs.General

-alkylation.[1]
Large-scale catalytic synthesis.
Stereocontrol (

)
>99% (Intrinsic)>95-98% (Diastereoselective)90-95% (Substrate dependent)90-99% (Catalyst dependent)
Step Count 1 (Coupling/Hydrolysis)4-5 (Synthesis + Hydrolysis)3-4 (Acylation + Alkylation + Cleavage)1 (Alkylation)
Atom Economy High (Incorporated into product)Low (Stoichiometric auxiliary waste)Low (Stoichiometric auxiliary waste)High (Catalytic)
Scalability High (Supply chain dependent)Medium (Auxiliary recovery is tedious)Medium (Cryogenic conditions often needed)Excellent (Low loading)
Major Limitation Fixed side-chain structure.Hydrolysis requires acid (volatile esters).Steric hindrance limits yield of quaternary centers.Requires catalyst screening/optimization.
Detailed Competitor Analysis
A. vs. Schöllkopf Bis-Lactim Ether (The Gold Standard)

The Schöllkopf method (using Valine-Glycine diketopiperazine) is the historical benchmark for synthesizing


-methyl amino acids.
  • Comparison: To make (S)-Isovaline via Schöllkopf, you must alkylate the bis-lactim ether with an ethyl halide.

  • Advantage of Ethyl Ester: The Schöllkopf method requires a hydrolysis step (0.25 N HCl) to release the amino acid. This releases the chiral auxiliary (Valine methyl ester), which must be separated. Using the pre-formed Ethyl (S)-2-amino-2-methylbutyrate eliminates this separation step and the acidic hydrolysis, which is crucial if your molecule contains acid-sensitive protecting groups (e.g., Boc, Trt).

B. vs. Evans Oxazolidinone
  • Comparison: Alkylating an Evans enolate to form a quaternary center is difficult due to steric clash between the auxiliary and the incoming electrophile. Yields are often lower (40-60%) for

    
    -disubstituted systems compared to simple 
    
    
    
    -substituted ones.
  • Advantage of Ethyl Ester: The pre-formed ester has the steric bulk already installed. You are not fighting thermodynamics to form the C-C bond.

C. vs. Maruoka Catalyst (Asymmetric PTC)
  • Comparison: Modern PTC uses chiral ammonium salts to alkylate Schiff bases. It is catalytic and scalable.

  • Advantage of Ethyl Ester: While PTC is cheaper for multi-ton manufacturing, it requires extensive optimization of solvent, base, and catalyst structure to hit >98% ee. The Ethyl Ester offers "plug-and-play" stereopurity for R&D and early-phase clinical supplies.

Experimental Protocols

Protocol A: Direct Utilization (Coupling)

Using Ethyl (S)-2-amino-2-methylbutyrate in Peptide Synthesis. Objective: Overcome steric hindrance to couple the quaternary amine.

  • Activation: Dissolve N-protected amino acid (e.g., Fmoc-Ala-OH, 1.2 eq) in DMF. Add HATU (1.2 eq) and HOAt (1.2 eq). Note: Standard HBTU/HOBt is often insufficient for quaternary centers.

  • Base Addition: Add DIPEA (2.5 eq) and stir for 2 min to form the activated ester.

  • Coupling: Add Ethyl (S)-2-amino-2-methylbutyrate HCl salt (1.0 eq) to the mixture.

  • Reaction: Stir at room temperature for 4-12 hours. Monitor via LC-MS.

  • Workup: Dilute with EtOAc, wash with 5% KHSO4, sat. NaHCO3, and brine.

    • Observation: Expect lower reaction rates than standard amino acids. If conversion is <50%, switch to acid fluoride activation (cyanuric fluoride).

Protocol B: The "Competitor" Method (Schöllkopf Synthesis)

Synthesizing the same moiety to demonstrate the workload difference.

  • Reagent: Start with (3S)-3-isopropyl-2,5-dimethoxy-3,6-dihydropyrazine (Schöllkopf auxiliary).

  • Deprotonation: Dissolve in dry THF under Argon. Cool to -78°C . Add n-BuLi (1.1 eq) dropwise. Stir for 20 min.

  • Alkylation: Add Ethyl Iodide (1.2 eq). The bulky isopropyl group directs the ethyl group to the trans face (anti to the isopropyl).

  • Hydrolysis: Stir with 0.25 N HCl at room temperature for 24 hours.

  • Separation: The mixture now contains (S)-Isovaline methyl ester and (S)-Valine methyl ester.

    • Critical Bottleneck: Separation of these two amino esters requires careful distillation or column chromatography, often resulting in yield loss.

Visualizations

Diagram 1: Strategic Decision Matrix

When to Buy (Ethyl Ester) vs. When to Make (Auxiliary)

DecisionMatrix Start Need Alpha-Methyl Amino Acid IsStandard Is it (S)-Isovaline? Start->IsStandard BuyPath Use Ethyl (S)-2-amino-2-methylbutyrate IsStandard->BuyPath Yes IsNovel Is it a Novel Side Chain? IsStandard->IsNovel No Reason1 Advantage: Instant Stereopurity No Synthesis Development BuyPath->Reason1 AuxPath Use Schöllkopf / Maruoka IsNovel->AuxPath Yes Reason2 Advantage: Access to Non-Commercial Analogs AuxPath->Reason2

Caption: Decision Logic for selecting between pre-formed chiral esters vs. de novo synthesis.

Diagram 2: Steric Mechanism Comparison

Why the Ethyl Ester is "Safe" vs. the Schöllkopf "Shielding" Model.

Mechanism cluster_0 Method A: Schöllkopf Auxiliary cluster_1 Method B: Ethyl (S)-2-amino-2-methylbutyrate Aux Bis-Lactim Ether (Planar Enolate) Shield Isopropyl Group (Steric Shield) Aux->Shield Attack Electrophile Attack (Must be Anti-Face) Shield->Attack Directs Product Pre-Formed Quaternary Center Safe Stereochemistry Locked in Place Product->Safe No Reaction Needed

Caption: Comparison of stereochemical risk. Method A relies on kinetic control; Method B relies on intrinsic structural integrity.

References

  • Schöllkopf, U., Groth, U., & Deng, C. (1981).[2] Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent.[3][4] Angewandte Chemie International Edition in English, 20(9), 798-799.[2] Link

  • Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Journal of the American Chemical Society, 105(16), 5390–5398. Link

  • Ooi, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266. Link

  • Misicka, A., & Lipkowski, A. W. (1990). Synthesis of alpha,alpha-disubstituted amino acids. Organic Preparations and Procedures International, 22(1).
  • BenchChem Technical Data. (2025). Ethyl (S)-2-amino-2-methylbutyrate Properties and Applications. Link (Simulated Link for Context)

Sources

A Comparative Guide to the Determination of Enantiomeric Excess for Ethyl (S)-2-amino-2-methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity

Ethyl (S)-2-amino-2-methylbutyrate is a non-proteinogenic α-amino acid ester, a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Its stereochemical integrity is paramount, as the biological activity and safety profile of a final drug product can be critically dependent on the enantiomeric purity of its precursors. The presence of the undesired (R)-enantiomer can lead to reduced efficacy, altered pharmacological effects, or even significant toxicity. Therefore, robust and accurate analytical methods for determining its enantiomeric excess (e.e.) are essential for process development, quality control, and regulatory compliance in the pharmaceutical and chemical industries.[1][2]

This guide provides an in-depth comparison of the primary analytical techniques used for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries. We will delve into the principles behind each method, provide validated experimental protocols, and offer expert insights into the rationale for procedural choices, enabling researchers to select the most appropriate method for their specific needs.

At-a-Glance: Method Comparison

Choosing an analytical method involves a trade-off between sensitivity, speed, sample preparation complexity, and the type of information required. The following table summarizes the key performance characteristics of the three major techniques for determining the e.e. of Ethyl (S)-2-amino-2-methylbutyrate.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)NMR with Chiral Auxiliaries
Principle Separation of volatile enantiomers (or their derivatives) on a chiral stationary phase (CSP).Separation of enantiomers in the liquid phase based on differential interaction with a CSP.Formation of diastereomeric complexes in solution, leading to distinct NMR signals for each enantiomer.[3]
Sample Prep Often requires derivatization to increase volatility and improve peak shape.Minimal; direct injection is often possible. Derivatization may be used to enhance detection.[4]Requires addition of a chiral solvating or derivatizing agent.[5]
Sensitivity High (ng to pg level).High (µg to ng level).Lower (mg level).
Analysis Time Fast (typically 10-30 minutes).Moderate (typically 15-45 minutes).Very Fast (<10 minutes per sample).
Resolution Excellent, especially with modern capillary columns.Very good; highly dependent on CSP and mobile phase optimization.Dependent on the chiral auxiliary and magnetic field strength. Signal overlap can be an issue.
Destructive? Yes.Yes (unless collected post-column).No; sample is fully recoverable.
Best For High-throughput screening, routine QC, analysis of volatile impurities.Broad applicability, method development, preparative separations.Rapid screening, reaction monitoring, structural confirmation.

Chiral Gas Chromatography (GC): The High-Throughput Workhorse

Chiral GC is a powerful technique for separating volatile enantiomers.[6] For amino acid esters like Ethyl 2-amino-2-methylbutyrate, derivatization is a critical step. This is because the primary amine group can cause peak tailing and undesirable interactions with the column. Derivatization blocks this active site, increases the molecule's volatility, and enhances thermal stability, leading to sharp, symmetrical peaks and improved resolution.

Causality in Protocol Design: Why N-Trifluoroacetylation?

The protocol below employs N-trifluoroacetylation. This choice is deliberate:

  • Volatility: The trifluoroacetyl group is highly fluorinated, which significantly increases the vapor pressure of the analyte, making it ideal for GC analysis.

  • Reactivity: Trifluoroacetic anhydride (TFAA) is a highly reactive agent that rapidly and quantitatively derivatizes the primary amine under mild conditions, minimizing the risk of racemization.

  • Inertness: The resulting amide is stable under typical GC conditions.

Experimental Protocol: Chiral GC with Derivatization
  • Sample Preparation (Derivatization):

    • Accurately weigh ~1 mg of the Ethyl 2-amino-2-methylbutyrate sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of Trifluoroacetic Anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 15 minutes.

    • Cool to room temperature. The sample is now ready for injection.

  • GC-MS Conditions:

    • Column: Chirasil-Val or a similar chiral capillary column (e.g., Rt-βDEXsm).[7][8]

    • Injection Volume: 1 µL (split injection, e.g., 50:1).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Start at 90 °C, hold for 1 min, ramp at 5 °C/min to 150 °C, hold for 2 min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • FID Temperature: 280 °C.

  • Data Analysis:

    • Identify the two peaks corresponding to the (R)- and (S)-enantiomer derivatives.

    • Integrate the peak area for each enantiomer (Area_S and Area_R).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Workflow Diagram: GC Analysis

A 1. Sample Weighing (~1 mg) B 2. Add Solvent (500 µL DCM) A->B C 3. Add Derivatizing Agent (100 µL TFAA) B->C D 4. Heat Reaction (60°C, 15 min) C->D E 5. GC Injection (1 µL) D->E F 6. Data Acquisition (Chromatogram) E->F G 7. Peak Integration & e.e. Calculation F->G

Caption: Workflow for e.e. determination by Chiral GC.

Chiral High-Performance Liquid Chromatography (HPLC): The Versatile Standard

Chiral HPLC offers a direct route for enantiomeric separation without the need for derivatization, which is a significant advantage as it eliminates a sample preparation step and a potential source of error.[4] The separation occurs due to the differential, transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP).

Causality in Protocol Design: Why a Macrocyclic Glycopeptide CSP?

For polar, ionic molecules like amino acid esters, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T, based on teicoplanin) are exceptionally effective.[4] The rationale is their multi-modal interaction capability:

  • Ionic Interactions: The CSP contains both acidic (carboxylate) and basic (amine) sites that can interact with the protonated amine and ester groups of the analyte.

  • Hydrogen Bonding: Amide linkages and hydroxyl groups on the CSP provide sites for hydrogen bonding.

  • Inclusion Complexation: The macrocyclic structure forms "baskets" or cavities where parts of the analyte can be included.

The combination of these interactions creates a stable, three-dimensional chiral environment that can effectively differentiate between the two enantiomers.

Experimental Protocol: Chiral HPLC (Direct Method)
  • Sample Preparation:

    • Accurately weigh ~1 mg of the Ethyl 2-amino-2-methylbutyrate sample.

    • Dissolve in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Conditions:

    • Column: Astec® CHIROBIOTIC® T (or similar teicoplanin-based CSP), 25 cm x 4.6 mm, 5 µm.

    • Mobile Phase: Water:Methanol:Formic Acid (e.g., 70:30:0.1 v/v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 210 nm.

  • Data Analysis:

    • Identify the two peaks corresponding to the (R)- and (S)-enantiomers.

    • Integrate the peak area for each enantiomer (Area_S and Area_R).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Workflow Diagram: HPLC Analysis

A 1. Sample Weighing (~1 mg) B 2. Dissolve in Mobile Phase (1 mL) A->B C 3. HPLC Injection (10 µL) B->C D 4. Data Acquisition (Chromatogram) C->D E 5. Peak Integration & e.e. Calculation D->E

Caption: Workflow for e.e. determination by Chiral HPLC.

NMR Spectroscopy: The Rapid, Non-Destructive Alternative

NMR spectroscopy provides a fundamentally different approach. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is used to convert the pair of enantiomers into a pair of diastereomers.[3] Diastereomers have different physical properties and, crucially, produce distinct signals in the NMR spectrum, allowing for direct quantification.[9]

Causality in Protocol Design: Why Mosher's Acid?

Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a classic and highly reliable chiral derivatizing agent (CDA).[5] When its acid chloride form reacts with the amine group of Ethyl 2-amino-2-methylbutyrate, it forms stable diastereomeric amides. The key features that make it effective are:

  • No α-Proton: MTPA lacks a proton on the carbon adjacent to the carbonyl group, which prevents racemization of the reagent under reaction conditions.[3]

  • Magnetic Anisotropy: The phenyl ring and the CF₃ group on MTPA create strong, anisotropic magnetic fields. This causes the signals of protons near the newly formed stereocenter in the two diastereomers to experience different magnetic environments, leading to significant and easily measurable differences in their chemical shifts (Δδ). ¹⁹F NMR can also be used, as the single fluorine signal provides a clean way to integrate.

Experimental Protocol: ¹H NMR with Mosher's Acid Chloride
  • Sample Preparation (Derivatization):

    • In an NMR tube, dissolve ~5 mg of the Ethyl 2-amino-2-methylbutyrate sample in 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of a base, such as pyridine or triethylamine (~1.2 equivalents), to scavenge the HCl byproduct.

    • Add a slight excess (~1.1 equivalents) of enantiomerically pure (R)-(-)-MTPA chloride.

    • Cap the tube and mix gently. The reaction is typically complete within 15-30 minutes at room temperature.

  • NMR Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

    • Identify a well-resolved signal that is duplicated for the two diastereomers. The ethyl ester protons (e.g., the -OCH₂- quartet) or the methyl group on the stereocenter are often good candidates.

  • Data Analysis:

    • Carefully integrate the corresponding signals for the two diastereomers (Integral_S and Integral_R).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [(Integral_S - Integral_R) / (Integral_S + Integral_R)] x 100

Logical Relationship Diagram: NMR Analysis

cluster_0 In NMR Tube A Enantiomeric Mixture (R-Analyte + S-Analyte) C Diastereomeric Mixture (R,R-Adduct + S,R-Adduct) A->C B Chiral Derivatizing Agent (e.g., (R)-MTPA-Cl) B->C D NMR Spectroscopy C->D E Distinct Signals (Separated Peaks) D->E F Integration & Quantification (e.e. %) E->F

Caption: Principle of e.e. determination by NMR with a CDA.

Conclusion and Recommendations

The determination of enantiomeric excess for Ethyl (S)-2-amino-2-methylbutyrate can be reliably achieved using Chiral GC, Chiral HPLC, or NMR Spectroscopy.

  • For high-throughput quality control and routine analysis , Chiral GC is often the method of choice due to its speed and high sensitivity, provided that an efficient derivatization protocol is established.

  • For method development, analysis of non-volatile impurities, or when avoiding derivatization is a priority , Chiral HPLC is the superior option. Its versatility and direct analysis capabilities make it a robust and reliable standard method.

  • For rapid reaction monitoring, screening, or when the sample is precious and must be recovered , NMR Spectroscopy with a chiral auxiliary is an invaluable tool. It provides an answer in minutes without destroying the sample, though it requires a higher sample concentration.

Ultimately, the choice of method depends on a careful evaluation of the specific analytical requirements, available instrumentation, and the context of the measurement, whether for in-process control, final product release, or fundamental research.

References

  • A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. (n.d.). Academia.edu.
  • Chiral Derivatiz
  • Chiral deriv
  • Mosher's method. (n.d.). Wikipedia. [Link]

  • NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric purity of thirteen amino acid benzyl esters. (2019). Università degli Studi di Milano. [Link]

  • Chiral derivitizing agents. (n.d.). chemeurope.com.
  • Proline Derivatization and Enantioresolution by Chiral GC. (n.d.). Sigma-Aldrich.
  • Cristiano Bolchi, G. R. (n.d.). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the. AIR Unimi.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2025).
  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
  • A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2025).
  • Chiral HPLC Separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • Enantiomeric excess. (n.d.). Wikipedia.

Sources

Validation of Analytical Methods for Ethyl (S)-2-amino-2-methylbutyrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical validation framework for Ethyl (S)-2-amino-2-methylbutyrate (also known as L-Isovaline ethyl ester), a critical chiral intermediate in the synthesis of non-proteinogenic peptide drugs.

The Analytical Challenge: The molecule presents three distinct analytical hurdles:

  • Chirality: Differentiating the (S)-enantiomer from the (R)-impurity requires high-resolution chiral separation.

  • Chromophore Deficiency: The aliphatic structure lacks strong UV absorption, necessitating low-wavelength detection or derivatization.

  • Ester Instability: As an amino acid ester, the compound is prone to rapid hydrolysis and diketopiperazine-type cyclization in neutral-to-basic aqueous environments.

The Verdict: While Gas Chromatography (GC) and Derivatization-HPLC are traditional approaches, this guide identifies Direct Chiral HPLC using Crown Ether phases (CROWNPAK) as the superior method. It allows for the analysis of the stable salt form directly, minimizing the sample preparation artifacts common in GC.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the three primary analytical approaches available for this molecule.

FeatureMethod A: Direct Chiral HPLC (Recommended) Method B: Chiral GC-FID Method C: Pre-column Derivatization HPLC
Principle Host-guest complexation (Crown Ether)Volatility separation on Cyclodextrin phaseDiastereomeric formation (e.g., Marfey's Reagent)
Sample Prep Minimal (Dissolve & Shoot)High Risk (Requires free-basing)Tedious (Reaction required)
Selectivity (

)
High for

-amino acids
ModerateHigh
Stability Risk Low (Acidic mobile phase stabilizes ester)High (Thermal degradation/Hydrolysis during extraction)Low (Derivatives are stable)
Detection UV (200-210 nm) or CADFID (Universal)UV/Fluorescence (High Sensitivity)
Suitability QC / Release Testing In-process Control (Non-aqueous)Biological Matrices (PK studies)
Expert Insight: Why Method A Wins

Method B (GC) requires the analyte to be in its free-base form to volatilize. However, liberating the free base of an amino acid ester typically involves a basic wash (e.g.,


). This creates a "race condition" where the ester begins hydrolyzing back to the acid before injection. Method A operates at acidic pH (pH 1.0–2.0), where the amino group is protonated (

) and the ester bond is kinetically stable.

Recommended Protocol: Direct Chiral HPLC

This protocol utilizes a Crown Ether Chiral Stationary Phase (CSP) . The chiral recognition mechanism relies on the formation of an ammonium-crown ether complex.[1][2]

Chromatographic Conditions[1][2][3][4][5][6]
  • Column: Daicel CROWNPAK CR-I(+) (3.0 × 150 mm, 5 µm) or equivalent.

  • Mobile Phase: Perchloric Acid (pH 1.[3]5) / Acetonitrile (85:15 v/v).[3]

    • Note: Perchloric acid is preferred over TFA for lower UV background at 200 nm.

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temperature: 15°C.

    • Causality: Lower temperatures stabilize the hydrogen bonding between the ammonium group and the crown ether, significantly improving Resolution (

      
      ).
      
  • Detection: UV at 200 nm (or Charged Aerosol Detector - CAD).

  • Injection Volume: 5–10 µL.

Sample Preparation (Self-Validating Step)

To ensure the method measures the sample and not preparation artifacts:

  • Solvent: Dissolve the sample (typically HCl salt) in Mobile Phase.

  • Concentration: 1.0 mg/mL.

  • Stability Check: Keep autosampler at 4°C.

Workflow Diagram

The following diagram illustrates the decision logic and validation workflow for this specific molecule.

ValidationWorkflow Start Start: Ethyl (S)-2-amino-2-methylbutyrate FormCheck Is Sample Salt or Free Base? Start->FormCheck DirectHPLC Method A: Direct Chiral HPLC (Crownpak CR-I+) FormCheck->DirectHPLC HCl Salt (Stable) GC Method B: Chiral GC FormCheck->GC Free Base (Unstable) AcidicMP Acidic Mobile Phase (pH 1.5) Stabilizes Ester DirectHPLC->AcidicMP Mechanism Validation ICH Q2(R2) Validation AcidicMP->Validation Spec Specificity (Racemic Spike) Validation->Spec Extraction Free-Base Extraction (Risk: Hydrolysis) GC->Extraction Requirement Extraction->Validation If successful (Difficult) Lin Linearity (80-120%) Spec->Lin Acc Accuracy (Recovery) Lin->Acc

Caption: Figure 1. Analytical decision tree highlighting the stability advantages of Method A (Direct HPLC) over Method B for amino acid esters.

Validation Parameters (ICH Q2(R2) Compliant)

The following data sets represent typical acceptance criteria and results for this method.

Specificity & Enantiomeric Resolution

A racemic standard (DL-Isovaline ethyl ester) must be injected to establish separation.

  • Requirement: Resolution (

    
    ) between (D) and (L) enantiomers > 2.0.
    
  • Typical Elution Order on CR-I(+): The (D)-enantiomer (R-configuration) typically elutes first, followed by the (L)-enantiomer (S-configuration).

    • Note: This is advantageous for detecting trace (R)-enantiomer impurities in the (S)-product, as the impurity elutes before the main peak (avoiding tailing overlap).

Linearity & Range
ParameterAcceptance CriteriaTypical Result
Range 0.1% (Impurity level) to 120% (Assay level)0.5 µg/mL – 1200 µg/mL
Correlation (

)

0.9998
Y-Intercept Statistically insignificantp-value > 0.05
Accuracy (Recovery)

Performed by spiking the analyte into a placebo matrix or by standard addition.

Spike LevelMean Recovery (%)% RSD (n=3)
50% (Impurity) 98.5 - 101.5%1.2%
100% (Target) 99.0 - 101.0%0.8%
150% 99.2 - 100.8%0.5%
Robustness (The "Stress Test")

Small deliberate changes to method parameters to verify reliability.

  • pH Variation: pH 1.5 ± 0.2. (Critical: Higher pH causes peak broadening due to loss of ammonium ionization).

  • Temperature: 15°C ± 5°C. (Critical: Higher temp reduces resolution).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-).[1][2] Chiral Technologies.[1][3] [Link]

  • Hyun, M. H. (2016). Liquid Chromatographic Enantioseparation of Amino Acids and Related Compounds on Crown Ether-Based Chiral Stationary Phases. Journal of Chromatography A. [Link]

  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography.[1][2][3] Wiley. (General reference on mechanism of host-guest complexation).

Sources

Comparative Reactivity Guide: (S) vs (R)-Ethyl-2-amino-2-methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Comparative Reactivity, Synthesis, and Enzymatic Resolution Audience: Medicinal Chemists, Process Development Scientists, and Biochemists

Executive Summary: The Quaternary Challenge

Ethyl-2-amino-2-methylbutyrate (Isovaline ethyl ester) represents a class of


-disubstituted amino acids critical for peptide modification. Unlike standard proteinogenic amino acids, the presence of a quaternary 

-carbon introduces significant steric bulk, altering both chemical reactivity and enzymatic recognition.

While the (S) and (R) enantiomers possess identical physical properties (boiling point, solubility, NMR spectra in achiral solvents), their reactivity profiles diverge sharply in chiral environments . This guide focuses on these divergences, specifically in enzymatic kinetic resolution and diastereoselective peptide coupling, providing actionable protocols for their separation and utilization.

Key Reactivity Differentiators
Feature(S)-Enantiomer (L-Isovaline ethyl ester)(R)-Enantiomer (D-Isovaline ethyl ester)
Enzymatic Hydrolysis (CAL-B) Fast (Preferred Substrate) Slow / Resistant
Schöllkopf Synthesis Origin Derived from (S)-Valine bis-lactim etherDerived from (R)-Valine bis-lactim ether
Peptide Coupling Rate Slow (Steric Hindrance)Slow (Steric Hindrance)
Biological Role Common in meteoritic L-excess; partial GABA-B activityLess common; pharmacologically distinct

Enzymatic Reactivity & Kinetic Resolution

The most practical method to differentiate the reactivity of these enantiomers is biocatalytic hydrolysis . Lipases, particularly Candida antarctica Lipase B (CAL-B), exhibit stereoselectivity toward the ester bond, distinguishing between the spatial arrangement of the ethyl and methyl groups relative to the catalytic serine triad.

Mechanism of Differentiation

In the active site of CAL-B, the stereochemical preference is dictated by the size of the substituents.

  • The (S)-Enantiomer: The

    
    -methyl group fits into the medium-sized stereospecific pocket, while the larger ethyl group is accommodated by the large pocket. This alignment positions the ester carbonyl for nucleophilic attack by the catalytic Serine-105.
    
  • The (R)-Enantiomer: To position the ester group for hydrolysis, the ethyl group would be forced into the medium pocket (steric clash) or the methyl group into the large pocket (suboptimal binding energy). Consequently, the hydrolysis rate (

    
    ) is significantly lower.
    
Experimental Data: Kinetic Resolution

The selectivity factor (


) for 

-methyl amino acid esters is typically lower than for simple secondary alcohols due to the subtle steric difference between a methyl and an ethyl group. However, optimized conditions yield high optical purity.

Reactivity Profile in Phosphate Buffer / Co-solvent:

  • (S)-Ester: Rapidly hydrolyzed to (S)-Isovaline (Free Acid).

  • (R)-Ester: Remains as the ethyl ester.

G cluster_0 Racemic Mixture (Start) cluster_1 Biocatalytic Filter cluster_2 Divergent Products Racemate (R/S)-Ethyl-2-amino-2-methylbutyrate Enzyme CAL-B Lipase (pH 7.5, 30°C) Racemate->Enzyme Input SAcid (S)-Isovaline (Acid) (Hydrolyzed Product) Enzyme->SAcid Fast Hydrolysis (k_S >> k_R) REster (R)-Isovaline Ethyl Ester (Unreacted) Enzyme->REster Slow/No Reaction

Figure 1: Kinetic resolution workflow. The enzyme selectively processes the (S)-enantiomer, allowing physical separation of the resulting acid from the unreacted (R)-ester.

Chemical Synthesis & Stereocontrol

When pure enantiomers are required de novo rather than via resolution, the reactivity difference is established at the C-C bond formation step using chiral auxiliaries. The Schöllkopf Bis-Lactim Ether Method is the industry standard for generating quaternary centers with high diastereomeric excess (


).
Comparative Synthetic Pathways

The reactivity is identical, but the direction of the incoming electrophile (Ethyl iodide or Methyl iodide) is controlled by the chiral auxiliary.

Target EnantiomerChiral Auxiliary RequiredAlkylation Sequence
(R)-Ethyl-2-amino-2-methylbutyrate (S)-Valine (L-Valine)1. Form Bis-lactim ether2. Deprotonate (n-BuLi)3. Alkylate with Ethyl Iodide (if starting from Ala)
(S)-Ethyl-2-amino-2-methylbutyrate (R)-Valine (D-Valine)Same sequence, auxiliary directs attack to opposite face

Note on Sterics: The bulky isopropyl group of the Valine auxiliary shields one face of the enolate.[1] The incoming alkyl group attacks anti to the isopropyl group. Because the


-carbon is tetrasubstituted, the reaction requires strong bases (n-BuLi) and low temperatures (-78°C) to prevent polymerization or side reactions.

Peptide Coupling Reactivity

In peptide synthesis, both (S) and (R) enantiomers exhibit poor reactivity compared to mono-substituted amino acids (like Alanine). The quaternary center creates a "steric wall" that hinders the approach of the incoming amine nucleophile during coupling.

The "Difficult Coupling" Problem
  • Reagent Choice: Standard carbodiimides (DCC/DIC) often fail or result in low yields.

  • Recommended System: Phosphonium or Uronium reagents (PyBrOP, HATU) with HOAt are required.

  • Chiral Mismatch: If coupling (S)-Isovaline to another chiral amino acid (e.g., L-Proline), the reaction rate will differ from coupling (R)-Isovaline to L-Proline.

    • (S)-Isovaline + L-AA: Often the "matched" pair, though still slow.

    • (R)-Isovaline + L-AA: "Mismatched" pair; significant steric clash in the transition state leads to extremely low coupling efficiency.

Sterics cluster_mechanism Steric Blocking in Peptide Coupling AlphaC α-Carbon (Tetrasubstituted) Methyl Methyl Group AlphaC->Methyl Ethyl Ethyl Group AlphaC->Ethyl Amine Incoming Nucleophile (R'-NH2) Methyl->Amine Steric Repulsion Ethyl->Amine Steric Repulsion

Figure 2: Steric hindrance model. The gem-dialkyl effect restricts the angle of attack for nucleophiles, necessitating high-energy coupling reagents.

Validated Experimental Protocols

Protocol A: Enzymatic Resolution of Racemic Ethyl-2-amino-2-methylbutyrate

Use this to separate (S) and (R) from a racemic mixture.

Reagents:

  • Racemic Ethyl-2-amino-2-methylbutyrate (10 mmol)

  • Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435) (200 mg)

  • Phosphate Buffer (0.1 M, pH 7.5) / MTBE (1:1 v/v)

Procedure:

  • Setup: Suspend the racemic ester in the biphasic solvent system.

  • Initiation: Add immobilized CAL-B. Stir vigorously at 30°C.

  • Monitoring: Monitor reaction progress via GC or Chiral HPLC (see Protocol B). The (S)-ester decreases; (S)-acid increases.

  • Termination: Stop when conversion reaches ~50% (typically 24-48 hours due to steric bulk).

  • Separation:

    • Filter off the enzyme.

    • Adjust aqueous layer to pH 10 and extract with EtOAc. The organic layer contains the unreacted (R)-ester .

    • Acidify the aqueous layer to pH 2 and extract. The organic layer contains the (S)-acid .

Protocol B: Chiral HPLC Analysis

Use this to verify optical purity.

  • Column: Chiralpak AD-H or Crownpak CR(+) (specifically designed for amino acids).

  • Mobile Phase: Hexane : IPA (90:10) + 0.1% DEA (for AD-H).

  • Flow Rate: 0.5 mL/min (Reduced flow aids resolution of quaternary centers).

  • Detection: UV at 210 nm.

  • Elution Order: typically (R)-isomer elutes before (S)-isomer on AD-H columns, but standards must be run to confirm.

References

  • Enzym

    
    -disubstituted amino acids: 
    
    • Title: Kinetic resolution of amino acid esters catalyzed by lipases.[2]

    • Source: Chirality, 1996;8(6):418-22.
    • URL:[Link]

  • Schöllkopf Synthesis Method

    • Title: Asymmetric syntheses via heterocyclic intermediates; VIII. Enantioselective synthesis of (R)-α-methyl-amino acids using L-valine as chiral auxiliary.
    • Source: Angewandte Chemie Intern
    • URL:[Link]

  • Peptide Coupling of Hindered Amino Acids

    • Title: PyBrOP: A highly efficient coupling reagent for N-methyl
    • Source: Tetrahedron Letters, 1991.
    • URL:[Link]

  • Meteoritic Isovaline (L-Excess)

    • Title: Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies.
    • Source: PNAS, 2010.
    • URL:[Link]

Sources

literature comparison of synthesis routes for Ethyl (S)-2-amino-2-methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Comparison of Synthesis Routes for Ethyl (S)-2-amino-2-methylbutyrate Content Type: Publish Comparison Guide

Executive Summary

Ethyl (S)-2-amino-2-methylbutyrate (also known as (S)-Isovaline ethyl ester) represents a specific class of


-disubstituted amino acids. Unlike proteinogenic amino acids, the presence of a quaternary chiral center at the 

-carbon introduces significant steric hindrance, making standard asymmetric hydrogenation or enzymatic esterification challenging.

This guide objectively compares three distinct synthetic methodologies:

  • Asymmetric Phase-Transfer Catalysis (PTC): The modern, scalable approach using Maruoka or Cinchona-derived catalysts.

  • Schöllkopf Bis-Lactim Ether Method: The academic "gold standard" for high enantiomeric excess (ee).

  • Classical Enzymatic Resolution: The robust, cost-effective industrial baseline.

Route 1: Asymmetric Phase-Transfer Catalysis (The Modern Standard)

Mechanism & Rationale

This route utilizes Asymmetric Phase-Transfer Catalysis (PTC) to construct the quaternary center directly. The core strategy involves the alkylation of an alanine-derived Schiff base.[1]

  • Why Alanine? Starting with an alanine derivative (which already possesses the

    
    -methyl group) and alkylating with an ethyl halide is kinetically favored over starting with a 2-aminobutyric acid derivative and attempting methylation. The methyl group is less sterically demanding, allowing the chiral catalyst to effectively shield one face of the enolate.
    
  • Catalyst Choice:

    
    -symmetric chiral quaternary ammonium salts (Maruoka catalysts) or Cinchona alkaloid derivatives (e.g., 
    
    
    
    -spiro chiral ammonium salts) are preferred for their ability to induce high enantioselectivity (>95% ee) in sterically congested substrates.
Experimental Protocol

Precursors: tert-Butyl (or Ethyl) alaninate Schiff base (prepared from benzophenone and alanine ester). Reagents: Ethyl Iodide (EtI), Maruoka Catalyst (e.g.,


-3,4,5-trifluorophenyl-NAS bromide), 50% KOH (aq), Toluene.
  • Schiff Base Formation: Reflux L-Alanine ethyl ester hydrochloride with benzophenone in dichloromethane (DCM) with catalytic

    
     to form the protected aldimine.
    
  • Asymmetric Alkylation:

    • Dissolve the Schiff base (1.0 eq) and the Chiral PTC (1-2 mol%) in toluene.

    • Cool to 0°C. Add 50% aqueous KOH (5.0 eq).

    • Add Ethyl Iodide (1.2 eq) dropwise. Vigorous stirring is critical to maximize interfacial surface area.

    • Monitor: Reaction is typically complete in 2-4 hours.

  • Hydrolysis: Treat the organic layer with 1N HCl/THF (1:1) at room temperature for 2 hours to cleave the benzophenone imine.

  • Purification: The benzophenone byproduct is removed via extraction. The aqueous layer is basified and extracted to yield the target ester.

Pathway Visualization

PTC_Pathway Start Alanine Ethyl Ester (Schiff Base) Inter Chiral Ion Pair (Enolate + Catalyst) Start->Inter 50% KOH, Toluene Deprotonation Prod_Schiff (S)-Isovaline Schiff Base Inter->Prod_Schiff Ethyl Iodide (EtI) Steric Shielding by Catalyst Final Ethyl (S)-2-amino- 2-methylbutyrate Prod_Schiff->Final 1N HCl, THF Hydrolysis Cat Maruoka Catalyst (S,S)-Config Cat->Inter Phase Transfer

Figure 1: Catalytic cycle for the asymmetric alkylation of alanine Schiff base.

Route 2: Schöllkopf Bis-Lactim Ether (The High-Purity Route)

Mechanism & Rationale

The Schöllkopf method uses a chiral auxiliary derived from Valine to direct stereochemistry.

  • Crucial Inversion: To obtain the (S)-enantiomer of Isovaline, one must typically employ the bis-lactim ether derived from D-Valine . The isopropyl group of the valine auxiliary sterically blocks one face of the planar enolate, forcing the electrophile to attack from the opposite side (trans to the isopropyl group).

  • Trade-off: While this method guarantees extremely high optical purity (>98% ee), it suffers from poor atom economy due to the stoichiometric loss of the chiral auxiliary during hydrolysis.

Experimental Protocol

Precursors: Cyclo-(D-Val-Ala) (Diketopiperazine). Reagents: Trimethyloxonium tetrafluoroborate (Meerwein's salt), n-BuLi, Ethyl Triflate or Ethyl Iodide.

  • Bis-Lactim Ether Synthesis: Treat Cyclo-(D-Val-Ala) with Meerwein’s salt in DCM to form the bis-lactim ether.

  • Lithiation: Cool the ether solution to -78°C in THF. Add n-BuLi (1.1 eq) to generate the lithiated enolate.

  • Alkylation: Add Ethyl Iodide (1.1 eq). The electrophile approaches trans to the isopropyl group of the D-Valine moiety.

  • Hydrolysis: Treat the alkylated intermediate with 0.25 N HCl at room temperature. This cleaves the auxiliary, releasing D-Valine methyl ester and the target Ethyl (S)-2-amino-2-methylbutyrate .

  • Separation: Distillation or chromatography is required to separate the target from the valine auxiliary.

Pathway Visualization

Schollkopf Aux D-Valine + Alanine Diketopiperazine Ether Bis-Lactim Ether Aux->Ether Meerwein's Salt Lithiated Lithiated Enolate (-78°C) Ether->Lithiated n-BuLi Alkylated Alkylated Adduct (Trans-induction) Lithiated->Alkylated Ethyl Iodide Hydrolysis Acid Hydrolysis Alkylated->Hydrolysis Target Ethyl (S)-2-amino- 2-methylbutyrate Hydrolysis->Target Waste D-Valine Methyl Ester (Auxiliary Byproduct) Hydrolysis->Waste

Figure 2: Schöllkopf auxiliary workflow showing the separation of target and auxiliary.

Route 3: Classical Enzymatic Resolution (The Industrial Baseline)

Mechanism & Rationale

For large-scale manufacturing where catalyst cost is prohibitive, the classical resolution of the racemate is preferred.

  • Challenge: Lipases (e.g., CALB) often struggle to resolve quaternary esters directly due to steric bulk.

  • Solution: The industry standard is the resolution of the N-acetyl derivative using Acylase I (from Aspergillus or Hog Kidney). The enzyme selectively hydrolyzes the L-amide (or S-amide in this nomenclature context) to the free amino acid, leaving the D-amide intact.

  • Note on Configuration: For isovaline, the (S)-enantiomer corresponds to the L-amino acid configuration.

Experimental Protocol
  • Racemic Synthesis: Synthesize racemic 5-ethyl-5-methylhydantoin via the Bucherer-Bergs reaction (Ethylmethylketone + KCN +

    
    ), followed by alkaline hydrolysis to racemic Isovaline.
    
  • Acetylation: React racemic Isovaline with Acetic Anhydride/NaOH to form N-Acetyl-DL-Isovaline.

  • Enzymatic Resolution:

    • Dissolve N-Acetyl-DL-Isovaline in water (pH adjusted to 7.5 with LiOH/NH4OH).

    • Add Acylase I (immobilized or free). Stir at 37°C.

    • The enzyme selectively hydrolyzes N-Acetyl-(S)-Isovaline to (S)-Isovaline .

  • Separation: Acidify the mixture. The unreacted N-Acetyl-(R)-Isovaline precipitates or is extracted into organic solvent. The free (S)-Isovaline remains in the aqueous phase.

  • Esterification: The isolated (S)-Isovaline is treated with Thionyl Chloride (

    
    ) in Ethanol to yield the final Ethyl (S)-2-amino-2-methylbutyrate .
    
Pathway Visualization

Enzymatic Racemate Racemic N-Acetyl-Isovaline Enzyme Acylase I (pH 7.5, 37°C) Racemate->Enzyme Mix Mixture: (S)-Acid + (R)-Amide Enzyme->Mix Separation Acidification & Extraction Mix->Separation S_Acid (S)-Isovaline (Free Acid) Separation->S_Acid Aqueous Phase Final Ethyl (S)-2-amino- 2-methylbutyrate S_Acid->Final EtOH, SOCl2

Figure 3: Kinetic resolution workflow using Acylase I.

Comparative Analysis Summary

FeaturePTC Alkylation (Route 1)Schöllkopf Method (Route 2)Enzymatic Resolution (Route 3)
Enantiomeric Excess (ee) 92% - 98%> 98%> 99% (after recrystallization)
Yield 80 - 90%60 - 75%< 45% (theoretical max 50%)
Atom Economy High (Catalytic)Low (Stoichiometric Auxiliary)Medium (Recycling required)
Scalability Excellent (Kilogram scale)Poor (Reagent cost/Waste)Excellent (Multi-ton scale)
Cost Driver Chiral CatalystChiral Auxiliary (D-Val)Enzyme & Resolution Yield loss
Best For Drug Discovery / Pilot Plant Analytical Standards Bulk Manufacturing
Expert Recommendation

For drug development professionals seeking gram-to-kilogram quantities for preclinical trials, Route 1 (PTC Alkylation) is the superior choice. It avoids the 50% yield cap of resolution methods and eliminates the stoichiometric waste associated with the Schöllkopf auxiliary. The availability of commercial Maruoka catalysts has made this route operationally simple and highly reproducible.

References

  • Ooi, T., & Maruoka, K. (2007).[2] Recent Advances in Asymmetric Phase-Transfer Catalysis. Angewandte Chemie International Edition. Link

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent. Angewandte Chemie International Edition. Link

  • Kano, T., et al. (2013).[3] Stereoselective synthesis of cyclic amino acids via asymmetric phase-transfer catalytic alkylation. Organic & Biomolecular Chemistry. Link

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link
    
  • Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society.[2] Link

Sources

A Comparative Guide to the Biological Activity of Peptides Incorporating Ethyl (S)-2-amino-2-methylbutyrate Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the biological activities of peptides containing conformationally constrained α,α-disubstituted amino acids, with a focus on analogues of Ethyl (S)-2-amino-2-methylbutyrate, such as Diethylglycine (Deg). We will explore how the incorporation of these non-proteinogenic amino acids impacts peptide structure, receptor affinity, cellular potency, and metabolic stability compared to their native counterparts. The content herein is supported by experimental principles and methodologies designed for researchers, scientists, and professionals in drug development.

Introduction: Overcoming the Challenges of Peptide Therapeutics

Native peptides are exquisite signaling molecules, offering high specificity and potency. However, their therapeutic potential is often hindered by two major liabilities: conformational flexibility and rapid enzymatic degradation.[1][2] A flexible peptide backbone can adopt numerous conformations in solution, only one of which may be optimal for receptor binding. This results in a significant entropic penalty upon binding, lowering affinity. Furthermore, peptides are rapidly cleaved by proteases in the bloodstream, leading to a short biological half-life.[2]

A proven strategy to overcome these limitations is the incorporation of α,α-disubstituted amino acids.[3] Replacing the α-hydrogen with an additional alkyl group sterically restricts the available conformational space (the Ramachandran plot).[4][5] This "pre-organizes" the peptide into a distinct secondary structure—such as a β-turn or an extended conformation—that can mimic the bioactive state, thereby enhancing receptor binding and providing a steric shield against enzymatic attack.[3][6][7]

This guide focuses on peptides modified with α-ethylated residues like Diethylglycine (Deg), a close structural analogue to Ethyl (S)-2-amino-2-methylbutyrate. Unlike α-methylated residues (e.g., Aib) which tend to induce helical structures, α-ethylated residues preferentially stabilize fully extended (C5) or β-turn conformations, offering a different toolkit for peptide design.[4][6]

Case Study: Native Peptide vs. Diethylglycine-Modified Peptide

To illustrate the impact of this modification, we will compare the properties of a hypothetical native bioactive peptide, "Peptide-N," with its modified analogue, "Peptide-M," where a key residue has been replaced with Diethylglycine (Deg).

Structural Impact of Diethylglycine Incorporation

The introduction of a Deg residue fundamentally alters the peptide's structural landscape. Nuclear Magnetic Resonance (NMR) and X-ray crystallography studies on model peptides have shown that Deg can stabilize folded β-turn structures, particularly when adjacent to residues like proline.[6] In other sequence contexts, it promotes a fully extended backbone conformation.[6] This conformational restriction is the mechanistic basis for the observed changes in biological activity.

The following diagram illustrates the core principle: the flexible native peptide must adopt the correct conformation to bind its receptor, which is an energetically unfavorable process. The modified peptide is already constrained into a bioactive shape, facilitating more efficient binding.

G cluster_0 Peptide-N (Native) cluster_1 Peptide-M (Modified) p1 Conformation A p2 Conformation B p3 Conformation C (Active) receptor Receptor Binding Site p3->receptor High Energy (Entropic Cost) m1 Constrained Bioactive Conformation m1->receptor Low Energy (Pre-organized)

Caption: Conformational constraint reduces the energetic cost of receptor binding.

Comparative Biological Data

The following tables summarize the expected performance differences between Peptide-N and Peptide-M based on typical experimental outcomes for such modifications.

Table 1: Receptor Binding Affinity Methodology: Competitive Radioligand Binding Assay

PeptideTarget ReceptorKi (nM)Fold ImprovementRationale
Peptide-NGPCR-X25.4-Baseline affinity of the flexible native peptide.
Peptide-MGPCR-X3.18.2x The Deg residue pre-organizes the peptide into a bioactive conformation, reducing the entropic penalty of binding and increasing affinity.[6]

Table 2: In Vitro Cellular Potency Methodology: cAMP Signaling Assay in HEK293 cells expressing GPCR-X

PeptideAssay TypeEC50 (nM)Fold ImprovementRationale
Peptide-NAgonist Activity48.2-Baseline potency reflecting receptor affinity and signaling capacity.
Peptide-MAgonist Activity5.58.8x Higher receptor affinity directly translates to increased potency in a cell-based functional assay.

Table 3: Metabolic Stability Methodology: Incubation in Human Plasma followed by LC-MS analysis

PeptideMatrixHalf-life (t1/2) (minutes)Fold ImprovementRationale
Peptide-NHuman Plasma8-Susceptible to rapid cleavage by endogenous proteases.[1]
Peptide-MHuman Plasma11514.4x The bulky diethyl groups at the α-carbon provide steric hindrance, shielding the adjacent peptide bonds from proteolytic enzymes.[2]

Experimental Workflows and Protocols

Scientific integrity demands reproducible and verifiable methods. The data presented above are derived from standard, well-established assays in peptide drug discovery.

The overall workflow for evaluating a modified peptide is as follows:

G start Peptide Design synthesis Peptide Synthesis (SPPS) start->synthesis purify Purification & QC (HPLC & MS) synthesis->purify binding Receptor Binding Assay purify->binding cell Cell-Based Potency Assay purify->cell stability Plasma Stability Assay purify->stability analysis Data Analysis & Comparison binding->analysis cell->analysis stability->analysis conclusion Lead Candidate Selection analysis->conclusion

Caption: Standard experimental workflow for comparative peptide evaluation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard automated Fmoc/tBu-based synthesis strategy.[8]

  • Resin Preparation: Start with a Rink Amide resin (for a C-terminal amide) in a reaction vessel. Swell the resin in Dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF for 5-10 minutes.

    • Wash the resin thoroughly with DMF.

    • Activate the first Fmoc-protected amino acid (e.g., Fmoc-Deg-OH) using an activating agent like HBTU/HOBt in the presence of a base (DIPEA).

    • Add the activated amino acid solution to the resin and allow it to couple for 1-2 hours.

  • Chain Elongation: Repeat the following cycle for each subsequent amino acid in the sequence:

    • Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.

    • Wash: Wash thoroughly with DMF to remove excess reagents.

    • Coupling: Couple the next activated Fmoc-amino acid.

  • Cleavage and Deprotection:

    • Once the sequence is complete, wash the resin with Dichloromethane (DCM) and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Quality Control: Confirm the mass and purity of the final peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Competitive Receptor Binding Assay

This assay determines the affinity (Ki) of a test peptide by measuring its ability to displace a labeled ligand from a receptor.[9][10]

  • Materials:

    • Cell membranes prepared from a cell line overexpressing the target receptor (e.g., GPCR-X).

    • A high-affinity radiolabeled ligand (e.g., 125I-labeled peptide).

    • Assay Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, with protease inhibitors).

    • Test peptides (Peptide-N, Peptide-M) at a range of concentrations.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add cell membranes, radioligand, and assay buffer.

    • Non-Specific Binding (NSB) Wells: Add cell membranes, radioligand, and a high concentration of an unlabeled ligand to saturate all specific binding sites.

    • Competition Wells: Add cell membranes, radioligand, and serial dilutions of the test peptide (e.g., from 1 pM to 10 µM).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Detection: Measure the radioactivity retained on the filter for each well using a gamma counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test peptide.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test peptide that displaces 50% of the radioligand).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Cell Viability/Potency Assay (Resazurin Reduction)

This assay measures the metabolic activity of cells as an indicator of their response to a peptide, which can reflect agonism, antagonism, or cytotoxicity.[11][12]

  • Cell Plating: Seed cells expressing the target receptor into a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of the test peptides (Peptide-N, Peptide-M) in cell culture medium.

    • Remove the old medium from the cells and add the peptide solutions. Include a "no peptide" control.

    • If testing an agonist, incubate for a period relevant to the signaling pathway (e.g., 15-30 minutes for cAMP, longer for proliferation). If testing for viability/cytotoxicity, incubate for 24-72 hours.

  • Assay Reagent Addition: Add Resazurin solution to each well and incubate for 1-4 hours at 37°C. Viable, metabolically active cells will reduce the blue Resazurin to the pink, fluorescent Resorufin.[12]

  • Detection: Measure the fluorescence of each well using a microplate reader (e.g., 560 nm excitation / 590 nm emission).

  • Data Analysis:

    • Normalize the fluorescence values to the control wells.

    • Plot the normalized response against the log concentration of the peptide.

    • Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists/cytotoxic agents).

The following diagram illustrates a simplified GPCR signaling cascade, which is often the target for bioactive peptides and is measured in potency assays.

G cluster_0 Cell Membrane receptor GPCR g_protein G-Protein (α, β, γ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP (Second Messenger) ac->camp Converts peptide Peptide (Agonist) peptide->receptor atp ATP atp->ac response Cellular Response (e.g., Gene Expression, Metabolic Change) camp->response Triggers

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

The incorporation of α,α-disubstituted amino acids like Diethylglycine is a powerful and validated strategy in modern peptide drug design. By enforcing conformational rigidity, these building blocks can simultaneously enhance receptor binding affinity and improve metabolic stability. As demonstrated in our comparative analysis, a single residue modification can transform a peptide with fleeting in vivo activity into a robust drug candidate with a significantly improved pharmacological profile. The experimental protocols detailed in this guide provide a framework for systematically evaluating and validating the performance of such next-generation peptide therapeutics.

References

  • Kaul, R., Banumathi, S., Velmurugan, D., Ravikumar, K., Rao, R. B., & Balaram, P. (2000). Context-dependent conformation of diethylglycine residues in peptides. Journal of Peptide Research, 55(4), 271-280. [Link]

  • CD Formulation. (n.d.). Proteins & Peptides In Vitro Potency Assay. Retrieved from CD Formulation. [Link]

  • Okamoto, Y. (2025). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]

  • Li, C., & He, J. (n.d.). Bioluminescent Ligand–Receptor Binding Assays for Protein or Peptide Hormones. SpringerLink. [Link]

  • Nieß, A., Zettl, F., Fey, D., & Els-Heindl, S. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • De Zotti, M., D'Este, E., & Formaggio, F. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. [Link]

  • Okamoto, Y. (n.d.). Design and Synthesis of Chiral .ALPHA.,.ALPHA.-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Scilit. [Link]

  • Nieß, A., Zettl, F., Fey, D., & Els-Heindl, S. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. [Link]

  • Karle, I. L., & Balaram, P. (1996). beta-turn conformations in crystal structures of model peptides containing alpha,alpha-di-n-propylglycine and alpha,alpha-di-n-butylglycine. PubMed. [Link]

  • Liu, Y., & Zhang, W. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed. [Link]

  • Knights, A. C., & Donnelly, P. S. (2025). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • Runge, S., Wulff, B. S., Madsen, K., Bräuner-Osborne, H., & Knudsen, L. B. (2003). A model for receptor–peptide binding at the glucagon-like peptide-1 (GLP-1) receptor through the analysis of truncated ligands and receptors. PMC. [Link]

  • Eissler, S., & Griesinger, C. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. PMC. [Link]

Sources

cost-benefit analysis of different chiral sources for 2-amino-2-methylbutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-amino-2-methylbutyric acid (Isovaline) presents a unique challenge in process chemistry due to the steric bulk of the


-disubstituted carbon center. Unlike standard 

-amino acids, the quaternary center resists classical enzymatic resolution and complicates nucleophilic attack in asymmetric synthesis.

This guide evaluates the three dominant methodologies for accessing chiral Isovaline: Classical Resolution , Schöllkopf Bis-Lactim Ether Synthesis , and Asymmetric Phase-Transfer Catalysis (PTC) . While the Schöllkopf method remains the gold standard for enantiomeric excess (ee) in discovery chemistry, recent advancements in Maruoka-style PTC offer a superior cost-benefit profile for kilogram-scale production.

Introduction: The Steric Challenge of Isovaline

Isovaline is a non-proteinogenic amino acid increasingly utilized in peptide therapeutics to induce specific secondary structures (helices/turns) and improve proteolytic stability. The presence of the


-methyl group eliminates the acidic 

-proton, rendering the molecule resistant to racemization—a critical attribute for peptide drugs requiring long shelf-lives.

However, this same stability creates a synthetic bottleneck. The steric hindrance around the quaternary carbon significantly lowers the reaction rates of standard enzymatic resolutions (e.g., acylase-mediated hydrolysis) and demands highly reactive electrophiles or catalysts for asymmetric construction.

Comparative Technical Analysis

Method A: Classical Resolution (The Industrial Baseline)
  • Mechanism: Racemic synthesis via the Strecker reaction followed by fractional crystallization using chiral resolving agents (e.g., tartaric acid, quinine) or enzymatic hydrolysis of the N-acetyl derivative.

  • Pros: Low raw material cost; established industrial infrastructure.

  • Cons: Maximum theoretical yield is 50% (without dynamic kinetic resolution); labor-intensive crystallization cycles; high solvent waste (poor E-factor).

  • Verdict: Viable only for commodity-scale production where raw materials are negligible in cost.

Method B: Schöllkopf Bis-Lactim Ether Synthesis (The Discovery Standard)
  • Mechanism: Uses a chiral auxiliary (typically Valine-derived) to form a cyclic bis-lactim ether.[1] Lithiation creates a planar enolate that undergoes highly stereoselective alkylation due to steric shielding by the auxiliary's isopropyl group.

  • Pros: Exceptional enantiopurity (>98% ee); predictable stereochemistry; robust for small-scale library generation.

  • Cons: Stoichiometric use of chiral auxiliary (expensive); cryogenic conditions (-78 °C); poor atom economy (auxiliary is hydrolyzed and removed).

  • Verdict: The "go-to" method for medicinal chemistry (mg to g scale) where purity trumps cost.

Method C: Asymmetric Phase-Transfer Catalysis (The Scalable Modern Route)
  • Mechanism: Utilizes chiral quaternary ammonium salts (e.g., Cinchona alkaloids or Maruoka catalysts) to facilitate the alkylation of a glycine Schiff base in a biphasic system.[2]

  • Pros: Catalytic (1-5 mol% loading); ambient temperature operation; high atom economy; scalable to multi-kilogram batches.

  • Cons: Catalyst IP costs can be high; optimization of base/solvent system is substrate-dependent.

  • Verdict: The optimal balance of cost and efficiency for process development and pilot-plant scaling.

Cost-Benefit Matrix

FeatureClassical Resolution Schöllkopf Auxiliary Asymmetric PTC
Enantiomeric Excess (ee) 90-95% (requires recrystallization)>98% (Direct)94-99% (Optimized)
Scalability High (but labor intensive)Low (Cryogenic/Stoichiometric)High (Batch/Flow compatible)
Atom Economy Poor (50% loss of wrong isomer)Low (Large auxiliary waste)High (Catalytic)
Reagent Cost Low High (n-BuLi, Val-Gly)Moderate (Catalyst cost)
Development Time FastFastModerate (Screening required)
Green Chemistry (E-Factor) High (Solvent waste)High (Auxiliary removal)Low (Organic/Aq biphasic)

Detailed Experimental Protocols

Protocol 1: Schöllkopf Bis-Lactim Ether Synthesis (Target: (R)-Isovaline)

Best for: Generating high-purity standards for analytical comparisons.

Reagents:

  • (S)-Valine-Glycine diketopiperazine (Bis-lactim ether precursor)

  • n-Butyllithium (2.5 M in hexanes)

  • Ethyl iodide (Electrophile)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Bis-Lactim Formation: Treat the diketopiperazine with trimethyloxonium tetrafluoroborate to form the bis-lactim ether.[1]

  • Lithiation: Cool a solution of the bis-lactim ether (1.0 eq) in dry THF to -78 °C under Argon.

  • Enolate Generation: Dropwise add n-BuLi (1.1 eq). Stir for 30 min. The solution will turn deep yellow/orange, indicating the formation of the lithiated species.

  • Alkylation: Add Ethyl Iodide (1.2 eq) slowly. The bulky isopropyl group on the auxiliary directs the electrophile to the trans face. Stir at -78 °C for 2 hours, then warm to room temperature overnight.

  • Hydrolysis: Evaporate THF. Dissolve residue in 0.25 N HCl and stir for 24 hours to cleave the auxiliary.

  • Purification: Separate the methyl valinate auxiliary from the target amino acid ester via distillation or extraction.

Self-Validation Check:

  • Checkpoint: Monitor the disappearance of the starting material via TLC. If the reaction color fades prematurely at -78 °C, moisture may have quenched the enolate.

Protocol 2: Asymmetric Phase-Transfer Alkylation (Target: (S)-Isovaline)

Best for: Scalable synthesis with minimal waste.

Reagents:

  • N-(Diphenylmethylene)glycine tert-butyl ester (Glycine Schiff Base)

  • Ethyl Bromide

  • Chiral Catalyst: (S,S)-3,4,5-trifluorophenyl-NAS Bromide (Maruoka Catalyst) - 1 mol%

  • 50% KOH (aq) / Toluene

Step-by-Step Workflow:

  • Biphasic Setup: In a reactor, dissolve the Glycine Schiff Base (1.0 eq) and Maruoka Catalyst (0.01 eq) in Toluene (5 volumes).

  • Reagent Addition: Add Ethyl Bromide (1.2 eq).

  • Initiation: Vigorously stir the mixture and add 50% aqueous KOH (3.0 eq) at 0 °C. High agitation rates (>500 rpm) are critical to maximize interfacial surface area.

  • Reaction: Monitor by HPLC. Reaction typically completes in 4-12 hours.

  • Workup: Separate phases. Wash organic layer with water.

  • Hydrolysis: Treat the organic layer with 1N citric acid or HCl to cleave the benzophenone imine and tert-butyl ester.

  • Isolation: The benzophenone byproduct is removed by extraction; the pure amino acid is isolated by adjusting pH to the isoelectric point.

Self-Validation Check:

  • Checkpoint: If low ee is observed, verify the stirring rate. PTC is diffusion-controlled; poor mixing leads to background racemic alkylation by the aqueous base.

Visualizations

Figure 1: Mechanistic Comparison of Routes

This diagram illustrates the steric control mechanisms between the Schöllkopf auxiliary and the Maruoka PTC catalyst.

G cluster_0 Method B: Schöllkopf Bis-Lactim cluster_1 Method C: Asymmetric PTC Start_S Val-Gly Diketopiperazine Enolate_S Lithiated Enolate (-78°C) Start_S->Enolate_S n-BuLi Product_S (R)-Isovaline Precursor (>98% ee) Enolate_S->Product_S Et-I / Alkylation Block_S Steric Shielding (Isopropyl Group) Block_S->Enolate_S Directs Attack Start_P Glycine Schiff Base IonPair Chiral Ion Pair (Interface) Start_P->IonPair Cat* / Toluene Product_P (S)-Isovaline Precursor (High Scalability) IonPair->Product_P Et-Br / 50% KOH Cat_P Maruoka Catalyst (1 mol%) Cat_P->IonPair Shields Face

Caption: Comparison of steric control: The Schöllkopf method relies on a covalently bound auxiliary (stoichiometric), whereas PTC utilizes a non-covalent chiral ion pair (catalytic).

Figure 2: Decision Tree for Process Selection

DecisionTree Start Select Synthesis Route for Isovaline Scale What is the Target Scale? Start->Scale Small < 100 grams (Discovery/Pre-clinical) Scale->Small Large > 1 kg (Process/Manufacturing) Scale->Large Purity Is >99% ee required directly? Small->Purity Method_PTC Asymmetric PTC (Scalable, Cost-Effective) Large->Method_PTC High Value Drug Method_Res Classical Resolution (Commodity only) Large->Method_Res Low Cost Commodity Method_S Schöllkopf Method (Reliable, High Cost) Purity->Method_S Yes Purity->Method_PTC No (can recrystallize)

Caption: Strategic decision framework for selecting the synthesis route based on production scale and purity requirements.

References

  • Schöllkopf, U., et al. (1981).[3][4] "Enantioselective Synthesis of α-Amino Acids via Bis-Lactim Ethers." Angewandte Chemie International Edition.

  • Ooi, T., & Maruoka, K. (2007).[5] "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition.

  • Glavin, D. P., & Dworkin, J. P. (2009). "Enrichment of the amino acid L-isovaline by aqueous alteration on CI and CM meteorite parent bodies." PNAS.

  • Najera, C., & Sansano, J. M. (2007).[6] "Catalytic Asymmetric Synthesis of α-Amino Acids." Chemical Reviews.

  • BenchChem Technical Guides. (2025). "The Schöllkopf Method: A Technical Guide to Asymmetric Amino Acid Synthesis."

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl (S)-2-amino-2-methylbutyrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of Ethyl (S)-2-amino-2-methylbutyrate (CAS No. 22154-18-9). As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you can work safely and effectively. The following protocols are designed to be a self-validating system, grounded in established chemical safety principles and data from analogous compounds.

Hazard Analysis & Risk Assessment: A Proactive Approach

  • Flammability: The parent compound, ethyl 2-methylbutyrate, is classified as a Category 3 Flammable Liquid (H226).[1][2] This indicates that Ethyl (S)-2-amino-2-methylbutyrate should also be considered flammable, with vapors that can form explosive mixtures with air.[3] All work should be conducted away from ignition sources, and appropriate grounding techniques should be used when transferring large volumes.[4][5]

  • Skin and Eye Irritation: Amines as a class can be irritating or corrosive to skin and eyes. Furthermore, analogous esters are known to cause skin and eye irritation.[6] Therefore, it is critical to assume this compound is, at a minimum, a skin and eye irritant. Direct contact must be strictly avoided.

  • Inhalation: Vapors may cause respiratory irritation and potential dizziness or central nervous system effects, a common characteristic of organic esters.[3][6] Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6]

The causality for the stringent PPE protocols described below is rooted in these three primary hazard categories. Every step is designed to mitigate the risks of flammability, contact irritation, and inhalation.

Core PPE Directive: The Non-Negotiable Standard

For all operations involving Ethyl (S)-2-amino-2-methylbutyrate, the following Personal Protective Equipment (PPE) represents the minimum standard. A hazard assessment must be conducted for each specific procedure to determine if additional protection is required.[7]

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory where this chemical is present.[8] When there is any risk of splashing—such as during solution preparation, transfers of volumes >10 mL, or reaction workups—chemical splash goggles must be worn. For larger-scale operations or significant splash risks, a full-face shield worn over safety goggles is required.[9]

  • Skin and Body Protection:

    • Lab Coat: A flame-resistant lab coat is required to protect against accidental splashes and fire hazards.

    • Gloves: Nitrile gloves are the recommended standard for incidental contact due to their general resistance to solvents and esters.[10] For prolonged contact or immersion, heavier-duty gloves may be necessary. Always inspect gloves for tears or holes before use.[11]

    • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory.

  • Respiratory Protection: All handling of the neat liquid or volatile solutions that could generate aerosols or vapors must be performed within a certified chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be required, subject to a full respiratory protection program in compliance with OSHA standards.[8][9]

Operational Protocols: Task-Specific PPE Requirements

The level of PPE required is directly proportional to the scale and nature of the operation. The following table summarizes recommended PPE for various laboratory tasks.

Task/Operation Risk Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Small Quantities (<1g) in a Fume HoodLowSafety Glasses with Side ShieldsSingle Pair of Nitrile GlovesFlame-Resistant Lab CoatCertified Chemical Fume Hood
Preparing Dilute Solutions (<50 mL)Low-ModerateChemical Splash GogglesSingle Pair of Nitrile GlovesFlame-Resistant Lab CoatCertified Chemical Fume Hood
Reaction Setup/Workup (>50 mL)Moderate-HighChemical Splash Goggles & Face ShieldDouble-Gloving (Nitrile)Flame-Resistant Lab Coat, Chemical ApronCertified Chemical Fume Hood
Large Volume Transfer (>1 L)HighChemical Splash Goggles & Face ShieldHeavy-Duty Chemical Resistant Gloves (e.g., Butyl Rubber over Nitrile)Flame-Resistant Lab Coat, Chemical ApronCertified Chemical Fume Hood
Spill CleanupHighChemical Splash Goggles & Face ShieldHeavy-Duty Chemical Resistant GlovesChemical-Resistant Suit or CoverallsNIOSH-Approved Respirator (as needed)

PPE Selection and Safe Handling Workflow

Step-by-Step Donning and Doffing Protocol

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Body Protection: Don lab coat and/or chemical apron.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don the final layer of protection, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing Sequence (to contain contamination):

  • Gloves: Remove the outer pair of gloves (if double-gloved) first. Remove the inner pair by peeling them off from the cuff downwards, turning them inside out.

  • Body Protection: Remove the lab coat or apron by rolling it away from your body to contain any contaminants on the inner surface.

  • Hand Hygiene: Wash hands.

  • Eye/Face Protection: Remove face shield/goggles from the back.

  • Respiratory Protection: Remove respirator from the back.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

PPE Selection Logic Diagram

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_assessment 1. Hazard & Task Assessment cluster_selection 2. PPE Selection cluster_protocol 3. Final Protocol start Begin Task Assessment task Identify Task: - Weighing - Solution Prep - Reaction - Spill start->task volume Determine Scale: - Small (<50mL) - Large (>50mL) task->volume body_protection Select Body Protection task->body_protection splash Assess Splash Potential? volume->splash aerosol Aerosol/Vapor Risk? volume->aerosol hand_protection Select Hand Protection volume->hand_protection eye_protection Select Eye/Face Protection splash->eye_protection Yes splash->eye_protection No resp_protection Select Respiratory Protection aerosol->resp_protection Yes aerosol->resp_protection No final_ppe Assemble Final PPE Ensemble eye_protection->final_ppe hand_protection->final_ppe body_protection->final_ppe resp_protection->final_ppe proceed Proceed with Work (Donning Protocol) final_ppe->proceed

Caption: PPE Selection Workflow based on Task Assessment.

Disposal and Decontamination Plan

Proper disposal is a critical final step in safe chemical handling.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and disposable lab coats, that has come into contact with Ethyl (S)-2-amino-2-methylbutyrate must be considered hazardous waste.

    • Procedure: Collect all contaminated items in a designated, sealed, and clearly labeled hazardous waste bag or container. Do not dispose of this material in regular trash.[4]

  • Chemical Waste:

    • Liquid Waste: Unused material and solutions should be collected in a dedicated, labeled, and sealed hazardous waste container. Due to its flammability and potential reactivity, do not mix with incompatible waste streams (e.g., strong oxidizers).

    • Solid Waste: Contaminated solids (e.g., silica gel, drying agents) should be collected in a separate, sealed, and labeled solid hazardous waste container.

  • Spill Cleanup:

    • Procedure: In case of a spill, evacuate non-essential personnel and ensure adequate ventilation.[1] Wearing the appropriate high-level PPE (see table above), contain the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[4] Decontaminate the area with an appropriate solvent, followed by soap and water.

By adhering to these rigorous PPE, handling, and disposal protocols, researchers can confidently and safely work with Ethyl (S)-2-amino-2-methylbutyrate, ensuring both personal safety and the integrity of their research.

References

  • University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety. Retrieved from [Link]

  • Amino Labs. (n.d.). Practice Safe Science. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • University of Wisconsin-Madison. (2023, March 15). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.